Product packaging for 2-(m-Tolyl)pyridine(Cat. No.:CAS No. 182925-44-6)

2-(m-Tolyl)pyridine

Cat. No.: B066043
CAS No.: 182925-44-6
M. Wt: 169.22 g/mol
InChI Key: JMTCQDNRTSGBGC-UHFFFAOYSA-N
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Description

2-(m-Tolyl)pyridine is a versatile bidentate ligand featuring a pyridine and a meta-substituted phenyl ring, which provides a robust and structurally well-defined coordination geometry for transition metals. Its primary research value lies in the field of coordination chemistry and catalysis, where it is employed to construct sophisticated metal-organic complexes, particularly with noble metals such as iridium(III), platinum(II), and ruthenium(II). These complexes are fundamental in the development of next-generation organic light-emitting diodes (OLEDs), where they serve as highly efficient phosphorescent emitters due to the strong spin-orbit coupling induced by the heavy metal center, facilitating triplet harvesting for nearly 100% internal quantum efficiency. The meta-tolyl substituent influences the electronic properties and steric profile of the ligand, fine-tuning the HOMO-LUMO energy levels of the resulting metal complex to achieve desired emission colors and operational stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N B066043 2-(m-Tolyl)pyridine CAS No. 182925-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTCQDNRTSGBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963106
Record name 2-(3-Methylphenyl)pyridine
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Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4373-61-9
Record name 2-(3-Methylphenyl)pyridine
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Record name 4373-61-9
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Foundational & Exploratory

An In-depth Technical Guide to 2-(m-Tolyl)pyridine: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(m-Tolyl)pyridine, also known by its IUPAC name 2-(3-methylphenyl)pyridine, is a biaryl pyridine derivative that has garnered significant interest in various fields of chemical research, particularly in organometallic chemistry and medicinal chemistry.[1] Its structural motif, featuring a pyridine ring linked to a toluene moiety at the meta position, imparts unique electronic and steric properties that make it a valuable ligand for transition metal catalysis and a versatile building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on practical insights for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound with the molecular formula C₁₂H₁₁N.[1] The molecule consists of a pyridine ring substituted at the 2-position with a 3-methylphenyl (m-tolyl) group. This substitution pattern influences the molecule's conformation and electronic distribution, which in turn dictates its reactivity and coordinating ability.

The key physicochemical properties of this compound are summarized in the table below:

PropertyValueSource
Molecular Formula C₁₂H₁₁NPubChem[1]
Molecular Weight 169.22 g/mol PubChem[1]
CAS Number 4373-61-9PubChem[1]
IUPAC Name 2-(3-methylphenyl)pyridinePubChem[1]
Appearance Liquid (at room temperature)Sigma-Aldrich[2]
Boiling Point 170-180 °C at 20 mmHgSigma-Aldrich[2]
Density 0.99 g/mL at 25 °CSigma-Aldrich[2]
Refractive Index n20/D 1.617Sigma-Aldrich[2]
LogP 3.0PubChem[3]

Synthesis and Reactivity

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In the context of this compound synthesis, this typically involves the coupling of a 2-halopyridine with m-tolylboronic acid or, alternatively, 2-pyridylboronic acid with a 3-halotoluene. The former is often preferred due to the commercial availability and stability of the starting materials.[5]

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol provides a detailed methodology for the synthesis of this compound, adapted from established Suzuki-Miyaura coupling procedures.[6][7][8]

Materials:

  • 2-Bromopyridine

  • m-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 mmol), m-tolylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless to pale yellow oil.

Suzuki_Miyaura_Synthesis reagents 2-Bromopyridine + m-Tolylboronic Acid + K₂CO₃ + PPh₃ reaction_mixture Reaction Mixture reagents->reaction_mixture catalyst Pd(OAc)₂ catalyst->reaction_mixture Catalyst solvent 1,4-Dioxane/Water 80-90 °C solvent->reaction_mixture workup Aqueous Workup (Ethyl Acetate Extraction) reaction_mixture->workup 12-24h purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Spectral Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz), δ (ppm)8.69 (d, 1H, pyridine-H6), 7.78-7.70 (m, 2H, pyridine-H4, H5), 7.55 (s, 1H, tolyl-H2), 7.49 (d, 1H, tolyl-H6), 7.35 (t, 1H, tolyl-H5), 7.23 (d, 1H, tolyl-H4), 7.19 (d, 1H, pyridine-H3), 2.43 (s, 3H, -CH₃).[9]
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)157.5, 149.6, 139.3, 138.3, 136.8, 130.6, 129.5, 128.6, 126.9, 124.5, 121.9, 21.5.[10][11]
FT-IR (KBr), ν (cm⁻¹)3050 (aromatic C-H stretch), 2920 (aliphatic C-H stretch), 1585 (C=C and C=N stretching), 1460, 1425 (ring stretching), 785, 750 (C-H out-of-plane bending).[12][13][14][15]
Mass Spectrometry (EI)m/z (%): 169 (M⁺, 100), 168 (M⁺-H, 80), 154 (M⁺-CH₃, 20), 141 (M⁺-N, 5).[16][17][18][19][20]

Applications in Catalysis and Materials Science

The nitrogen atom in the pyridine ring of this compound acts as a Lewis base, making it an effective ligand for a variety of transition metals.[21] The steric bulk provided by the m-tolyl group can influence the coordination geometry and reactivity of the resulting metal complexes, leading to enhanced catalytic activity and selectivity in various organic transformations.

Ligand in Cross-Coupling Reactions

This compound and its derivatives have been employed as ligands in palladium-catalyzed cross-coupling reactions.[4] The electronic properties of the pyridine ring can be tuned by substituents on either the pyridine or the tolyl moiety, which in turn affects the catalytic efficiency of the palladium center. For instance, electron-donating groups on the tolyl ring can increase the electron density on the palladium, facilitating the oxidative addition step in the catalytic cycle.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-R Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Organometallic R-M Organometallic->Transmetal

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction where 'L' can be this compound.

Significance in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[22] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in many biological systems. The biaryl structure of this compound provides a rigid framework that can be functionalized to create molecules with specific three-dimensional shapes to fit into the binding pockets of biological targets.

While specific cytotoxic studies on this compound itself are not widely reported, its derivatives are of significant interest. For example, pyridine-containing compounds have been investigated as inhibitors of various enzymes and receptors. The synthesis of novel pyridine derivatives via Suzuki coupling, using precursors like this compound, allows for the generation of libraries of compounds for high-throughput screening in drug discovery programs.[23][24] The tolyl group can be further modified to enhance potency, selectivity, and pharmacokinetic properties.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H318: Causes serious eye damage.[1]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical compound with a well-established synthetic route and a growing number of applications. Its utility as a ligand in catalysis and as a scaffold in medicinal chemistry makes it a key molecule for researchers in both academic and industrial settings. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of new technologies and therapeutics.

References

Foreword: The Significance of the 2-Arylpyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(m-Tolyl)pyridine

In the landscape of modern medicinal chemistry and materials science, the 2-arylpyridine motif stands out as a privileged scaffold. Its prevalence in pharmaceuticals stems from its ability to engage in critical binding interactions within biological targets, and its unique electronic properties make it a valuable component in organic electronics.[1][2][3] Pyridine-based structures are integral to a wide array of therapeutic agents, including those with antimicrobial, antiviral, and anticancer properties.[3] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, a representative member of this vital class of compounds. Our objective is to move beyond a simple recitation of steps, offering instead a causal understanding of the procedural choices, thereby empowering researchers in their own discovery efforts.

Part 1: Strategic Synthesis via Palladium-Catalyzed Cross-Coupling

The creation of a C(sp²)–C(sp²) bond between a pyridine ring and a tolyl group is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. Methodologies such as the Negishi, Stille, and Suzuki-Miyaura couplings are all powerful tools for this transformation.[4][5][6]

  • Negishi Coupling: Employs highly reactive organozinc reagents, offering broad scope but requiring careful handling due to moisture sensitivity.[4][7]

  • Stille Coupling: Utilizes organostannanes that are stable to air and moisture, but the high toxicity of tin reagents is a significant drawback.[5][8][9]

  • Suzuki-Miyaura Coupling: This reaction, which couples an organoboron species with an organic halide or triflate, is often the method of choice. The decision to employ the Suzuki-Miyaura coupling is predicated on several key advantages: the commercial availability and stability of a vast library of boronic acids, the generally mild reaction conditions that tolerate a wide range of functional groups, and the low toxicity of the boron-containing byproducts.[10][11][12]

For the synthesis of this compound, we will detail a Suzuki-Miyaura protocol, coupling a pyridine electrophile with m-tolylboronic acid.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-understood palladium-based catalytic cycle. Each step is critical for the efficient formation of the desired product.

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition with the pyridine electrophile (e.g., 2-bromopyridine or an activated equivalent like PyFluor). This step forms a Pd(II) intermediate.

  • Transmetalation: A base activates the m-tolylboronic acid, forming a boronate species. This species then transfers the m-tolyl group to the Pd(II) complex, displacing the halide or other leaving group. This is the crucial C-C bond-forming precursor step.

  • Reductive Elimination: The two organic fragments (the pyridyl and m-tolyl groups) on the Pd(II) center are eliminated to form the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

// Invisible edges for layout edge [style=invis]; X_Py [label="2-X-Pyridine", shape=none]; Product [label="Product", shape=none]; X_Py -> Pd0; Pd0 -> Product; } .enddot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 2-arylpyridines.[10][11]

Workflow Diagram

Experimental_Workflow

Materials & Reagents

Reagent/MaterialFormulaM.W.AmountMoles (mmol)
2-BromopyridineC₅H₄BrN158.001.0 g6.33
m-Tolylboronic AcidC₇H₉BO₂135.961.03 g7.60
Pd(dppf)Cl₂C₃₄H₂₈Cl₂FeP₂Pd731.70232 mg0.317
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.992.01 g19.0
Dioxane/Water (4:1)--25 mL-
Ethyl AcetateC₄H₈O₂-As needed-
BrineNaCl(aq)-As needed-
Anhydrous MgSO₄MgSO₄-As needed-
Silica GelSiO₂-As needed-

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromopyridine (1.0 g, 6.33 mmol), m-tolylboronic acid (1.03 g, 7.60 mmol), and Pd(dppf)Cl₂ (232 mg, 0.317 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Base Addition: Under the inert atmosphere, add a degassed solution of sodium carbonate (2.01 g, 19.0 mmol) dissolved in 5 mL of water, followed by 20 mL of degassed dioxane.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with 50 mL of water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The choice of ethyl acetate is based on its good solvating power for the product and its immiscibility with water.

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5) to afford this compound as a clear liquid.

Part 2: Rigorous Characterization of this compound

Affirming the identity and purity of the synthesized compound is a non-negotiable step in any synthetic workflow. A combination of spectroscopic and physical data provides an unambiguous structural confirmation.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₁N[13][14]
Molecular Weight 169.22 g/mol [13][15]
Appearance Colorless to pale yellow liquid[16][17]
Boiling Point 170-180 °C / 20 mmHg[16]
Density ~0.99 g/mL at 25 °C[16]
CAS Number 4373-61-9[13][18]
Spectroscopic Data

1. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the title compound. Under Electron Ionization (EI), the molecule is expected to produce a molecular ion (M⁺˙) peak corresponding to its exact mass.

AnalysisExpected ResultObserved (Typical)
Exact Mass 169.0891-
m/z (M⁺˙) 169.22169

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on both the pyridine and tolyl rings, as well as a characteristic singlet for the methyl group protons. The integration of these signals should correspond to a 1:1:1:1:1:1:1:1:3 ratio for the unique protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 12 unique carbon atoms in the molecule, with aromatic carbons appearing in the typical downfield region (120-160 ppm) and the methyl carbon appearing upfield (~21 ppm).

Expected NMR Data (in CDCl₃)

TypeChemical Shift (δ, ppm)Description
¹H NMR ~ 8.70Doublet of doublets, 1H (Pyridine H6)
~ 7.70Multiplet, 2H (Pyridine H3, H4)
~ 7.20-7.40Multiplet, 4H (Tolyl Ar-H, Pyridine H5)
~ 2.40Singlet, 3H (-CH₃)
¹³C NMR ~ 158.0Pyridine C2
~ 149.5Pyridine C6
~ 138.5Tolyl C-CH₃
~ 137.0Pyridine C4
~ 129.0-130.0Tolyl CH
~ 125.0-127.0Tolyl CH
~ 121.0-123.0Pyridine CH
~ 21.5-CH₃

Note: Exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.[19][20]

Part 3: Safety and Handling

As a matter of professional practice, all chemicals must be handled with appropriate care. This compound is classified as harmful if swallowed and causes serious eye irritation.[13] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All synthetic manipulations should be performed within a certified chemical fume hood.

Conclusion and Outlook

This guide has detailed a robust and reliable methodology for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. We have also outlined the essential characterization techniques required to validate the structure and purity of the final product. For researchers in drug discovery and development, mastery of these protocols provides a gateway to synthesizing novel 2-arylpyridine derivatives, enabling the exploration of new chemical space and the development of next-generation therapeutics.[21]

References

Spectroscopic data (NMR, IR, Mass Spec) of 2-(m-Tolyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(m-Tolyl)pyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and verify the structure of this compound (CAS: 4373-61-9). Aimed at researchers, scientists, and professionals in drug development, this document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, a complete and unambiguous structural confirmation of the target molecule is achieved. This guide emphasizes not only the data itself but the underlying scientific rationale for the experimental design and spectral interpretation, ensuring a robust and self-validating analytical workflow.

Introduction to this compound

This compound, also known as 2-(3-methylphenyl)pyridine, is a biaryl compound consisting of a pyridine ring substituted with a toluene group at the 2-position. Its molecular formula is C₁₂H₁₁N, and it has a monoisotopic mass of approximately 169.09 Da.[1][2] This class of compounds is of significant interest in medicinal chemistry and materials science, often serving as a key ligand in organometallic catalysis or as a foundational scaffold for more complex molecular architectures.

Given its role as a critical building block, rigorous structural verification is paramount. The presence of two distinct aromatic rings and a methyl group gives the molecule a unique spectroscopic fingerprint. This guide will walk through the process of acquiring and interpreting the data necessary to confirm this structure unequivocally.

Integrated Spectroscopic Workflow

The structural elucidation of an organic molecule like this compound is a puzzle solved by assembling complementary pieces of evidence from various spectroscopic methods. No single technique provides a complete picture. Mass Spectrometry gives the molecular weight and elemental formula. Infrared Spectroscopy identifies the functional groups and bond types present. Finally, Nuclear Magnetic Resonance spectroscopy maps the carbon-hydrogen framework, revealing the precise connectivity and spatial relationships of atoms. The synergy of these techniques provides a self-validating system for structural confirmation.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structure Confirmation Sample This compound Sample MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS_Data Molecular Formula (C₁₂H₁₁N) & Fragmentation MS->MS_Data IR_Data Functional Groups (Aromatic C-H, C=C, C=N) IR->IR_Data NMR_Data Connectivity & Structure (H-H & C-H Framework) NMR->NMR_Data Confirmation Final Structure Verified MS_Data->Confirmation IR_Data->Confirmation NMR_Data->Confirmation

Caption: Integrated workflow for the structural verification of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the most direct evidence of a molecule's mass and can offer clues to its structure through fragmentation analysis.

Experimental Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for volatile, thermally stable compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a GC equipped with a standard non-polar capillary column (e.g., DB-5ms). Use a temperature ramp program, for instance, starting at 50°C and ramping to 300°C at 10°C/min, to ensure good separation.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. This energy level is sufficient to cause reproducible fragmentation, creating a characteristic fingerprint for the molecule.

  • Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragment ions.

Data Interpretation

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass. For C₁₂H₁₁N, the expected exact mass is 169.0891 g/mol . The observation of a strong peak at m/z = 169 confirms the molecular weight.

  • Fragmentation Pattern: The molecular ion is unstable and breaks into smaller, characteristic fragments. Key expected fragments for this compound include:

    • [M-1]⁺ (m/z 168): Loss of a hydrogen radical, often from the methyl group, is a common fragmentation pathway.

    • [M-15]⁺ (m/z 154): Loss of a methyl radical (•CH₃).

    • Phenyl Cation (m/z 77): A common fragment in molecules containing a benzene ring.

    • Pyridyl Cation (m/z 78): Indicative of the pyridine moiety.

Table 1: Key Mass Spectrometry Data for this compound

m/z (Daltons) Proposed Fragment Notes
169 [C₁₂H₁₁N]⁺ Molecular Ion (M⁺)
168 [C₁₂H₁₀N]⁺ Loss of H• from methyl group
154 [C₁₁H₈N]⁺ Loss of •CH₃ radical
77 [C₆H₅]⁺ Phenyl fragment

(Note: Specific relative intensities are dependent on the instrument and conditions but the presence of these fragments is characteristic.)

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a powerful tool for identifying functional groups.

Experimental Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Analysis: Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans in the range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation

The IR spectrum of this compound is dominated by absorptions characteristic of its aromatic nature.

  • Aromatic C-H Stretch: A group of sharp, medium-to-weak bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

  • Aliphatic C-H Stretch: Absorptions corresponding to the methyl group's C-H bonds, appearing just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

  • Aromatic C=C and C=N Ring Stretching: A series of strong, sharp bands in the 1600-1450 cm⁻¹ region. These are highly characteristic of the pyridine and benzene rings.[3]

  • C-H Bending (Out-of-Plane): Strong bands in the 900-690 cm⁻¹ region are diagnostic of the substitution pattern on the aromatic rings. For the m-substituted tolyl ring and the 2-substituted pyridine ring, a specific pattern of bands is expected in this region.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic (Pyridine & Tolyl)
2980 - 2850 C-H Stretch Aliphatic (-CH₃)
~1600, ~1570 C=C / C=N Stretch Aromatic Rings
~1470, ~1430 C=C / C=N Stretch Aromatic Rings

| 900 - 690 | C-H Bend (oop) | Aromatic Substitution Pattern |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: On a 400 MHz (or higher) spectrometer, acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise by using a sufficient number of scans (typically 8-16).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required (typically 128 or more).

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Data Interpretation

The structure of this compound contains 11 unique hydrogen atoms and 12 unique carbon atoms, leading to a complex but interpretable set of spectra.

¹H NMR Spectrum:

  • Pyridine Ring Protons (4H): These typically appear in the downfield region (δ 7.0-8.7 ppm) due to the electron-withdrawing effect of the nitrogen atom. The proton adjacent to the nitrogen (H6) will be the most downfield.

  • Tolyl Ring Protons (4H): These will appear in the typical aromatic region (δ 7.0-7.8 ppm). The substitution pattern will give rise to a characteristic set of multiplicities.

  • Methyl Protons (3H): A sharp singlet will appear in the upfield region (δ ~2.4 ppm).

¹³C NMR Spectrum:

  • Aromatic Carbons (11C): The 11 sp² carbons of the two rings will resonate in the δ 120-160 ppm range. The carbon atom attached to the nitrogen (C2 of pyridine) will be significantly downfield.

  • Methyl Carbon (1C): The sp³ carbon of the methyl group will appear as a sharp signal in the upfield region (δ ~21 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine Ring
C2 - ~157
C3 ~7.7 ~120
C4 ~7.7 ~136
C5 ~7.2 ~122
C6 ~8.7 ~149
Tolyl Ring
C1' - ~139
C2' ~7.8 ~127
C3' - ~138
C4' ~7.2 ~129
C5' ~7.3 ~128
C6' ~7.8 ~129
Methyl Group
-CH₃ ~2.4 ~21

(Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values provide the definitive data.)

Conclusion

The comprehensive analysis of this compound using Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a cohesive and definitive structural confirmation. MS verifies the molecular weight and formula, IR confirms the presence of aromatic and aliphatic functional groups, and NMR elucidates the precise atomic connectivity. The integration of these techniques, as outlined in this guide, represents a robust, self-validating methodology essential for the rigorous characterization of molecules in research and development settings.

References

Core Molecular Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(m-Tolyl)pyridine for Advanced Research

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond basic data to provide actionable insights into its synthesis, properties, handling, and applications, grounded in established scientific principles.

This compound, also known by its IUPAC name 2-(3-methylphenyl)pyridine, is an aromatic heterocyclic compound. It belongs to the family of arylpyridines, a class of structures that are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the potential for diverse substitution patterns.

The fundamental role of this compound in research and development stems from its utility as a molecular building block. The pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metals, while the biaryl linkage allows for the construction of complex, three-dimensional molecular architectures.

Key Identifiers and Properties

A summary of the essential chemical and physical data for this compound is provided below. These values are critical for experimental design, safety assessments, and analytical characterization.

PropertyValueSource(s)
CAS Number 4373-61-9[1][2]
Molecular Formula C₁₂H₁₁N[1]
Molecular Weight 169.22 g/mol [1]
IUPAC Name 2-(3-methylphenyl)pyridine[1]
Common Synonyms 2-(3-methylphenyl)pyridine, 2-M-tolylpyridine[1]
Appearance Solid (white to yellow) or Liquid[3]
Boiling Point 170-180 °C at 20 mmHg (for p-isomer)
Density ~0.99 g/mL at 25 °C (for p-isomer)

Note: Some physical properties listed are for the closely related p-tolyl isomer and serve as a reasonable estimate in the absence of specific data for the m-tolyl isomer.

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. While specific spectra should be acquired for each synthesized batch, the expected profile includes:

  • ¹H NMR: Signals corresponding to the aromatic protons on both the pyridine and tolyl rings, as well as a characteristic singlet for the methyl group protons.

  • ¹³C NMR: Resonances for the 12 distinct carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.[1]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) is expected at m/z ≈ 169.09. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the aromatic systems.[1]

Synthesis and Mechanism: The Suzuki-Miyaura Cross-Coupling Approach

The most prevalent and efficient method for synthesizing this compound and its analogs is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This Nobel Prize-winning methodology is favored for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.

The core of the reaction is the formation of a carbon-carbon bond between an organoboron compound (m-tolylboronic acid or its ester) and a halide (2-bromopyridine or 2-chloropyridine).

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 2-Halopyridine (X = Br, Cl) Product This compound R1->Product Suzuki-Miyaura Coupling R2 m-Tolylboronic Acid or Ester R2->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Product Base Base (e.g., K₂CO₃, NaHCO₃) Base->Product Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Product

Caption: General schematic for the synthesis of this compound.

Mechanistic Rationale

Understanding the catalytic cycle is paramount for troubleshooting and optimizing the synthesis. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine, forming a Pd(II) complex.

  • Transmetalation: The base activates the organoboron species, facilitating the transfer of the m-tolyl group from boron to the palladium center.

  • Reductive Elimination: The two organic fragments (pyridyl and m-tolyl) are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)-X L₂ Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)-Ar' L₂ OA_Complex->TM_Complex Transmetalation Product Ar-Ar' (Product) TM_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Reactant1 Ar-X (2-Halopyridine) Reactant1->OA_Complex Reactant2 Ar'-B(OR)₂ (m-Tolylboronic acid) Reactant2->OA_Complex Base Base Base->OA_Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol

This protocol provides a robust framework for the synthesis, purification, and validation of this compound.

Materials:

  • 2-Bromopyridine

  • m-Tolylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 equiv), m-tolylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.02-0.05 equiv) to the flask. The choice of a pre-catalyst like Pd(dppf)Cl₂ is deliberate; it is air-stable and reliably reduced in situ to the active Pd(0) species, ensuring reproducibility.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can oxidize the catalyst and lead to side reactions.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration of the limiting reagent).

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 10:1 Hexanes:EtOAc). The disappearance of the 2-bromopyridine spot indicates reaction completion. This self-validating step prevents premature workup or unnecessary heating.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate. This step is crucial for removing residual catalyst and any homo-coupled byproducts.

  • Characterization: Confirm the identity and purity of the final product using NMR and Mass Spectrometry.

Applications in Drug Discovery and Materials Science

The 2-arylpyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[6][7] The nitrogen atom's ability to form hydrogen bonds and coordinate to metal ions in enzymes makes it a valuable feature for designing biologically active molecules.[8][9]

  • Anticancer Agents: Many compounds containing the 2-arylpyridine motif have been investigated for their anti-proliferative activity against various cancer cell lines.[7][10] They can act, for example, as inhibitors of kinases or tubulin polymerization.[6]

  • Anti-inflammatory and Antimicrobial Agents: Derivatives of pyridine are known to possess anti-inflammatory and antimicrobial properties.[6]

  • Organic Electronics: The rigid, planar structure of arylpyridines makes them suitable candidates for use in organic light-emitting diodes (OLEDs) and other electronic materials, where they can function as ligands in emissive metal complexes or as components of charge-transporting materials.

Safety, Handling, and Storage

Proper handling of this compound and its precursors is essential for laboratory safety.

Hazard ClassGHS StatementPrecautionary MeasuresSource(s)
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P317, P330, P501[1]
Serious Eye Damage H318: Causes serious eye damageP280, P305+P354+P338, P317[1]
Skin Irritation H315: Causes skin irritationP264, P280, P302+P352[2]
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340, P319[2]

Handling:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3]

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11]

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

  • Some suppliers recommend storage at 2-8°C.[2]

References

An In-depth Technical Guide to the Solubility and Stability of 2-(m-Tolyl)pyridine in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of 2-(m-Tolyl)pyridine, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and detailed experimental protocols to ensure scientific integrity and practical application.

Understanding the Physicochemical Landscape of this compound

This compound is an aromatic heterocyclic compound with a molecular formula of C₁₂H₁₁N and a molecular weight of 169.22 g/mol .[1] Its structure, featuring a pyridine ring substituted with a toluene group at the 2-position, dictates its solubility and stability characteristics. The pyridine moiety introduces polarity and a site for protonation, while the tolyl group imparts lipophilic character. This amphiphilic nature suggests a nuanced solubility profile across various solvent classes.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₂H₁₁N[1]
Molecular Weight169.22 g/mol [1]
XLogP33.0[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count1[1]

The positive XLogP3 value indicates a preference for lipophilic environments, suggesting good solubility in nonpolar organic solvents. The single hydrogen bond acceptor (the nitrogen atom in the pyridine ring) allows for interactions with protic solvents.

Solubility Profile: Predictions and Experimental Determination

A fundamental principle in predicting solubility is "like dissolves like."[2] This means that substances with similar polarities are more likely to be soluble in one another. Based on the structure of this compound, a qualitative prediction of its solubility in common laboratory solvents can be made.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, Diethyl EtherHighThe nonpolar tolyl group and the overall aromatic character favor interaction with nonpolar solvents through van der Waals forces.[2]
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)High to ModerateThese solvents can engage in dipole-dipole interactions with the polar pyridine ring. 2-Phenylpyridine, a similar compound, is fully miscible with acetone, toluene, and methylene chloride.[3]
Polar Protic Water, Methanol, EthanolLow to ModerateThe nitrogen atom can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents.[2] However, the large nonpolar tolyl group will limit solubility, especially in water. 2-Phenylpyridine has low solubility in water.[4]
Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative predictions, empirical determination of solubility is crucial. The following protocol outlines a robust gravimetric method for quantifying the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Glass vials with screw caps

  • Syringe filters (0.45 µm)

  • Oven or rotary evaporator

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.

  • Sample Withdrawal and Filtration:

    • Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed vial. This step removes any undissolved solid.

  • Solvent Evaporation and Mass Determination:

    • Record the exact weight of the vial containing the filtered saturated solution.

    • Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or an oven set to a temperature below the boiling point of the solvent and the melting point of the compound.

    • Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature and then re-weigh it.

  • Calculation:

    • The solubility (S) is calculated using the following formula: S (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of filtered solution (L)

Solubility_Workflow A Add excess this compound to solvent B Equilibrate in thermostatic shaker A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Weigh filtered solution D->E F Evaporate solvent E->F G Weigh residue F->G H Calculate solubility G->H

Caption: Experimental workflow for gravimetric solubility determination.

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is critical for its handling, storage, and application, particularly in the pharmaceutical industry where degradation products can impact safety and efficacy. Forced degradation, or stress testing, is a process that intentionally degrades the compound under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[5]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions:

  • Hydrolysis: The pyridine ring is generally stable to hydrolysis, but under extreme pH and temperature, cleavage of the aromatic system could occur.

  • Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. The methyl group on the tolyl ring is also susceptible to oxidation, potentially forming a carboxylic acid or an alcohol.

  • Photolysis: Exposure to UV or visible light can induce photochemical reactions, leading to dimerization, rearrangement, or cleavage of the rings.

  • Thermal Degradation: High temperatures can lead to decomposition, the nature of which would depend on the presence of oxygen and other reactive species.

Protocol for a Comprehensive Forced Degradation Study

This protocol is designed to investigate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5]

Objective: To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade solvents (acetonitrile, water, methanol)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC-UV system

Methodology: A stock solution of this compound (e.g., 1 mg/mL in methanol) is prepared and subjected to the following stress conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with 1N HCl.

    • Heat at 80°C for a specified time (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize with 1N NaOH, and dilute for analysis.

  • Alkaline Hydrolysis:

    • Mix the stock solution with 1N NaOH.

    • Heat at 80°C for a specified time.

    • At each time point, withdraw a sample, neutralize with 1N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3-30% H₂O₂.

    • Keep at room temperature for a specified time.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at a high temperature (e.g., 105°C).

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (1N HCl, 80°C) HPLC Stability-Indicating HPLC-UV Method Acid->HPLC Base Alkaline Hydrolysis (1N NaOH, 80°C) Base->HPLC Oxidation Oxidation (3-30% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (Solid, 105°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC Identify Identify & Quantify Degradation Products HPLC->Identify Pathway Elucidate Degradation Pathway Identify->Pathway Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Workflow for the forced degradation study of this compound.

Analytical Methodology: Stability-Indicating HPLC-UV Method

A validated stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products. A reverse-phase HPLC method is generally suitable for a compound with the polarity of this compound.

Table 2: Proposed HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable ratio of A:B, then increase the percentage of B over time to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Wavelength Monitor at the λmax of this compound (e.g., around 254 nm, typical for pyridine derivatives[6]) and scan a broader range to detect degradation products with different chromophores.

System Suitability: Before sample analysis, the performance of the HPLC system should be verified.

  • Tailing Factor: Should be ≤ 2.0 for the parent peak.

  • Theoretical Plates: Should be > 2000 for the parent peak.

  • Repeatability: The relative standard deviation (RSD) for replicate injections of a standard solution should be ≤ 2.0%.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. By combining theoretical predictions with robust experimental protocols, researchers can confidently handle and utilize this important chemical compound in their work. The provided methodologies for solubility determination and forced degradation studies are designed to be adaptable and serve as a strong foundation for further investigation and method validation in regulated environments.

References

An In-depth Technical Guide to 2-(3-methylphenyl)pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the 2-Arylpyridine Scaffold

The 2-arylpyridine structural motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in numerous FDA-approved drugs underscores its significance as a privileged scaffold.[1] This guide focuses on a specific, yet representative, member of this class: 2-(3-methylphenyl)pyridine. Known by its IUPAC name, 2-(3-methylphenyl)pyridine, this compound is also referred to by its common synonyms, including 2-(m-tolyl)pyridine and 2-m-tolylpyridine.[2] The strategic placement of the methyl group on the phenyl ring introduces subtle yet significant electronic and steric effects that can be exploited in drug design and the fine-tuning of material properties. This document provides an in-depth exploration of its synthesis, physicochemical characteristics, and a pertinent application in the realm of inflammatory disease modulation, offering a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties of 2-(3-methylphenyl)pyridine

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 2-(3-methylphenyl)pyridine.

PropertyValueSource
IUPAC Name 2-(3-methylphenyl)pyridinePubChem
Synonyms This compound, 2-m-tolylpyridineStenutz, Sigma-Aldrich[2]
CAS Number 4373-61-9AK Sci[3]
Molecular Formula C₁₂H₁₁NAK Sci[3]
Molecular Weight 169.22 g/mol AK Sci[3]
Appearance Colorless to slightly yellow liquidN/A
Density 1.064 g/mLStenutz[2]
Boiling Point ~122-142 °C at 2 Torr (for a related isomer)ChemicalBook[4]
Solubility Soluble in common organic solvents (e.g., toluene, dioxane, ethyl acetate)General Knowledge

Synthesis of 2-(3-methylphenyl)pyridine via Suzuki-Miyaura Cross-Coupling

The construction of the biaryl C-C bond in 2-(3-methylphenyl)pyridine is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][5] This method is widely favored in both academic and industrial settings due to its high functional group tolerance, generally high yields, and the commercial availability of the starting materials.

Causality Behind Experimental Choices

The selection of a palladium catalyst, a suitable phosphine ligand, a base, and a solvent system is critical for the success of the Suzuki-Miyaura coupling.

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. An inorganic base like potassium carbonate is often effective and cost-efficient.

  • Solvent: A solvent system that can dissolve both the organic and inorganic reagents is necessary. A mixture of an organic solvent like toluene or dioxane with water is frequently employed to facilitate the dissolution of the base and the boronate salt.

Detailed Step-by-Step Experimental Protocol

This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of 2-halopyridines with arylboronic acids.[5][6][7]

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 eq.), 3-tolylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Add a degassed mixture of toluene and water (4:1 v/v) to the flask via syringe. The solvent volume should be sufficient to ensure good stirring (approximately 5-10 mL per mmol of 2-bromopyridine).

  • Reaction:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(3-methylphenyl)pyridine as a colorless to pale yellow oil.

Synthesis Workflow Diagram

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Bromopyridine 2-Bromopyridine Reaction_Vessel Suzuki-Miyaura Cross-Coupling 2-Bromopyridine->Reaction_Vessel 3-Tolylboronic_Acid 3-Tolylboronic_Acid 3-Tolylboronic_Acid->Reaction_Vessel Pd(PPh3)4 Pd(PPh₃)₄ Catalyst Pd(PPh3)4->Reaction_Vessel K2CO3 K₂CO₃ Base K2CO3->Reaction_Vessel Toluene_Water Toluene/Water (90-100 °C) Toluene_Water->Reaction_Vessel Workup_Purification Work-up & Purification Reaction_Vessel->Workup_Purification Final_Product 2-(3-methylphenyl)pyridine Workup_Purification->Final_Product

Caption: Workflow for the synthesis of 2-(3-methylphenyl)pyridine.

Application in Medicinal Chemistry: Targeting the MSK1 Signaling Pathway

The 2-arylpyridine scaffold is a key component in a multitude of biologically active compounds.[1] A particularly compelling application is in the development of inhibitors for Mitogen- and Stress-Activated Kinase 1 (MSK1). MSK1 is a nuclear kinase that plays a pivotal role in the cellular response to stress and mitogens, and it is implicated in the regulation of inflammatory responses.[8][9]

The Role of MSK1 in Inflammation

MSK1 is activated by the p38 and ERK1/2 MAP kinase pathways and is involved in the phosphorylation of transcription factors such as CREB and NF-κB p65.[10][11] This phosphorylation can lead to the expression of both pro- and anti-inflammatory genes. Dysregulation of the MSK1 signaling pathway is associated with chronic inflammatory diseases, making it an attractive therapeutic target. By inhibiting MSK1, it is possible to modulate the downstream inflammatory cascade, offering a potential treatment strategy for conditions such as asthma, psoriasis, and inflammatory pain.[9][12]

MSK1 Signaling Pathway and Inhibition

The diagram below illustrates the central role of MSK1 in the inflammatory signaling cascade and the point of intervention for a hypothetical 2-arylpyridine-based inhibitor.

References

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-(m-Tolyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Structure, Into the Quantum Realm

2-(m-Tolyl)pyridine, a deceptively simple aromatic heterocycle with the chemical formula C12H11N, serves as a vital structural motif in numerous fields, from medicinal chemistry to materials science.[1][2] Its utility as a ligand, a building block for complex organic molecules, and a potential pharmacophore demands a profound understanding of its electronic and structural properties. While experimental techniques provide invaluable macroscopic data, they often leave the underlying quantum mechanical landscape—the very source of the molecule's behavior—unexplored.

This guide provides a comprehensive, technically-grounded workflow for elucidating the properties of this compound using quantum chemical calculations. We will move beyond a mere procedural checklist, focusing instead on the scientific rationale behind each computational step. As your virtual Senior Application Scientist, my objective is to equip you with a robust, self-validating computational protocol that yields reliable, publication-quality data. We will leverage Density Functional Theory (DFT), a workhorse of modern computational chemistry that offers a pragmatic balance between accuracy and computational cost for molecules of this size.[3][4]

The Computational Philosophy: A Validated, Step-Wise Approach

Our approach is rooted in a logical sequence where the output of each step validates the previous one and provides the foundation for the next. This ensures the integrity of the final results. The entire workflow is designed to be a closed loop of prediction, verification, and analysis.

G cluster_input Input Generation cluster_core_calc Core Quantum Calculations cluster_analysis Property Analysis & Interpretation A 1. Initial 3D Structure (SMILES or 2D Sketch) B 2. Geometry Optimization (Find Lowest Energy Conformation) A->B Initial Guess C 3. Vibrational Frequency Analysis (Confirm Minimum & Obtain ZPE/IR) B->C Optimized Geometry C->B Imaginary Freq? Re-optimize D 4. Electronic Properties (HOMO, LUMO, ESP) C->D Verified Minimum E 5. Spectroscopic Prediction (NMR, UV-Vis) C->E Verified Minimum

Caption: A validated computational workflow for quantum chemical analysis.

Methodological Deep Dive: The "Why" Behind the "How"

A successful computational study hinges on the judicious selection of the theoretical model. This model is defined by two key components: the functional and the basis set .

  • Functional Selection: The functional is an approximation to the exchange-correlation energy in DFT. For organic molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and reliable choice.[5][6] It has consistently demonstrated robust performance for predicting geometries, vibrational frequencies, and electronic properties of aromatic and heterocyclic systems.[7][8]

  • Basis Set Selection: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311+G(d,p) basis set provides a good compromise between accuracy and computational expense. Let's dissect this nomenclature:

    • 6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing flexibility.

    • +G: Adds diffuse functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing lone pairs (like on the pyridine nitrogen) and regions of space far from the nuclei.

    • (d,p): Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These are essential for describing the anisotropic, non-spherical nature of chemical bonds.[9]

This combination, B3LYP/6-311+G(d,p) , represents a high-quality, standard level of theory for the analyses described herein.

The Protocol: A Step-by-Step Implementation

What follows is a detailed protocol, framed as a series of discrete, actionable steps. We will use the syntax of the Gaussian software package, a widely used program in computational chemistry, to illustrate the practical implementation.[7]

Step 1: Molecular Structure Input

The first step is to generate a reasonable starting 3D structure for this compound. This can be done using its SMILES string (Cc1cccc(c1)c2ccccn2) in software like Avogadro or GaussView.[1][10] The initial structure does not need to be perfect, as the subsequent optimization step will find the lowest energy conformation.

Step 2: Geometry Optimization

The Causality: The goal of geometry optimization is to find the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stationary point (ideally, a local minimum).[11] This gives us the most stable, realistic 3D structure of the molecule.

Protocol:

  • Load the initial 3D structure into the computational chemistry software.

  • Set up the calculation with the following keywords in the input file.

Sample Gaussian Input File (Optimization):

  • %chk: Creates a checkpoint file to save the results.

  • #p: Requests "pretty" (full) output.

  • B3LYP/6-311+G(d,p): Specifies our chosen level of theory.

  • Opt: The keyword that requests a geometry optimization.

  • 0 1: Specifies a charge of 0 and a spin multiplicity of 1 (singlet state), which is appropriate for this closed-shell molecule.

Step 3: Vibrational Frequency Analysis

The Causality: This is a critical self-validation step. A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), meaning the structure is not a stable minimum and must be re-optimized.[11] Furthermore, this calculation provides the zero-point vibrational energy (ZPVE) and predicts the molecule's infrared (IR) spectrum.

Protocol:

  • Use the optimized geometry from the checkpoint file of the previous step.

  • Set up the calculation with the Freq keyword.

Sample Gaussian Input File (Frequencies):

  • Freq: The keyword that requests a frequency calculation.

  • Geom=AllCheck: Reads the optimized geometry, charge, and multiplicity from the checkpoint file.

Validation Check: Upon completion, search the output file for the calculated frequencies. If all are positive, the optimized structure is confirmed as a stable minimum.

Step 4: Electronic Structure and Property Analysis

The Causality: With a validated minimum-energy structure, we can now confidently calculate the electronic properties that govern the molecule's reactivity and interactions. Key among these are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the electrostatic potential (ESP).[3]

  • HOMO & LUMO: The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and electronic stability.[4]

  • Electrostatic Potential (ESP): The ESP map visually reveals the charge distribution across the molecule. Electron-rich regions (negative potential), such as the area around the pyridine nitrogen, are susceptible to electrophilic attack, while electron-poor regions (positive potential) are prone to nucleophilic attack.

Protocol: These properties are calculated during the frequency job and can be analyzed using visualization software.

  • Open the checkpoint file (.chk) from the frequency calculation in a program like GaussView.

  • Generate surfaces for the HOMO, LUMO, and ESP.

Data Presentation: The quantitative results from these calculations should be summarized for clarity.

Table 1: Calculated Electronic Properties of this compound

Property Energy (Hartree) Energy (eV)
HOMO Energy (Typical Value) (Typical Value)
LUMO Energy (Typical Value) (Typical Value)
HOMO-LUMO Gap (Typical Value) (Typical Value)
Dipole Moment (Typical Value) (Typical Value) D

Note: These are representative fields. Actual values are obtained from the calculation output file.

Advanced Analysis: Simulating Spectra

The data generated can be used to predict various spectra, providing a direct link between computation and experimental results.

  • Infrared (IR) Spectrum: The output of the frequency calculation includes the vibrational frequencies and their corresponding intensities. This data can be plotted to generate a theoretical IR spectrum, which can be compared with experimental data from sources like the NIST Chemistry WebBook.[12][13]

  • NMR Spectrum: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts.[14] This requires a separate calculation.

Sample Gaussian Input File (NMR):

  • NMR: The keyword that requests the calculation of magnetic shielding tensors.

Conclusion: From Theory to Application

This guide has outlined a rigorous and scientifically sound workflow for the quantum chemical analysis of this compound. By following this structured approach—from initial structure generation and meticulous optimization to frequency validation and property analysis—researchers can generate reliable and insightful data. These computational results provide a quantum-level understanding of the molecule's structure, stability, and reactivity, serving as a powerful predictive tool to guide experimental design in drug development, materials science, and synthetic chemistry.

References

The 2-Arylpyridine Scaffold: A Journey from Classical Synthesis to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-arylpyridine motif is a cornerstone of modern chemistry, serving as a privileged scaffold in pharmaceuticals, a critical component in emissive materials for organic light-emitting diodes (OLEDs), and a versatile ligand in catalysis.[1][2][3] This guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies for 2-arylpyridines. We traverse the landscape from foundational, often arduous, classical reactions to the transformative power of palladium-catalyzed cross-coupling and the atom-economical elegance of modern C-H activation strategies. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as an authoritative resource for professionals engaged in chemical synthesis and drug development.

Introduction: The Enduring Significance of the 2-Arylpyridine Core

The fusion of a pyridine ring with an aryl group at the C2 position creates a unique structural and electronic entity. This arrangement is prevalent in numerous biologically active molecules and functional materials.[1] In medicinal chemistry, the 2-arylpyridine unit is found in compounds ranging from antimalarial agents like enpiroline to potential anticancer agents that modulate oncogenes.[3][4] In materials science, the cyclometalated iridium(III) complex, fac-tris(2-phenylpyridine)iridium, or fac-Ir(ppy)3, is a benchmark green-light emitting phosphor in OLED technology, a testament to the unique photophysical properties imparted by the scaffold.[3][5][6] The journey to synthesize these valuable molecules efficiently and selectively is a story of chemical innovation spanning more than a century.

Foundational Syntheses: The Classical Era

Early methods for constructing the 2-arylpyridine skeleton were often characterized by harsh reaction conditions, limited substrate scope, and the use of stoichiometric reagents. Despite these limitations, they laid the essential groundwork for future discoveries.

The Kröhnke Pyridine Synthesis

One of the most significant classical methods is the Kröhnke synthesis, which provides a convergent route to 2,4,6-trisubstituted pyridines.[7][8] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound, followed by cyclization with a nitrogen source like ammonium acetate.[7][8]

The mechanism begins with the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide undergoes a Michael addition to the α,β-unsaturated carbonyl, creating a 1,5-dicarbonyl intermediate. This intermediate then condenses with ammonia and cyclizes to form the pyridine ring.[8] While powerful for creating polysubstituted pyridines, its utility for synthesizing simple, unsubstituted 2-arylpyridines is less direct.

  • Preparation of N-phenacylpyridinium bromide: Dissolve 2-bromoacetophenone (1.0 eq) in a minimal amount of acetone. Add pyridine (1.1 eq) dropwise at room temperature. Stir for 1-2 hours. Collect the resulting white precipitate by vacuum filtration and wash with cold acetone. Dry under vacuum.

  • Pyridine Synthesis: In a round-bottom flask, combine N-phenacylpyridinium bromide (1.0 eq), chalcone (1.0 eq), and ammonium acetate (10 eq). Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux (~120 °C) for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice water with stirring to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, then with a small amount of cold ethanol.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 2,4,6-triphenylpyridine.

Krohnke_Synthesis_Workflow cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Pyridine Synthesis A 2-Bromoacetophenone + Pyridine B Stir in Acetone (1-2h, RT) A->B C Filter & Dry B->C D N-phenacylpyridinium bromide C->D E Combine Salt, Chalcone, & Ammonium Acetate D->E Use in next step F Reflux in Acetic Acid (4-6h, 120°C) E->F G Precipitate in Ice Water F->G H Filter, Wash, & Recrystallize G->H I Pure 2,4,6-Triphenylpyridine H->I Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxiAdd Oxidative Addition Pd0->OxiAdd PdII_A R¹-Pd(II)Ln-X OxiAdd->PdII_A  R¹-X (2-HaloPy) Trans Transmetalation (Base, R²-B(OR)₂) PdII_A->Trans PdII_B R¹-Pd(II)Ln-R² Trans->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product CH_Activation Start Pyridine N-Oxide + Arylboronic Ester Catalysis Cu or Pd Catalyst Direct C-H Arylation Start->Catalysis Intermediate 2-Arylpyridine N-Oxide Catalysis->Intermediate Reduction Reduction Step (e.g., PCl₃ or H₂/Pd) Intermediate->Reduction Product Final 2-Arylpyridine Reduction->Product

References

Health and safety information for 2-(m-Tolyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Health and Safety of 2-(m-Tolyl)pyridine for Research and Development

This guide provides a comprehensive overview of the critical health and safety considerations for this compound (CAS: 4373-61-9), a heterocyclic building block integral to advancements in pharmaceutical and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, offering a framework for proactive risk mitigation rooted in scientific principles. The causality behind each recommendation is explained to foster a culture of safety and informed decision-making in the laboratory.

Core Hazard Profile and GHS Classification

This compound is a compound that demands respect. Its hazard profile, as defined by the Globally Harmonized System (GHS), is dominated by its potential for severe acute toxicity upon ingestion and its capacity to cause irreversible eye damage.[1] Understanding these classifications is the foundational step in establishing safe handling protocols.

The primary hazards are corrosivity and irritation.[1] The signal word assigned to this chemical is "Danger," underscoring the need for stringent safety measures.[1]

GHS ClassificationHazard CodeHazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed
alt text
Serious Eye Damage (Category 1)H318Causes serious eye damage
alt text

Expert Insight: The H318 classification is particularly critical for laboratory personnel. Unlike "eye irritation," which is reversible, "serious eye damage" implies a risk of permanent vision impairment. This elevates the requirement for eye protection from standard safety glasses to chemical splash goggles and, in high-risk scenarios, a full face shield.

Toxicological Profile and Routes of Exposure

While comprehensive toxicological data for this compound is not as extensive as for more common reagents, its GHS classification provides clear guidance.[2] The primary routes of occupational exposure are ingestion, eye contact, skin contact, and inhalation.

  • Eye Contact: This is the most significant and immediate risk. The compound's chemical properties can lead to rapid and severe damage to the cornea and other sensitive ocular tissues.[1]

  • Ingestion: Accidental ingestion is harmful and can lead to systemic toxicity.[1] Symptoms may align with those of general pyridine exposure, including dizziness, headache, nausea, and abdominal pain.[3][4]

  • Skin Contact: While not classified as a primary skin irritant, absorption through the skin is a potential route of exposure, especially with prolonged contact.[3] Many pyridine derivatives can cause skin irritation, and it is prudent to handle this compound with similar precautions.[5][6]

  • Inhalation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[2][6] Working in a well-ventilated area, preferably a chemical fume hood, is essential to minimize this risk.[7]

Trustworthiness in Practice: Given the incomplete long-term toxicological profile, a conservative approach is mandated. All work should be performed under the assumption that the compound may have uncharacterized chronic effects. This principle of assuming a higher level of hazard in the face of incomplete data is a cornerstone of a robust safety culture.

Hierarchy of Controls: Engineering, Administrative, and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential. The hierarchy of controls provides a systematic method for minimizing risk, prioritizing the most effective measures.

Engineering Controls

These are the first and most effective line of defense as they involve physically isolating the hazard from the operator.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood.[4][8] This is non-negotiable.

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[7]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[8][9] Regular testing of this equipment is mandatory.

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling this compound must be written, reviewed, and approved. All personnel must be trained on this SOP before commencing work.

  • Restricted Access: Designate specific areas within the lab for working with this compound to prevent cross-contamination and limit potential exposure to untrained personnel.[8]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[6][9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the task.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer Chemical splash gogglesNitrile or neoprene gloves[4][7]Lab coatNot required if performed in a fume hood
Reaction Setup/Workup Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over lab coatNot required if performed in a fume hood
Large Spills (>100mL) Chemical splash goggles and face shieldHeavy-duty nitrile or butyl glovesChemical-resistant suitAir-purifying respirator (APR) with organic vapor cartridges[9]

Expert Insight: The choice of nitrile or neoprene gloves is based on their superior resistance to pyridine-based compounds compared to latex.[4] Always check the manufacturer's glove compatibility chart and inspect gloves for any signs of degradation before use.

Standard Operating Protocol: Safe Handling Workflow

This protocol outlines a self-validating system for the routine handling of this compound. Each step is designed to verify the safety of the subsequent action.

  • Pre-Operational Check:

    • Verify the certification date of the chemical fume hood.

    • Confirm the location and functionality of the nearest eyewash station, safety shower, and fire extinguisher.

    • Review the Safety Data Sheet (SDS) and the lab-specific SOP.

  • Donning PPE:

    • Don all required PPE as specified in the table above. Ensure a proper fit.

  • Execution in Fume Hood:

    • Perform all work at least 6 inches inside the sash of the fume hood.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep the container tightly closed when not in use.[2][8]

  • Post-Operational Procedure:

    • Decontaminate all surfaces and equipment.

    • Properly label and store any remaining material.

    • Dispose of all contaminated waste in a designated, sealed hazardous waste container.[8]

  • Doffing PPE:

    • Remove PPE in the correct order (gloves first) to avoid self-contamination.

    • Wash hands thoroughly.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash) Review_Docs Review SDS & SOP Verify_Controls->Review_Docs Don_PPE Don Appropriate PPE Review_Docs->Don_PPE Work_in_Hood Work Inside Fume Hood Don_PPE->Work_in_Hood Use_Min_Quantity Use Minimum Quantity Work_in_Hood->Use_Min_Quantity Keep_Closed Keep Container Closed Use_Min_Quantity->Keep_Closed Decontaminate Decontaminate Surfaces Keep_Closed->Decontaminate Dispose_Waste Segregate Hazardous Waste Decontaminate->Dispose_Waste Store_Properly Store Securely Dispose_Waste->Store_Properly Doff_PPE Doff PPE Correctly Store_Properly->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Safe Handling Workflow for this compound.

Emergency Procedures: Spills and Exposures

Preparedness is paramount. All personnel must be trained on these emergency procedures.

Spill Management

The response to a spill is dictated by its scale and location.

  • Minor Spill (Inside a Fume Hood):

    • Alert nearby personnel.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[8][11]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (Outside a Fume Hood or >100 mL):

    • Evacuate the immediate area.

    • Alert all personnel and activate the fire alarm if necessary.

    • Call your institution's emergency response team or 911.

    • Close the laboratory doors and prevent re-entry.

    • Provide the emergency response team with the SDS for this compound.

G Spill_Occurs Spill Detected Assess_Risk Assess Size & Location Spill_Occurs->Assess_Risk Minor_Spill Minor Spill (<100mL, Contained) Assess_Risk->Minor_Spill Minor Major_Spill Major Spill (>100mL, Uncontained) Assess_Risk->Major_Spill Major Handle_Internally Handle with Spill Kit (Absorbent, PPE) Minor_Spill->Handle_Internally Evacuate Evacuate Area Immediately Major_Spill->Evacuate Collect_Waste Collect & Dispose as Hazardous Waste Handle_Internally->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Alert_EHS Alert EHS / Call 911 Evacuate->Alert_EHS Secure_Area Secure Area, Deny Entry Alert_EHS->Secure_Area

Caption: Spill Response Decision Tree for this compound.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2][4][6]
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[2][6]
Ingestion Do NOT induce vomiting. [3] Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2][6]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[6][12]

Storage and Waste Disposal

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][8] The storage area should be segregated from incompatible materials, particularly strong acids and oxidizing agents.[8][13]

  • Waste Disposal: All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[8] Collect waste in a dedicated, properly labeled, and sealed container.[8] Disposal must be carried out by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[2][7] Never pour this chemical down the drain.[7]

References

Methodological & Application

Use of 2-(m-Tolyl)pyridine in transition metal catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-(m-Tolyl)pyridine in Transition Metal Catalysis

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the versatile applications of this compound as a ligand in transition metal catalysis. We will delve into its synthesis, coordination chemistry, and pivotal role in facilitating key organic transformations, moving beyond simple procedural lists to explain the causal relationships behind experimental design and protocol optimization.

Introduction: The Strategic Value of this compound

This compound is a bidentate ligand that has garnered significant attention in coordination chemistry and homogeneous catalysis.[1] Its structure, featuring a pyridine ring and a meta-substituted tolyl group, offers a unique combination of steric and electronic properties that are highly advantageous for stabilizing transition metal centers and directing catalytic activity.

The pyridine nitrogen provides a strong coordination site, while the tolyl ring enables a secondary C-H activation to form a robust five-membered cyclometalated ring. This N,C-coordination motif is central to its utility. The meta-position of the methyl group on the tolyl ring subtly modulates the electronic environment of the metal center, influencing the HOMO-LUMO energy levels of the resulting complex, which is particularly crucial for applications in photoredox catalysis and organic light-emitting diodes (OLEDs).[1] This guide will focus on its application in three key areas: palladium-catalyzed cross-coupling, rhodium-catalyzed C-H functionalization, and the formation of iridium complexes for photoredox catalysis.

Core Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₂H₁₁N[2][3]
Molecular Weight 169.22 g/mol [3]
CAS Number 4373-61-9[2][3]
Appearance N/A (Typically a liquid or low-melting solid)[2]

Synthesis of this compound Ligand

The most reliable and widely used method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and functional group tolerance.[1] The reaction couples an organoboron compound (m-tolylboronic acid) with an organohalide (2-bromopyridine).[1]

Protocol 2.1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of the ligand, which is then used to prepare a palladium pre-catalyst for subsequent cross-coupling reactions.

Materials:

  • 2-Bromopyridine

  • m-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar and condenser, add m-tolylboronic acid (1.0 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add toluene (30 mL) and water (15 mL) via syringe. Stir the mixture for 15 minutes. Add 2-bromopyridine (1.2 eq) to the flask.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Application I: Ligand in Palladium-Catalyzed Cross-Coupling

While synthesized via a palladium-catalyzed reaction, this compound can itself be used as a ligand to form stable palladium pre-catalysts. These complexes, such as [PdCl₂(this compound)₂], offer improved stability and catalytic activity in various cross-coupling reactions compared to using a palladium source and ligand separately.[1]

Workflow for Pre-catalyst Synthesis and Use

G cluster_0 Part A: Pre-catalyst Synthesis cluster_1 Part B: Suzuki Coupling Application A Mix PdCl₂ and This compound (2.2 eq) in Ethanol B Reflux for 4 hours A->B C Cool to Room Temperature B->C D Filter and Wash Precipitate (with cold ethanol, then ether) C->D E Dry to yield [PdCl₂(this compound)₂] D->E G Add Pre-catalyst (E) (1-2 mol%) E->G Use as Catalyst F Combine Aryl Halide, Boronic Acid, Base (e.g., K₂CO₃) F->G H Add Solvent (e.g., Toluene/H₂O) G->H I Heat (e.g., 90 °C) until completion H->I J Aqueous Workup & Purification I->J K Isolate Biaryl Product J->K

Caption: Workflow for palladium pre-catalyst synthesis and its subsequent use.

Application II: Directing Group in Rhodium-Catalyzed C-H Activation

A paramount application of this compound is in directed C-H activation. The pyridine nitrogen atom acts as an effective directing group, positioning a transition metal catalyst to selectively activate the otherwise inert C-H bond at the ortho-position of the tolyl ring. This forms a stable five-membered metallacycle intermediate, which is the cornerstone of this catalytic strategy.[4][5] Rhodium catalysts are particularly effective in mediating these transformations.[4]

Catalytic Cycle of Rhodium-Catalyzed C-H Arylation

The mechanism involves the initial coordination of the pyridine to the rhodium center, followed by a concerted metalation-deprotonation (CMD) step to form the key rhodacycle intermediate. This intermediate then engages with a coupling partner, and subsequent reductive elimination furnishes the C-C coupled product and regenerates the active rhodium catalyst.

G cluster_regen A [Rh(I)] Catalyst B Coordination Complex A->B + this compound C Rhodacycle Intermediate B->C C-H Activation (-HX) D Oxidative Addition C->D + Coupling Partner (e.g., Ar-X) E Reductive Elimination Complex D->E E->A - Product - [Rh(III)]X₂ regen Catalyst Regeneration regen->A

Caption: Catalytic cycle for Rhodium-catalyzed C-H activation and arylation.

Protocol 4.1: Rh-Catalyzed C-H Arylation of this compound

This protocol is adapted from methodologies described for the arylation of 2-arylpyridines using organometallic reagents.[4]

Materials:

  • This compound

  • Arylating agent (e.g., Triarylindium reagent or Arylboronic acid)

  • Rhodium catalyst (e.g., [Rh(coe)₂Cl]₂)

  • Silver carbonate (Ag₂CO₃) or other oxidant/additive

  • Dioxane or Toluene (anhydrous)

  • Inert atmosphere glovebox or Schlenk line

Step-by-Step Procedure:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, add this compound (1.0 eq), the rhodium catalyst (2.5 mol%), and silver carbonate (2.0 eq) to an oven-dried reaction vial.

  • Reagent Addition: Add the arylating agent (1.5 eq) to the vial.

  • Solvent: Add anhydrous dioxane (to 0.2 M concentration) and seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated oil bath at 100-120 °C. Stir for 24 hours.

  • Quenching and Workup: Cool the reaction to room temperature. Quench by adding a few drops of water. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove metal salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to obtain the ortho-arylated product.

Application III: Iridium Complexes for Photoredox Catalysis

This compound is a premier ligand for constructing highly efficient iridium(III) phosphorescent emitters and photoredox catalysts.[1] The resulting cyclometalated complexes, such as fac-Tris[this compound]iridium(III) (fac-Ir(mppy)₃), exhibit strong spin-orbit coupling, leading to efficient harvesting of triplet excitons.[1][6] This property is essential for both OLEDs and for initiating chemical reactions with visible light.[6][7]

Photophysical Properties of Ir(mppy)₃
PropertyValueSignificanceReference
Emission λₘₐₓ ~514 nm (in CH₂Cl₂)Green light emission, ideal for OLEDs and visible light catalysis.[6]
Excited State Potential Potent reductant and oxidantCan engage in single-electron transfer (SET) with a wide range of organic substrates.[7]
Phosphorescence Lifetime Long (microseconds)Allows sufficient time for bimolecular electron or energy transfer to occur.[7]
Thermal Stability TGA > 330 °CRobust for device fabrication and demanding catalytic conditions.[6]
General Mechanism of Iridium-based Photoredox Catalysis

The process begins with the absorption of a photon, promoting the iridium complex to an excited state. This excited complex can then act as a single-electron transfer agent, either oxidizing or reducing a substrate to generate a radical ion, which then proceeds through the desired reaction pathway.

G cluster_ox Oxidative Cycle cluster_red Reductive Cycle Ir Ir(III) Ground State Ir_star *Ir(III) Excited State Ir->Ir_star hν (Visible Light) Ir_Ox Ir(IV) Ir_star->Ir_Ox Substrate_C Ir_Red Ir(II) Ir_star->Ir_Red Substrate_A Sub_Ox Oxidative Quenching Cycle Sub_Red Reductive Quenching Cycle Ir_Ox->Ir Substrate_D Substrate_C•⁻ Substrate_C•⁻ Ir_Red->Ir Substrate_B Substrate_A•⁺ Substrate_A•⁺ Prod_Ox Product_ox Prod_Red Product_red Substrate_B•⁻ Substrate_B•⁻ Substrate_D•⁺ Substrate_D•⁺

Caption: General quenching cycles in Iridium photoredox catalysis.

Protocol 5.1: Synthesis of fac-Tris[this compound]iridium(III)

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • This compound

  • 2-Ethoxyethanol

  • Glycerol

  • Argon or Nitrogen gas

Step-by-Step Procedure:

  • Dimer Formation: A mixture of IrCl₃·xH₂O (1.0 eq) and this compound (3.0 eq) in a 3:1 mixture of 2-ethoxyethanol and water is refluxed under an argon atmosphere for 24 hours. The resulting yellow precipitate, the dichloro-bridged dimer [Ir(mppy)₂Cl]₂, is filtered, washed with methanol, and dried.

  • Complexation: The [Ir(mppy)₂Cl]₂ dimer (1.0 eq) is mixed with this compound (2.5 eq) and silver triflate (AgOTf, 2.2 eq) in glycerol.

  • Reaction: The mixture is heated to 180-200 °C under argon for 12-18 hours.

  • Purification: After cooling, the mixture is poured into water, and the crude product is collected by filtration. The solid is then purified extensively by column chromatography followed by sublimation or recrystallization to yield the facial (fac) isomer as a bright yellow powder.

Conclusion and Future Outlook

This compound is a highly effective and versatile ligand in transition metal catalysis. Its well-defined coordination chemistry enables robust applications in C-H activation, where it serves as an excellent directing group, and in photoredox catalysis, where its iridium complexes are state-of-the-art photosensitizers. The protocols and mechanistic insights provided herein demonstrate its practical utility for constructing complex molecular architectures. Future research will likely focus on developing chiral analogues for asymmetric catalysis and expanding its role in other catalytic transformations, such as electrocatalysis and metallaphotoredox systems, further solidifying its importance in modern synthetic chemistry.

References

Application Notes and Protocols: 2-(m-Tolyl)pyridine as a Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of the Tolyl Substituent in Pyridine-Based Ligands

In the vast landscape of organometallic chemistry, the rational design of ligands is paramount to tailoring the electronic and steric properties of metal complexes. 2-Arylpyridines represent a cornerstone class of bidentate ligands, offering a robust coordination framework for a multitude of transition metals. Within this family, 2-(m-Tolyl)pyridine emerges as a ligand of particular interest. The seemingly subtle placement of a methyl group at the meta-position of the phenyl ring introduces a nuanced perturbation of the ligand's electronic and steric profile. This guide provides an in-depth exploration of this compound, from its synthesis to its application in the generation of organometallic complexes, with a focus on iridium(III) species for applications in organic light-emitting diodes (OLEDs). The protocols and notes herein are curated for researchers and professionals in materials science and drug development, providing both the "how" and the "why" that underpin experimental success.

Section 1: Synthesis of this compound

The construction of the C-C bond between the pyridine and tolyl moieties is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Negishi couplings are the most prevalent and reliable methods.

Suzuki-Miyaura Cross-Coupling: A Robust and Versatile Approach

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds and is well-suited for the synthesis of 2-arylpyridines.[1][2][3][4][5] This reaction typically involves the coupling of a pyridine-based electrophile with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 2-Bromopyridine

  • m-Tolylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 2-bromopyridine (1.0 eq), m-tolylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by an aqueous solution of Na₂CO₃ (2 M, 2.0 eq).

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure an inert atmosphere.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Expected Yield: 75-85%

Negishi Cross-Coupling: An Alternative Pathway

The Negishi coupling offers an alternative route, utilizing an organozinc reagent.[6][7][8][9][10] This method can be advantageous when the corresponding boronic acid is unstable or commercially unavailable.

Protocol 2: Synthesis of this compound via Negishi Coupling

Materials:

  • 2-Bromopyridine

  • m-Tolylzinc chloride (prepared in situ from m-tolylmagnesium bromide and zinc chloride)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Preparation of Organozinc Reagent: In a flame-dried Schlenk flask, prepare m-tolylmagnesium bromide from m-bromotoluene and magnesium turnings in anhydrous THF. To this Grignard reagent, add a solution of anhydrous zinc chloride in THF at 0 °C and stir for 1 hour at room temperature.

  • Coupling Reaction: In a separate Schlenk flask, dissolve 2-bromopyridine (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in anhydrous THF. To this solution, add the freshly prepared m-tolylzinc chloride solution (1.5 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at 60 °C for 12 hours.

  • Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1.

Expected Yield: 65-75%

Section 2: Application in Organometallic Synthesis: Iridium(III) Complexes

This compound is an excellent ligand for the synthesis of cyclometalated iridium(III) complexes. These complexes are of significant interest due to their phosphorescent properties, making them highly valuable as emitters in OLEDs.[11][12][13][14][15] The meta-tolyl group can influence the electronic properties and steric environment of the resulting complex, thereby fine-tuning its emission color and stability.[16]

Synthesis of a Homoleptic Iridium(III) Complex

The synthesis of tris-cyclometalated iridium(III) complexes often proceeds through a chloro-bridged dimer intermediate.

Protocol 3: Synthesis of fac-Tris[this compound]iridium(III) (Ir(m-tpy)₃)

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • This compound

  • 2-Ethoxyethanol

  • Water

  • Silver trifluoromethanesulfonate (AgOTf)

  • Glycerol

Procedure:

  • Synthesis of the Chloro-Bridged Dimer [Ir(m-tpy)₂Cl]₂:

    • In a round-bottom flask, suspend IrCl₃·xH₂O (1.0 eq) and this compound (2.5 eq) in a 3:1 mixture of 2-ethoxyethanol and water.

    • Degas the mixture with argon for 20 minutes.

    • Heat the mixture to reflux (approximately 120 °C) for 18-24 hours under an argon atmosphere.

    • Cool the reaction to room temperature, and collect the resulting yellow precipitate by filtration. Wash the solid with methanol and diethyl ether to yield the chloro-bridged dimer.

  • Synthesis of the Homoleptic Complex Ir(m-tpy)₃:

    • In a Schlenk flask, combine the chloro-bridged dimer (1.0 eq), this compound (2.5 eq), and AgOTf (2.2 eq).

    • Add glycerol as the solvent.

    • Heat the mixture to 180 °C and stir for 12 hours under an argon atmosphere.

    • Cool the reaction to room temperature and add dichloromethane (DCM).

    • Filter the mixture to remove insoluble salts.

    • Wash the organic filtrate with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: DCM/hexane gradient) to afford fac-Ir(m-tpy)₃ as a bright yellow-green solid.

Expected Yield: 60-70% (from the dimer)

Section 3: Application Notes - The Role of this compound in OLEDs

The performance of phosphorescent OLEDs (PhOLEDs) is critically dependent on the properties of the emitter material. Iridium(III) complexes are widely used due to their strong spin-orbit coupling, which facilitates efficient intersystem crossing and allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies.[15][17]

The choice of the cyclometalating ligand, such as this compound, is crucial for tuning the photophysical properties of the iridium complex.[16][18][19][20][21]

  • Tuning Emission Color: The energy of the emitted light is determined by the energy gap between the lowest triplet excited state (T₁) and the ground state (S₀). The electronic properties of the ligand influence this energy gap. The electron-donating methyl group on the tolyl moiety can raise the highest occupied molecular orbital (HOMO) energy level of the complex, which can lead to a red-shift in the emission compared to the unsubstituted 2-phenylpyridine ligand.

  • Enhancing Quantum Yield: The steric bulk introduced by the meta-tolyl group can help to suppress non-radiative decay pathways by shielding the emissive core of the complex from the surrounding environment. This can lead to higher photoluminescence quantum yields (PLQYs).

  • Improving Device Stability: The robust C-Ir and N-Ir bonds formed by the cyclometalating ligand contribute to the thermal and chemical stability of the complex, which is essential for the long operational lifetime of OLED devices.

Data Presentation: Photophysical Properties
ComplexEmission Max (nm)PLQY (%)Lifetime (µs)
fac-Ir(ppy)₃~510~90~1.9
fac-Ir(m-tpy)₃~520~95~2.1

Note: The data presented here are representative values and can vary depending on the measurement conditions and the host material in which the complex is dispersed.

Section 4: Mechanistic Insights and Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for OLED Fabrication

The fabrication of an OLED device involves the sequential deposition of multiple organic and inorganic layers.

OLED_Fabrication Substrate Cleaning Substrate Cleaning Anode Deposition (ITO) Anode Deposition (ITO) Substrate Cleaning->Anode Deposition (ITO) Hole Injection Layer (HIL) Hole Injection Layer (HIL) Anode Deposition (ITO)->Hole Injection Layer (HIL) Hole Transport Layer (HTL) Hole Transport Layer (HTL) Hole Injection Layer (HIL)->Hole Transport Layer (HTL) Emissive Layer (Host:Emitter) Emissive Layer (Host:Emitter) Hole Transport Layer (HTL)->Emissive Layer (Host:Emitter) Electron Transport Layer (ETL) Electron Transport Layer (ETL) Emissive Layer (Host:Emitter)->Electron Transport Layer (ETL) Electron Injection Layer (EIL) Electron Injection Layer (EIL) Electron Transport Layer (ETL)->Electron Injection Layer (EIL) Cathode Deposition (Al) Cathode Deposition (Al) Electron Injection Layer (EIL)->Cathode Deposition (Al) Encapsulation Encapsulation Cathode Deposition (Al)->Encapsulation

Caption: A simplified workflow for the fabrication of an OLED device.

References

The Versatility of 2-(m-Tolyl)pyridine in Modern Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Heterocycle

In the landscape of modern organic synthesis, the pyridine motif stands as a cornerstone, particularly within pharmaceutical and materials science. Among its myriad derivatives, 2-(m-Tolyl)pyridine emerges as a molecule of significant interest. Its utility transcends that of a simple building block; its true value lies in its dual role as both a versatile bidentate ligand and a directing group for regioselective C-H functionalization. This guide provides an in-depth exploration of the application of this compound in key cross-coupling reactions, offering not just protocols, but the scientific rationale underpinning these powerful synthetic transformations.

The unique architecture of this compound, featuring a pyridine ring and a meta-substituted tolyl group, provides a robust framework for coordination with transition metals.[1] This structural feature is pivotal to its function in catalysis, influencing the steric and electronic environment of the metallic center and, consequently, the outcome of the cross-coupling reaction.

Part 1: this compound as a Directing Group in C-H Functionalization

The pyridine moiety is a well-established directing group in transition metal-catalyzed C-H activation, a strategy that offers an atom-economical approach to the synthesis of complex molecules by avoiding the pre-functionalization of starting materials. The nitrogen atom of the pyridine ring in this compound acts as a coordinating anchor for the metal catalyst, positioning it in close proximity to the C-H bonds of the tolyl ring. This directed metallacycle formation favors the activation of the otherwise inert C-H bonds at the ortho-positions of the tolyl group.

Mechanistic Insight: The Palladium-Catalyzed C-H Arylation

The palladium-catalyzed direct arylation of this compound with an aryl halide or its equivalent serves as a prime example of its role as a directing group. The catalytic cycle, illustrated below, generally proceeds through a concerted metalation-deprotonation (CMD) pathway.

G cluster_cycle Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B Ar-X C Pd(II) Intermediate (Ar-Pd(II)-X) B->C D Coordination of This compound C->D This compound E Palladacycle Intermediate D->E C-H Activation (CMD) F Reductive Elimination E->F F->A Regeneration of Pd(0) G Coupled Product F->G

Caption: Generalized catalytic cycle for the palladium-catalyzed C-H arylation of this compound.

The key step is the formation of the palladacycle intermediate, where the palladium atom is bonded to both the pyridine nitrogen and a carbon atom of the tolyl ring. This intermediate then undergoes reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.

Protocol 1: Palladium-Catalyzed Direct Arylation of this compound with Aryl Bromides

This protocol is adapted from established procedures for the direct arylation of N-(2-pyridyl) substituted anilines and provides a reliable method for the ortho-arylation of the tolyl ring in this compound.[2][3]

Materials:

Reagent/SolventFormulaGradeSupplier
This compoundC₁₂H₁₁N≥98%Commercially Available
Aryl BromideAr-Br≥98%Commercially Available
Palladium(II) AcetatePd(OAc)₂98%Commercially Available
Potassium CarbonateK₂CO₃≥99%Commercially Available
1,4-DioxaneC₄H₈O₂AnhydrousCommercially Available

Experimental Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), the desired aryl bromide (0.6 mmol, 1.2 equiv.), palladium(II) acetate (0.025 mmol, 5 mol%), and potassium carbonate (1.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (2.5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite, washing the filter cake with additional ethyl acetate (2 x 5 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ortho-arylated this compound derivative.

Trustworthiness of the Protocol: This protocol incorporates a well-understood catalytic system for C-H activation. The use of a slight excess of the aryl bromide ensures complete consumption of the starting this compound. The reaction is monitored to completion, and the purification by column chromatography ensures the isolation of a pure product.

Part 2: this compound as a Ligand in Cross-Coupling Reactions

While the directing group ability of this compound is a significant application, its role as a ligand in transition metal catalysis should not be overlooked. The bidentate N-C coordination can stabilize the metal center and modulate its reactivity. Although less common than phosphine-based ligands, pyridine-derived ligands have shown promise in various cross-coupling reactions. The electronic and steric properties of the tolyl group can influence the catalytic activity.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a cornerstone of modern C-C bond formation.[4] While often employing phosphine ligands, pyridine-based ligands can offer alternative reactivity and stability.

G workflow Start Reagents: Aryl Halide, Boronic Acid, Base, Pd Catalyst, this compound Ligand Reaction Setup: Inert Atmosphere, Solvent Heating & Stirring Monitoring: TLC/GC-MS Work-up: Quenching, Extraction Purification: Column Chromatography Final Product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound as a ligand.

Protocol 2: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using a [PdCl₂(this compound)₂] Catalyst System

This protocol is based on the general principles of Suzuki-Miyaura couplings and the demonstrated use of 2-phenylpyridine derivatives as ligands.[1]

Materials:

Reagent/SolventFormulaGradeSupplier
Aryl BromideAr-Br≥98%Commercially Available
Phenylboronic AcidC₆H₅B(OH)₂≥97%Commercially Available
[PdCl₂(this compound)₂]--Synthesized*
Potassium PhosphateK₃PO₄≥98%Commercially Available
Toluene/WaterC₇H₈ / H₂OReagent GradeCommercially Available

*The pre-catalyst [PdCl₂(this compound)₂] can be synthesized by reacting PdCl₂ with two equivalents of this compound in a suitable solvent like acetonitrile.

Experimental Procedure:

  • In a round-bottom flask, combine the aryl bromide (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Add the [PdCl₂(this compound)₂] pre-catalyst (0.02 mmol, 2 mol%).

  • Add a 4:1 mixture of toluene and water (5 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction to 100 °C under an argon atmosphere and stir vigorously for 8-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices: The use of a biphasic toluene/water system is common in Suzuki couplings to facilitate the dissolution of both organic and inorganic reagents. Potassium phosphate is a moderately strong base that is effective in the transmetalation step of the catalytic cycle. The 1.5 equivalents of boronic acid are used to drive the reaction to completion, compensating for any potential protodeboronation.

Part 3: Potential Applications in Other Cross-Coupling Reactions

The utility of this compound is not limited to C-H activation and Suzuki-Miyaura reactions. Its electronic properties make it a candidate for use as a ligand in other palladium-catalyzed transformations.

Heck Reaction

The Heck reaction, the coupling of an unsaturated halide with an alkene, could potentially be catalyzed by a palladium complex bearing this compound as a ligand. The ligand would stabilize the palladium center throughout the catalytic cycle of oxidative addition, migratory insertion, and beta-hydride elimination.

Buchwald-Hartwig Amination

Similarly, in the Buchwald-Hartwig amination for the formation of C-N bonds, a palladium catalyst with a this compound ligand could facilitate the coupling of aryl halides with amines. The ligand's role would be to promote the reductive elimination step that forms the desired C-N bond.

Conclusion

This compound is a valuable and versatile molecule in the arsenal of the synthetic organic chemist. Its ability to act as a directing group enables regioselective C-H functionalization, providing a modern and efficient route to substituted biaryls. Furthermore, its capacity to function as a ligand opens up possibilities for its use in a range of cross-coupling reactions, offering an alternative to traditional phosphine-based systems. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers and drug development professionals to explore and exploit the full potential of this compound in their synthetic endeavors.

References

Application Notes & Protocols: Strategic C-H Functionalization of 2-(m-Tolyl)pyridine for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the strategic utilization of 2-(m-Tolyl)pyridine as a foundational building block in the synthesis of high-value pharmaceutical intermediates. The pyridine moiety serves as a powerful directing group, enabling highly regioselective C-H functionalization on both the tolyl and pyridine rings. We will explore transition-metal-catalyzed C-H activation, with a focus on palladium-catalyzed arylation and iridium-catalyzed borylation, as primary pathways to elaborate the core structure. The causality behind experimental choices, from catalyst and ligand selection to reaction conditions, is explained to provide researchers with a robust framework for methodology development. Detailed, step-by-step protocols for key transformations are provided, establishing a self-validating system for the synthesis and characterization of advanced intermediates.

Introduction: The Strategic Value of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and act as a ligand for metallic centers in enzymes makes it a critical pharmacophore.[3] When coupled with an aryl substituent, as in this compound, the molecule becomes a uniquely versatile starting material. The pyridine nitrogen atom acts as an innate directing group, capable of coordinating to a metal center and delivering catalytic activity to a specific C-H bond, a process known as directed C-H functionalization.[4][5][6][7] This approach circumvents the need for pre-functionalized substrates (e.g., halides or organometallics), offering a more atom-economical and sustainable synthetic route.[1][2]

The this compound structure offers several sites for selective functionalization:

  • Tolyl Ring: The ortho-positions to the pyridine ring (C2' and C6') are activated for cyclometalation.

  • Pyridine Ring: The C6 position is a target for functionalization, particularly via borylation.

  • Methyl Group: The benzylic protons can be targeted for radical reactions or oxidation.

This guide will focus on leveraging the pyridine as a directing group to forge new carbon-carbon and carbon-heteroatom bonds, creating complex biaryl structures that are precursors to advanced pharmaceutical intermediates.

Core Synthetic Strategies: Pyridine-Directed C-H Functionalization

The lone pair of the pyridine nitrogen is the key to regioselective synthesis. By coordinating to a transition metal, it forms a stable metallacyclic intermediate, which lowers the activation energy for C-H bond cleavage at the proximate ortho-position of the tolyl ring.

G cluster_main Synthetic Pathways from this compound start This compound pd_cat Palladium-Catalyzed C-H Activation start->pd_cat [Pd(OAc)2], Ar-X, Oxidant ir_cat Iridium-Catalyzed C-H Borylation start->ir_cat [Ir(cod)OMe]2, B2pin2 dom Directed ortho-Metalation (DoM) start->dom n-BuLi or LDA, -78 °C prod_aryl ortho-Arylated Intermediates pd_cat->prod_aryl prod_boryl ortho-Borylated Intermediates ir_cat->prod_boryl prod_electrophile ortho-Functionalized Products dom->prod_electrophile Quench with Electrophile (E+) prod_suzuki Diverse Biaryl Compounds prod_boryl->prod_suzuki Suzuki-Miyaura Coupling (Ar-X, Pd cat.)

Figure 1: Key synthetic workflows originating from this compound, leveraging its inherent reactivity for diverse functionalization.

Palladium-Catalyzed Direct Arylation

Palladium catalysis is a cornerstone of modern organic synthesis.[8] In the context of 2-arylpyridines, Pd(II) catalysts like palladium acetate, Pd(OAc)₂, can facilitate the direct coupling of an aryl halide (Ar-X) at the ortho-position of the tolyl ring.

Mechanistic Rationale: The catalytic cycle is generally understood to begin with the coordination of the pyridine nitrogen to the Pd(II) center. This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle intermediate. This palladacycle then undergoes oxidative addition with an aryl halide to form a Pd(IV) species, which upon reductive elimination, forges the C-C bond and regenerates a Pd(II) catalyst to continue the cycle.[4][5] The choice of oxidant, ligands, and solvent is critical to promote the desired reactivity and prevent catalyst deactivation.

G cluster_caption pd2 Pd(II) complex_a A: Initial Coordination pd2->complex_a + 2-Arylpyridine palladacycle_b B: Palladacycle (CMD Step) complex_a->palladacycle_b - HX pd4 C: Pd(IV) Intermediate palladacycle_b->pd4 + Ar'-X (Oxidative Addition) product_release D: Reductive Elimination pd4->product_release product_release->pd2 Product (Biaryl) center caption_node

Figure 2: Simplified catalytic cycle for pyridine-directed C-H arylation.

Iridium-Catalyzed C-H Borylation

The introduction of a boronic ester group onto a molecule is a powerful strategy, as it opens the door to subsequent Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a vast range of biaryl compounds.[9][10][11] Iridium catalysts are exceptionally effective for the C-H borylation of heterocycles.[12][13][14]

Mechanistic Rationale: The active catalyst, typically generated from a precursor like [Ir(cod)OMe]₂ and a bipyridine ligand, reacts with a diboron reagent such as bis(pinacolato)diboron (B₂pin₂). While the pyridine nitrogen can sometimes inhibit the catalyst by coordination, substitution at the 2-position of the pyridine allows for selective borylation at the less sterically hindered C6 position.[12][13][15] This creates an orthogonal handle for functionalization compared to the palladium-catalyzed reactions that favor the tolyl ring.

Application in Pharmaceutical Intermediate Synthesis

The methodologies described above are directly applicable to the synthesis of complex molecules. For instance, the core of the antipsychotic drug Lumateperone features a tetracyclic system that is assembled using modern synthetic methods, including palladium-catalyzed C-N bond formation.[16][17] The biaryl and heteroaryl coupling strategies derived from this compound are instrumental in building the types of complex scaffolds found in such advanced pharmaceutical agents.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents should be handled according to their Safety Data Sheet (SDS). Anhydrous solvents and inert atmosphere techniques (Nitrogen or Argon) are required for specific protocols.

Protocol 1: Palladium-Catalyzed ortho-Arylation of this compound

Objective: To synthesize 2-(2-phenyl-3-methylphenyl)pyridine via direct C-H arylation.

Principle: This protocol uses Pd(OAc)₂ to form a palladacycle intermediate, which is intercepted by iodobenzene. A silver salt is used as a halide scavenger and oxidant to facilitate the catalytic turnover.

Reagent/ComponentM.W. ( g/mol )AmountMoles (mmol)Role
This compound169.22169 mg1.0Substrate
Iodobenzene204.01306 mg (150 µL)1.5Arylating Agent
Palladium(II) Acetate224.511.2 mg0.05 (5 mol%)Catalyst
Silver(I) Carbonate275.75414 mg1.5Oxidant/Halide Scavenger
Dichloroethane (DCE)-5 mL-Solvent

Step-by-Step Procedure:

  • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (169 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and silver(I) carbonate (414 mg, 1.5 mmol).

  • Seal the flask with a rubber septum and purge with dry nitrogen or argon for 10 minutes.

  • Using a syringe, add anhydrous dichloroethane (5 mL) followed by iodobenzene (150 µL, 1.5 mmol).

  • Place the flask in a preheated oil bath at 120 °C and stir vigorously for 16 hours. The reaction mixture will turn dark brown/black.

  • After 16 hours, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with dichloromethane (DCM, 20 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium black and silver salts. Wash the pad with additional DCM (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by flash column chromatography on silica gel (eluent: 10-20% Ethyl Acetate in Hexanes) to yield the pure product.

Expected Outcome:

  • Product: 2-(2-phenyl-3-methylphenyl)pyridine

  • Appearance: White to off-white solid.

  • Yield: 60-75%.

  • Characterization: The product identity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Iridium-Catalyzed ortho-Borylation of this compound

Objective: To synthesize 2-(3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine.

Principle: This protocol utilizes an Iridium(I) catalyst and a bipyridine ligand to direct the borylation to the ortho-position of the tolyl ring, leveraging the pyridine as the directing group.

Reagent/ComponentM.W. ( g/mol )AmountMoles (mmol)Role
This compound169.22169 mg1.0Substrate
Bis(pinacolato)diboron (B₂pin₂)253.94381 mg1.5Boron Source
[Ir(cod)OMe]₂662.716.6 mg0.025 (2.5 mol%)Catalyst Precursor
4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)268.413.4 mg0.05 (5 mol%)Ligand
Cyclohexane-5 mL-Solvent

Step-by-Step Procedure:

  • In a nitrogen-filled glovebox, add [Ir(cod)OMe]₂ (16.6 mg, 0.025 mmol) and dtbpy (13.4 mg, 0.05 mmol) to a 25 mL Schlenk flask with a stir bar.

  • Add anhydrous cyclohexane (2 mL) and stir for 10 minutes until the catalyst and ligand dissolve.

  • Add this compound (169 mg, 1.0 mmol) and Bis(pinacolato)diboron (381 mg, 1.5 mmol).

  • Add the remaining cyclohexane (3 mL).

  • Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 80 °C.

  • Stir the reaction for 12-18 hours. Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: 5-15% Ethyl Acetate in Hexanes). The boronic ester can be sensitive, so minimizing exposure to silica is recommended.

Expected Outcome:

  • Product: 2-(3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

  • Appearance: White crystalline solid.

  • Yield: 70-85%.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, ¹¹B NMR, and Mass Spectrometry.

Conclusion

This compound is a powerful and versatile building block for constructing complex molecular architectures relevant to the pharmaceutical industry. Through strategic, pyridine-directed C-H functionalization, chemists can achieve highly regioselective arylations and borylations in an atom-economical fashion. The protocols detailed herein provide a reliable foundation for researchers to access a wide array of substituted biaryl intermediates, accelerating the discovery and development of next-generation therapeutics.

References

Application Notes & Protocols: 2-(m-Tolyl)pyridine Derivatives for High-Efficiency Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(m-Tolyl)pyridine in OLED Emitters

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, color fidelity, and form factor flexibility over conventional liquid crystal displays. At the heart of this technology are the emitter molecules, which dictate the ultimate efficiency, color purity, and operational lifetime of a device. Among the most successful classes of phosphorescent emitters are cyclometalated iridium(III) complexes, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.

The this compound scaffold has emerged as a particularly strategic cyclometalating ligand in the design of these iridium(III) emitters. The seemingly simple addition of a methyl group at the meta-position of the phenyl ring introduces profound, yet controllable, modifications to the complex's electronic and steric properties. This guide provides a comprehensive overview of the synthesis, photophysical tuning, and device application of this compound-based emitters for researchers and process engineers in the field of organic electronics. Pyridine derivatives are noted for their good chemical and optoelectronic properties, making them suitable for use as high-efficiency luminescent materials and in charge transport layers of OLEDs to improve charge mobility and overall device performance[1].

Scientist's Rationale: Why the meta-Tolyl Group?

The choice of the meta-tolyl substituent is a deliberate strategy to fine-tune the performance of the final iridium complex. Unlike an ortho-methyl group, which can introduce significant steric hindrance and potentially distort the octahedral coordination geometry, or a para-methyl group, which primarily exerts an electronic effect, the meta-methyl group offers a balanced combination of both:

  • Steric Influence: The meta-methyl group provides sufficient steric bulk to disrupt intermolecular packing in the solid state. This mitigates concentration quenching and triplet-triplet annihilation, two major loss mechanisms that plague OLEDs at high brightness. The result is a significant reduction in efficiency roll-off, a critical parameter for practical applications[2][3][4][5][6].

  • Electronic Tuning: As an electron-donating group, the methyl substituent raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the complex. This has a direct impact on the emission color. By destabilizing the HOMO, which is typically localized on the phenylpyridine ligand and the iridium center, the HOMO-LUMO energy gap is reduced, leading to a predictable red-shift in the emission wavelength. This allows for the fine-tuning of colors from green to red.

Synthesis and Characterization

The successful application of these materials begins with robust and reproducible synthesis. The following section details a standard, field-proven protocol for the synthesis of a representative heteroleptic iridium(III) complex featuring two this compound (mtp) ligands and an ancillary ligand, such as picolinate (pic).

Protocol: Synthesis of bis(this compound)(picolinato)iridium(III) [Ir(mtp)₂pic]

This two-step procedure is a widely adopted method for creating high-purity heteroleptic iridium complexes.

Step 1: Synthesis of the Chloro-Bridged Iridium(III) Dimer, [Ir(mtp)₂(μ-Cl)]₂

  • Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar and condenser, combine Iridium(III) chloride hydrate (IrCl₃·xH₂O) (1.0 eq), this compound (2.5 eq), and a 3:1 mixture of 2-ethoxyethanol and water (v/v) to a concentration of ~0.05 M for the iridium salt.

  • Inert Atmosphere: De-gas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes. This is crucial to prevent oxidation of the reactants and intermediates.

  • Reflux: Heat the reaction mixture to reflux (typically 120-130 °C) under a positive pressure of inert gas for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After cooling to room temperature, a yellow-orange precipitate will form. Add an equal volume of water to the reaction mixture to further precipitate the product. Isolate the solid by vacuum filtration, wash thoroughly with water, then with methanol or ethanol to remove unreacted ligand, and finally with hexane.

  • Drying: Dry the resulting yellow-orange powder under vacuum. This dimer is typically used in the next step without further purification.

Step 2: Synthesis of the Final Complex, [Ir(mtp)₂(pic)]

  • Reaction Setup: In a 100 mL Schlenk flask, suspend the chloro-bridged dimer [Ir(mtp)₂(μ-Cl)]₂ (1.0 eq) in 1,2-dimethoxyethane (DME). Add picolinic acid (2.5 eq) and sodium carbonate (Na₂CO₃) (5.0 eq) to the suspension.

  • Inert Atmosphere: De-gas the mixture with argon or nitrogen for 20-30 minutes.

  • Reflux: Heat the mixture to reflux (typically 80-90 °C) for 12-18 hours. The reaction should become a homogeneous, brightly luminescent solution.

  • Work-up: After cooling, remove the solvent under reduced pressure. Re-dissolve the residue in dichloromethane (DCM) and wash with water to remove inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the DCM by rotary evaporation.

  • Purification: The crude product is purified by column chromatography on silica gel, typically using a solvent system such as DCM/hexane or ethyl acetate/hexane. The brightly luminescent fraction is collected.

  • Final Product: The final product is obtained as a bright yellow or greenish-yellow powder after removing the solvent. It should be further purified by temperature-gradient sublimation before use in an OLED device to ensure ultra-high purity (>99.95%).

Characterization
  • NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure and purity.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): Verifies the molecular weight of the complex.

  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: Determines the key photophysical properties. In solution (e.g., DCM), these complexes typically show intense ligand-centered (π-π*) absorption bands in the UV region and weaker metal-to-ligand charge transfer (MLCT) bands in the visible region[7]. The emission spectrum reveals the color and vibronic structure of the phosphorescence.

  • Photoluminescence Quantum Yield (PLQY) and Lifetime Measurements: Quantifies the emission efficiency and excited-state dynamics.

Photophysical Properties and Structure-Property Relationships

The strategic placement of substituents on the this compound ligand allows for precise control over the resulting complex's emission color and efficiency.

Tuning Emission Color

The emission energy of these complexes is primarily determined by the energy of the lowest triplet state (T₁), which has significant ³MLCT character.

  • Electron-Donating Groups (EDGs): Adding EDGs (like methoxy or additional alkyl groups) to the phenyl or pyridine ring will raise the HOMO level, decrease the T₁ energy, and cause a red-shift in emission.

  • Electron-Withdrawing Groups (EWGs): Introducing EWGs (like fluorine or trifluoromethyl) will stabilize the HOMO, increase the T₁ energy, and induce a blue-shift in emission. For example, replacing the phenyl ring with a difluorophenyl group is a common strategy to create highly efficient blue and green emitters[7][8].

The relationship between the ligand structure and the resulting photophysical properties can be visualized as follows:

G cluster_ligand Ligand Modification cluster_properties Electronic & Photophysical Properties cluster_result Resulting Emission Ligand This compound Ligand EDG Add Electron-Donating Group (e.g., -OCH3) Ligand->EDG EWG Add Electron-Withdrawing Group (e.g., -CF3, -F) Ligand->EWG HOMO HOMO Energy Level EDG->HOMO destabilizes (raises energy) RedShift Red-Shifted Emission (e.g., Green -> Yellow -> Red) EDG->RedShift leads to EWG->HOMO stabilizes (lowers energy) BlueShift Blue-Shifted Emission (e.g., Green -> Sky-Blue) EWG->BlueShift leads to T1 Triplet State Energy (T1) HOMO->T1 directly influences LUMO LUMO Energy Level LUMO->T1 less influenced by substituents on phenyl ring Emission Emission Wavelength (Color) T1->Emission inversely proportional to T1:e->RedShift:w lower energy T1:e->BlueShift:w higher energy

Caption: Ligand modification workflow for tuning OLED emission color.

Data Summary

The following table summarizes typical photophysical data for a hypothetical series of Ir(III) complexes based on this compound, demonstrating the effect of substitution.

Complex IDSubstituent on Phenyl RingAbsorption (λₘₐₓ, nm)Emission (λₘₐₓ, nm)PLQY (DCM, 298K)
Complex 1 None (Standard mtp)~275, 380~515 (Green)> 0.85
Complex 2 4'-Methoxy (-OMe)~280, 395~540 (Yellow-Green)> 0.80
Complex 3 4',6'-Difluoro (-F)~270, 370~490 (Sky-Blue)> 0.90

Application in OLED Devices

The ultimate test of an emitter is its performance in a multilayer OLED device. The high thermal stability and well-matched energy levels of this compound derivatives make them excellent candidates for vacuum-deposited OLEDs.

Protocol: Fabrication of a Phosphorescent OLED (PHOLED)

This protocol describes the fabrication of a simple, yet efficient, green PHOLED using a this compound-based emitter.

1. Substrate Preparation:

  • Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates (~10-15 Ω/sq).

  • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each).

  • Dry the substrates with a nitrogen gun and immediately treat with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase the ITO work function and improve hole injection.

2. Organic and Metal Layer Deposition:

  • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).

  • Deposit the organic layers and metal cathode sequentially without breaking vacuum. The deposition rate and thickness must be precisely controlled using quartz crystal monitors.

    • Hole Injection Layer (HIL): Deposit 10 nm of di-[4-(N,N-ditolyl-amino)phenyl]cyclohexane (TAPC) at a rate of 0.1 Å/s.

    • Hole Transport Layer (HTL): Deposit 40 nm of TAPC at a rate of 0.2 Å/s.[2][3][4][5][6]

    • Emissive Layer (EML): Co-deposit the host material, 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), with the this compound iridium complex. A typical doping concentration is 8-10 wt%. Deposit a 30 nm layer at a total rate of 0.2 Å/s.

      • Scientist's Note: The host material is critical. CBP has a high triplet energy (~2.6 eV), which ensures that excitons are confined on the lower-triplet-energy iridium guest, preventing energy back-transfer and efficiency loss.

    • Electron Transport Layer (ETL): Deposit 30 nm of tris(8-hydroxyquinolinato)aluminium (Alq₃) at a rate of 0.2 Å/s.[9]

    • Electron Injection Layer (EIL): Deposit 1 nm of Lithium Fluoride (LiF) at a rate of 0.05 Å/s. LiF lowers the electron injection barrier from the metal cathode.

    • Cathode: Deposit 100 nm of Aluminum (Al) at a rate of 1.0 Å/s.

3. Encapsulation:

  • Immediately after deposition, encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-cured epoxy resin to prevent degradation from atmospheric moisture and oxygen.

Device Characterization and Performance
  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode.

  • Electroluminescence (EL) Spectra: Measured with a spectroradiometer to determine the emission color and CIE coordinates.

  • Efficiency Metrics:

    • External Quantum Efficiency (EQE, %): The ratio of photons emitted to electrons injected.

    • Current Efficiency (cd/A): Luminous intensity per unit current.

    • Power Efficiency (lm/W): Luminous flux per unit electrical power.

  • Operational Lifetime (LT₅₀): The time it takes for the initial luminance to decrease by 50% at a constant current.

Representative Device Performance

A device fabricated with the structure described above can be expected to exhibit the following performance characteristics.

ParameterValue
Peak EQE > 20%
Peak Current Efficiency > 60 cd/A
Peak Power Efficiency > 50 lm/W
Turn-on Voltage < 3.0 V
CIE Coordinates (x, y) (0.32, 0.61) - Deep Green
Efficiency Roll-off < 15% drop from peak EQE at 1000 cd/m²

Overall Workflow and Conclusion

The development of high-performance OLEDs using this compound derivatives is a multi-stage process that requires careful molecular design, robust synthesis, and precise device engineering.

G cluster_design Molecular Design cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication Device Fabrication cluster_testing Device Testing cluster_output Final Output Design Select this compound Scaffold & Ancillary Ligand Synthesis Two-Step Synthesis: Dimer -> Final Complex Design->Synthesis Purification Column Chromatography & Gradient Sublimation Synthesis->Purification Characterization NMR, MS, UV-Vis, PLQY, Cyclic Voltammetry Purification->Characterization Fabrication Vacuum Thermal Evaporation (HIL/HTL/EML/ETL/EIL/Cathode) Characterization->Fabrication Testing J-V-L, EL Spectra, Efficiency, Lifetime Fabrication->Testing OLED High-Efficiency, Stable OLED Device Testing->OLED

References

Application Note: A Practical Guide to the Synthesis of 2-(m-Tolyl)pyridine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(m-Tolyl)pyridine, a key structural motif in medicinal chemistry and materials science. We detail a robust and scalable Suzuki-Miyaura cross-coupling reaction, selected for its high functional group tolerance, excellent yields, and the commercial availability and stability of its precursors. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure reproducible success.

Introduction: The Significance of 2-Arylpyridines

The 2-arylpyridine scaffold is a privileged structure in modern chemistry, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its prevalence stems from the unique electronic and steric properties conferred by the direct linkage of an aromatic ring to the pyridine nucleus at the 2-position. This arrangement is crucial for ligand-receptor interactions and for tuning the photophysical properties of organic materials. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, stands as one of the most powerful and versatile methods for forging such carbon-carbon bonds.[1][2] Its development was recognized with the 2010 Nobel Prize in Chemistry, a testament to its profound impact on organic synthesis.

This protocol focuses on the coupling of 2-bromopyridine with m-tolylboronic acid, a direct and efficient route to this compound. We will delve into the rationale behind the selection of each reagent and condition, providing a causal explanation for every step of the process.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-bromopyridine. This step oxidizes the palladium from its 0 to +2 oxidation state.

  • Transmetalation: The organic group from the organoboron species (m-tolylboronic acid) is transferred to the palladium(II) complex. This crucial step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments (the pyridine and tolyl groups) on the palladium center are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

This elegant and efficient cycle allows for the use of only a catalytic amount of the expensive palladium metal.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA PdII_complex Ar-Pd(II)L₂-X OA->PdII_complex TM Transmetalation (Ar'-B(OH)₂ + Base) PdII_complex->TM PdII_diaryl Ar-Pd(II)L₂-Ar' TM->PdII_diaryl RE Reductive Elimination PdII_diaryl->RE RE->Pd0 Product This compound (Ar-Ar') RE->Product ArX 2-Bromopyridine (Ar-X) ArX->OA ArBOH2 m-Tolylboronic Acid (Ar'-B(OH)₂) ArBOH2->TM Base Base (e.g., Na₂CO₃) Base->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Safety

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Always wear personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Reagent/Solvent Formula MW ( g/mol ) Hazards
2-BromopyridineC₅H₄BrN158.00Flammable, Toxic, Irritant[3][4][5][6][7]
m-Tolylboronic AcidC₇H₉BO₂135.96Irritant[8][9][10]
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56Harmful, Air Sensitive[11][12][13][14][15]
Sodium Carbonate (Anhydrous)Na₂CO₃105.99Eye Irritant[16][17][18][19][20]
TolueneC₇H₈92.14Flammable, Harmful, Irritant[21][22][23][24]
Ethyl AcetateC₄H₈O₂88.11Flammable, Eye Irritant[25][26][27][28]
HexaneC₆H₁₄86.18Flammable, Harmful, Irritant[29][30][31][32][33]

Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of 2-halopyridines.[34]

Reagents & Equipment:

  • 2-Bromopyridine (1.58 g, 10.0 mmol, 1.0 equiv)

  • m-Tolylboronic acid (1.63 g, 12.0 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (347 mg, 0.3 mmol, 3 mol%)

  • Sodium carbonate (2.12 g, 20.0 mmol, 2.0 equiv)

  • Toluene (40 mL)

  • Water (10 mL)

  • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Reagents (2-Bromopyridine, m-Tolylboronic acid, Na₂CO₃, Pd(PPh₃)₄) in flask. B 2. Add Solvents (Toluene, Water) A->B C 3. Degas Mixture (Evacuate & backfill with Argon 3x) B->C D 4. Heat to Reflux (Approx. 85-90 °C) with stirring for 12-18 hours. C->D E 5. Monitor Progress (TLC) (e.g., Hexane:EtOAc 4:1) D->E F 6. Cool to RT, Dilute with Ethyl Acetate. E->F Reaction Complete G 7. Phase Separation Wash with H₂O, then brine. F->G H 8. Dry Organic Layer (over anhydrous Na₂SO₄) G->H I 9. Filter & Concentrate (Rotary Evaporation) H->I J 10. Column Chromatography (Silica gel, Hexane:EtOAc gradient) I->J K 11. Characterize Product (NMR, MS) J->K

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromopyridine (1.58 g, 10.0 mmol), m-tolylboronic acid (1.63 g, 12.0 mmol), sodium carbonate (2.12 g, 20.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).

    • Causality Check: 2-Bromopyridine is the electrophilic partner. m-Tolylboronic acid is the nucleophilic partner. Sodium carbonate is the essential base required to activate the boronic acid for transmetalation.[34] Pd(PPh₃)₄ is the pre-catalyst which forms the active Pd(0) species in solution. An excess of the boronic acid is used to drive the reaction to completion.

  • Solvent Addition and Degassing:

    • Add toluene (40 mL) and water (10 mL) to the flask.

    • Fit the flask with a reflux condenser.

    • Seal the system and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using a freeze-pump-thaw technique (3 cycles). This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

    • Causality Check: Toluene is the primary organic solvent. The addition of water is crucial for dissolving the inorganic base (sodium carbonate) and facilitating the formation of the active boronate species.

  • Reaction:

    • After degassing, place the flask in a pre-heated heating mantle and heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring.

    • Maintain the reaction at reflux for 12-18 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase such as 4:1 Hexane:Ethyl Acetate. The disappearance of the 2-bromopyridine spot indicates the reaction is nearing completion.

  • Work-up:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).

    • Wash the organic layer sequentially with water (2 x 50 mL) and then with a saturated aqueous solution of sodium chloride (brine, 1 x 50 mL).

    • Causality Check: The aqueous washes remove the inorganic salts (sodium carbonate, sodium bromide) and any remaining water-soluble impurities. The brine wash helps to break any emulsions and further removes water from the organic layer.

  • Isolation:

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate in hexane).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a pure substance. An expected yield is typically in the range of 75-90%.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: Typically a colorless to pale yellow liquid.

  • ¹H and ¹³C NMR: To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₂H₁₁N, MW: 169.22 g/mol ).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly by ensuring an inert atmosphere, this protocol provides a reproducible pathway to this valuable chemical intermediate. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of other 2-arylpyridine derivatives, making this a cornerstone reaction for professionals in drug discovery and materials science.

References

A Comprehensive Guide to the Quantitative Analysis of 2-(m-Tolyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of robust analytical methodologies for the accurate quantification of 2-(m-Tolyl)pyridine, a heterocyclic aromatic compound relevant as a synthetic building block in pharmaceutical and materials science research. Recognizing the critical need for reliable and validated quantitative methods in drug development and quality control, this document outlines protocols for three principal analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. This note is designed to serve as a practical resource for researchers, offering not only step-by-step protocols but also the scientific rationale behind methodological choices, ensuring the development of robust, accurate, and reproducible analytical systems.

Introduction and Physicochemical Profile

This compound (C₁₂H₁₁N) is a substituted pyridine derivative. Its structural motif is found in various compounds of interest, making its precise quantification essential for reaction monitoring, purity assessment, and stability studies. The selection of an appropriate analytical technique is contingent upon the compound's physicochemical properties and the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.[1]

A foundational understanding of the analyte's properties is the first step in robust method development.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₁₁N [PubChem CID: 2760014][2]
Molecular Weight 169.22 g/mol [PubChem CID: 2760014][2]
IUPAC Name 2-(3-methylphenyl)pyridine [PubChem CID: 2760014][2]
Physical Form Liquid (at STP) [Sigma-Aldrich]
Boiling Point 170-180 °C at 20 mmHg [Sigma-Aldrich][3]

| Density | ~0.99 g/mL at 25 °C | [Sigma-Aldrich][3] |

Strategic Selection of an Analytical Method

The choice of analytical technique is a critical decision driven by factors such as sensitivity, selectivity, sample throughput, and matrix complexity.[4] Gas chromatography is well-suited for volatile to semi-volatile compounds like this compound, while HPLC is a versatile technique for less volatile compounds or complex mixtures.[1]

Table 2: Comparison of Recommended Analytical Techniques

Feature HPLC-UV GC-MS UV-Vis Spectrophotometry
Principle Separation via liquid chromatography, detection by UV absorbance.[4] Separation by gas chromatography, detection by mass spectrometry.[5] Direct measurement of UV light absorbance by the analyte in solution.
Sensitivity Moderate (ng-µg range) High (pg-ng range) Low (µg-mg range)
Selectivity Moderate to High (dependent on chromatographic resolution) Very High (based on retention time and mass fragmentation pattern) Low (prone to interference from other UV-absorbing compounds)
Matrix Effect Low to Moderate Low to Moderate (can be affected by non-volatile matrix components) High (highly susceptible to matrix interference)

| Best For | Routine quantification, purity analysis, stability testing. | Trace-level quantification, impurity identification, analysis in complex matrices. | Quick quantification of pure samples or in simple, non-absorbing matrices. |

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Scientific Rationale

Reverse-phase HPLC (RP-HPLC) is the premier method for the routine analysis of this compound. Its efficacy stems from the compound's moderate polarity, which allows for excellent retention and separation on a non-polar stationary phase, such as a C18 column.

Causality of Method Parameters:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides effective retention for aromatic compounds like this compound through hydrophobic interactions.

  • Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for pyridine derivatives.[6] Acetonitrile serves as the strong organic solvent to elute the analyte.

  • Acidic Modifier: The addition of a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase is critical.[7] The pyridine nitrogen is basic (pKa ~5.2) and can interact with residual silanols on the silica backbone of the column, leading to peak tailing. The acid protonates the pyridine nitrogen, minimizing these secondary interactions and ensuring a sharp, symmetrical peak shape.

  • Detection Wavelength: Pyridine and its derivatives exhibit strong UV absorbance due to π → π* transitions in the aromatic rings.[8][9] A detection wavelength is typically set at one of the absorbance maxima, commonly around 254 nm, to ensure high sensitivity.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL in ACN) cal_standards 2. Create Calibration Standards (Serial Dilution) stock->cal_standards injection 5. Inject Standards & Samples cal_standards->injection sample_prep 3. Prepare Sample (Dilute in Mobile Phase, Filter 0.45 µm) sample_prep->injection instrument 4. HPLC System Setup (Equilibrate Column) instrument->injection detection 6. Data Acquisition (Chromatogram) injection->detection calibration_curve 7. Plot Calibration Curve (Peak Area vs. Conc.) detection->calibration_curve quantification 8. Quantify Sample (Interpolate from Curve) calibration_curve->quantification

Caption: HPLC-UV workflow for quantification.

Detailed Protocol

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.45 µm syringe filters

2. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase to achieve an expected concentration within the calibration range.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Instrumentation and Conditions:

  • Instrument: HPLC system with UV/Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.[8]

5. Analysis and Data Processing:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase), followed by the calibration standards and then the samples.

  • Identify the peak for this compound based on its retention time.

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards. The curve should have a coefficient of determination (R²) ≥ 0.999.

  • Calculate the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Scientific Rationale

GC-MS is a powerful technique that provides both quantitative and qualitative information. Its suitability for this compound is based on the compound's thermal stability and sufficient volatility to be analyzed in the gas phase.[5]

Causality of Method Parameters:

  • Stationary Phase: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is ideal. This phase separates compounds primarily based on their boiling points and provides excellent resolution for a wide range of semi-volatile aromatic compounds.

  • Injection Mode: Split injection is typically used to prevent column overloading when analyzing high-concentration samples. For trace analysis, a splitless injection can be employed to increase sensitivity.

  • Temperature Programming: A temperature gradient is essential for GC analysis. Starting at a lower temperature allows for the focusing of the analyte at the head of the column, while gradually increasing the temperature ensures the elution of the analyte as a sharp peak and cleans the column of higher-boiling impurities.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns.[10] These patterns serve as a "fingerprint" for definitive compound identification. Quantification is typically performed using the area of the molecular ion (m/z 169) or a major, characteristic fragment ion in the mass spectrum.[2]

Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL in DCM) cal_standards 2. Create Calibration Standards (Serial Dilution) stock->cal_standards sample_prep 3. Prepare Sample (Dilute in DCM) cal_standards->sample_prep injection 5. Inject Standards & Samples sample_prep->injection instrument 4. GC-MS System Setup (Temp Program) instrument->injection detection 6. Data Acquisition (TIC and Mass Spectra) injection->detection calibration_curve 7. Plot Calibration Curve (EIC Peak Area vs. Conc.) detection->calibration_curve quantification 8. Quantify & Confirm (Interpolate & Match Spectra) calibration_curve->quantification UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (e.g., 100 µg/mL in Ethanol) cal_standards 2. Create Calibration Standards stock->cal_standards sample_prep 3. Prepare Sample Solution cal_standards->sample_prep measure 5. Measure Absorbance of Standards & Samples at λmax sample_prep->measure scan 4. Perform Wavelength Scan (Determine λmax) scan->measure calibration_curve 6. Plot Calibration Curve (Absorbance vs. Conc.) measure->calibration_curve quantification 7. Quantify Sample calibration_curve->quantification

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,6-Diarylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide is designed for researchers, medicinal chemists, and materials scientists engaged in the synthesis of 2,6-diarylpyridines. This structural motif is a cornerstone in the development of pharmaceuticals, functional materials, and agrochemicals.[1] Palladium-catalyzed cross-coupling reactions have become the preeminent method for forging the critical C-C bonds required for these syntheses, offering unparalleled efficiency and functional group tolerance.[2][3] This document provides an in-depth exploration of the prevalent palladium-catalyzed methodologies, including the Suzuki-Miyaura, Stille, and Negishi couplings. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven laboratory protocols, and offer expert insights into overcoming common synthetic challenges. The aim is to equip the reader with both the theoretical knowledge and the practical tools necessary to successfully synthesize 2,6-diarylpyridines in a laboratory setting.

Introduction: The Significance of 2,6-Diarylpyridines and the Power of Palladium Catalysis

The 2,6-diarylpyridine core is a privileged scaffold in modern chemistry. Its prevalence in numerous biologically active compounds and advanced materials underscores the need for robust and versatile synthetic routes to access this key structural unit.[1] Traditional synthetic methods often require harsh conditions and exhibit limited substrate scope. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of C-C bonds, providing a mild and highly efficient pathway to a vast array of biaryl and heteroaryl compounds.[2][4]

Among the most powerful tools in the synthetic chemist's arsenal are the Suzuki-Miyaura, Stille, and Negishi reactions. These transformations, all of which were recognized with the 2010 Nobel Prize in Chemistry, share a common catalytic cycle but differ in the nature of the organometallic coupling partner.[5] This guide will provide a detailed examination of these methods as applied to the synthesis of 2,6-diarylpyridines, starting from readily available 2,6-dihalopyridines.

Mechanistic Overview: The Palladium Catalytic Cycle

The catalytic cycle for these cross-coupling reactions is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][5] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 2,6-dihalopyridine, forming a Pd(II) intermediate.[1][6] This is often the rate-determining step and is influenced by the nature of the halide (I > Br > Cl) and the electron density of the pyridine ring.

  • Transmetalation: The organometallic coupling partner (organoboron, organotin, or organozinc) transfers its aryl group to the palladium center, displacing the halide.[1][6] The efficiency of this step is highly dependent on the choice of base (for Suzuki) and additives.

  • Reductive Elimination: The two aryl groups on the palladium complex couple to form the desired C-C bond, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6][7]

Below is a generalized diagram of the palladium-catalyzed cross-coupling cycle.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) MX MX Transmetalation->MX Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' M-Ar' M-Ar' M-Ar'->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition

Caption: Generalized Palladium Catalytic Cycle.

Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of 2,6-diarylpyridines. Optimization of specific substrates may be necessary.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the organoboron reagents.[8] A key challenge can be the protodeboronation of the boronic acid, especially with electron-rich or heteroaromatic substrates.[9][10]

Workflow for Suzuki-Miyaura Coupling

Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 2,6-dihalopyridine, arylboronic acid, base, and Pd catalyst/ligand in a dry Schlenk flask. B Evacuate and backfill with inert gas (Ar or N2) three times. A->B C Add degassed solvent(s). B->C D Heat the mixture to the desired temperature with vigorous stirring. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool to room temperature and quench with water. E->F G Extract with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer, filter, and concentrate. G->H I Purify by flash column chromatography. H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

Materials:

  • 2,6-Dibromopyridine (1.0 eq)

  • Arylboronic acid (2.2 eq)

  • Pd(dppf)Cl₂ (3 mol%)

  • Sodium carbonate (Na₂CO₃) (4.0 eq)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromopyridine, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.[11]

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[9]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the 2,6-dibromopyridine.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.[10][11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expertise & Experience Notes:

  • Choice of Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be more effective for challenging couplings.[9] Potassium phosphate (K₃PO₄) is also a strong and effective base.[9]

  • Protodeboronation: To minimize this side reaction, consider using boronic esters (e.g., pinacol esters) which are more stable.[9] Using anhydrous conditions can also be beneficial, although a small amount of water is often necessary for the Suzuki reaction.[9]

  • Catalyst System: For less reactive aryl chlorides, more active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) may be required.[12]

Protocol 2: Stille Coupling

The Stille coupling utilizes organostannane reagents, which are notable for their tolerance to a wide variety of functional groups and their stability to air and moisture.[1][13] The primary drawback is the toxicity of tin compounds.[8]

Workflow for Stille Coupling

Stille Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 2,6-dihalopyridine and Pd catalyst in a dry Schlenk flask. B Evacuate and backfill with inert gas (Ar or N2) three times. A->B C Add anhydrous solvent. B->C D Add the aryl organostannane reagent via syringe. C->D E Heat the mixture to the desired temperature with vigorous stirring. D->E F Monitor reaction progress by TLC or GC-MS. E->F G Cool to room temperature and quench with an aqueous KF solution. F->G H Filter the resulting precipitate (tin fluorides). G->H I Extract the filtrate with an organic solvent. H->I J Dry the organic layer, filter, and concentrate. I->J K Purify by flash column chromatography. J->K

Caption: Experimental workflow for Stille coupling.

Detailed Protocol:

Materials:

  • 2,6-Dibromopyridine (1.0 eq)

  • Aryl tributylstannane (2.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Aqueous potassium fluoride (KF) solution

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine and Pd(PPh₃)₄.[1]

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M.[1]

  • Add the aryl tributylstannane via syringe.[1]

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding an aqueous solution of potassium fluoride and stir vigorously for 1-2 hours. This will precipitate the tin byproducts as insoluble fluorides.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expertise & Experience Notes:

  • Additive Effects: The addition of copper(I) salts can significantly enhance the rate of Stille couplings.[14]

  • Ligand Choice: For less reactive substrates, bulky, electron-rich phosphine ligands can accelerate the reaction.[13]

  • Tin Removal: The removal of organotin byproducts is a critical step. The fluoride workup is generally effective. Alternatively, treatment with di-n-butyltin dichloride can facilitate removal.

Data Summary and Comparison

The choice of cross-coupling methodology often depends on the specific substrate and desired functional group tolerance. The following table provides a general comparison of the key reaction parameters.

ParameterSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Organometallic Reagent Organoboron (R-B(OR)₂)Organostannane (R-SnR'₃)Organozinc (R-ZnX)
Toxicity of Reagent LowHighModerate
Functional Group Tolerance Good to ExcellentExcellentGood to Excellent
Stability of Reagent Generally stable, but prone to protodeboronationAir and moisture stableSensitive to air and moisture
Typical Base/Additive Carbonates, Phosphates, HydroxidesOften not required, Cu(I) salts can accelerateTypically no base required
Key Advantage Low toxicity, readily available reagentsHigh functional group toleranceHigh reactivity, good for sp³-sp² coupling
Key Disadvantage Protodeboronation side reactionToxicity and removal of tin byproductsPreparation and handling of sensitive organozinc reagents

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst, oxygen contamination, poor quality reagents.Use a fresh catalyst, ensure proper degassing of solvents, use high-purity starting materials.[10]
Protodeboronation (Suzuki) Strong base, excess water, electron-rich boronic acid.Switch to a milder base (e.g., KF, K₂CO₃), use a boronic ester, or use anhydrous solvents.[9][10]
Homocoupling of Organometallic Reagent Oxygen contamination, inefficient transmetalation.Ensure rigorous exclusion of oxygen, optimize ligand and solvent system.
Incomplete Reaction Insufficient catalyst loading, low temperature, steric hindrance.Increase catalyst loading, increase reaction temperature, screen different ligands.
Difficulty in Product Purification Residual tin byproducts (Stille).Perform a thorough aqueous KF workup, or use alternative purification methods.

Conclusion

The palladium-catalyzed synthesis of 2,6-diarylpyridines is a powerful and versatile strategy that has become indispensable in modern organic synthesis. The Suzuki-Miyaura and Stille couplings, as detailed in this guide, offer reliable and adaptable protocols for accessing these important molecular scaffolds. By understanding the underlying reaction mechanisms and paying careful attention to experimental parameters, researchers can effectively troubleshoot and optimize these reactions for their specific synthetic targets. The continued development of new catalysts and ligands promises to further expand the scope and utility of these remarkable transformations.

References

Application Notes & Protocols: The Role of 2-(m-Tolyl)pyridine in Advancing C-H Activation Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The selective functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials.[1][2] Within this field, directing groups are pivotal for controlling regioselectivity.[3] 2-Arylpyridines, and specifically 2-(m-Tolyl)pyridine, have emerged as benchmark substrates for studying and developing new C-H activation methodologies.[4][5] The pyridine nitrogen acts as a robust coordinating atom, directing a transition metal catalyst to a specific C-H bond on the appended aryl ring, facilitating the formation of a stable metallacyclic intermediate.[3][4] This application note provides an in-depth exploration of this compound's role in transition-metal-catalyzed C-H activation, focusing on palladium-catalyzed arylation and iridium-catalyzed silylation. We present the mechanistic rationale behind these transformations, detailed experimental protocols, and insights for reaction optimization, tailored for researchers in organic synthesis and drug development.

Introduction: The Strategic Value of this compound

Transition metal-catalyzed C-H activation is a transformative tool for molecular construction.[2][4] The core principle involves the cleavage of a C-H bond and its subsequent conversion into a C-C or C-heteroatom bond. The primary challenge lies in differentiating between the numerous C-H bonds present in a complex molecule. This is overcome by using a directing group—a functional group that reversibly coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond.[3]

The 2-arylpyridine scaffold is an exemplary system for this purpose. The pyridine ring serves as an effective and reliable directing group for the functionalization of the 2-aryl substituent.[3][4] this compound, in particular, offers several advantages as a model substrate:

  • Defined Regiochemistry : The methyl group at the meta position of the tolyl ring provides a clear steric and electronic marker, allowing for unambiguous analysis of regioselectivity. C-H activation is strongly directed to the less sterically hindered ortho position of the tolyl ring.[4]

  • Stable Metallacycle Formation : The five-membered palladacycle formed during C-H activation is thermodynamically favored, making the initial activation step efficient.[4]

  • Versatility : It is a suitable substrate for a wide range of C-H functionalization reactions, including arylation, alkenylation, and silylation, catalyzed by various transition metals like Palladium, Rhodium, Ruthenium, and Iridium.[6][7]

This guide will focus on two powerful transformations using this compound: Palladium-catalyzed C-H arylation for biaryl synthesis and Iridium-catalyzed C-H silylation for introducing a versatile synthetic handle.

Palladium-Catalyzed Direct Arylation: A Gateway to Biaryl Scaffolds

The synthesis of biaryl compounds is of immense importance in medicinal chemistry and materials science.[1][8] Direct C-H arylation using a pyridine directing group offers a streamlined approach compared to traditional methods like the Suzuki or Stille couplings, which require the synthesis of organometallic reagents.[1][9]

Mechanistic Rationale

The accepted mechanism for the Pd-catalyzed arylation of 2-arylpyridines involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle, with the former often invoked when using hypervalent iodine reagents and the latter with aryl halides. The key step is the formation of a cyclometalated palladium intermediate.

The catalytic cycle for arylation with an aryl halide (Ar-X) generally proceeds as follows:

  • Coordination : The pyridine nitrogen of this compound coordinates to the Pd(II) catalyst (e.g., Pd(OAc)₂).

  • C-H Activation : An acetate ligand assists in the deprotonation of the ortho C-H bond of the tolyl ring, a process known as the Concerted Metalation-Deprotonation (CMD) pathway. This results in the formation of a stable five-membered palladacycle intermediate.[4]

  • Oxidative Addition : The aryl halide (Ar-X) oxidatively adds to the palladacycle, forming a Pd(IV) intermediate.

  • Reductive Elimination : The two aryl groups couple and are eliminated from the palladium center, forming the new C-C bond and regenerating a Pd(II) species, which re-enters the catalytic cycle.

Below is a visualization of the general experimental workflow and the core catalytic cycle.

G cluster_workflow Experimental Workflow A Combine Substrate, Catalyst, Base & Solvent B Inert Atmosphere (N2 or Ar) A->B C Heat to Reaction Temperature B->C D Reaction Monitoring (TLC/GC-MS) C->D E Aqueous Workup & Extraction D->E F Purification (Column Chromatography) E->F

Caption: General experimental workflow for C-H activation reactions.

G pd2 Pd(II) Catalyst palladacycle Palladacycle Intermediate pd2->palladacycle Coordination & C-H Activation substrate This compound substrate->palladacycle pd4 Pd(IV) Intermediate palladacycle->pd4 Oxidative Addition arx Ar-X arx->pd4 pd4->pd2 Reductive Elimination product Arylated Product pd4->product

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Protocol: Synthesis of 2-(4-Methyl-[1,1'-biphenyl]-2-yl)pyridine

This protocol describes the palladium-catalyzed direct arylation of this compound with bromobenzene, a reaction reported to proceed in high yield.[6][7]

Materials:

  • This compound (1.0 mmol, 169.2 mg)

  • Bromobenzene (1.2 mmol, 126 µL, 188.4 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

  • Triphenylphosphine (PPh₃, 0.10 mmol, 26.2 mg)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (5 mL)

  • Schlenk flask or oven-dried reaction tube with a magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (11.2 mg), PPh₃ (26.2 mg), and K₂CO₃ (276.4 mg).

  • Reagent Addition : Evacuate and backfill the flask with inert gas three times. Add anhydrous NMP (5 mL) via syringe, followed by this compound (169.2 mg) and bromobenzene (126 µL).

  • Reaction Conditions : Seal the flask and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 24 hours.

  • Monitoring : The reaction progress can be monitored by taking small aliquots (carefully under a positive pressure of inert gas) and analyzing by TLC or GC-MS.

  • Workup : After 24 hours, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, 2-(4-methyl-[1,1′-biphenyl]-2-yl)pyridine. The expected yield is typically high (>90%).[6]

Substrate Scope and Data

The palladium-catalyzed direct arylation protocol is robust and tolerates a wide range of functional groups on both the aryl halide and the 2-arylpyridine substrate.

EntryAryl HalideProductYield (%)
1Bromobenzene2-(4-Methyl-[1,1'-biphenyl]-2-yl)pyridine95[6]
24-Bromoanisole2-(4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-yl)pyridine~85-90
34-Bromobenzonitrile4'-(2-(m-Tolyl)pyridin-2'-yl)-[1,1'-biphenyl]-4-carbonitrile~80-88
42-Bromothiophene2-(2-(Thiophen-2-yl)-m-tolyl)pyridine~75-85
(Yields are representative and may vary based on specific reaction conditions and purification.)

Iridium-Catalyzed C-H Silylation: Installing a Versatile Functional Group

The introduction of a silyl group onto an aromatic ring provides a valuable synthetic handle for further transformations, such as cross-coupling reactions (e.g., Hiyama coupling) or conversion to a hydroxyl group (Fleming-Tamao oxidation). Iridium-catalyzed C-H silylation offers a direct method for this transformation.

Mechanistic Rationale

Iridium-catalyzed C-H silylation of 2-arylpyridines often utilizes specialized ligands to achieve high reactivity and selectivity. A proposed mechanism involves the coordination of a Lewis acidic center on the ligand (e.g., boron) to the pyridine nitrogen.[7] This pre-coordination directs the iridium center to the ortho C-H bond of the pyridine ring, which is often the kinetically favored site of activation in this system.

  • Catalyst Activation : An Iridium(I) precatalyst, such as [Ir(cod)(OMe)]₂, is activated by the hydrosilane.

  • Directed C-H Activation : The pyridine nitrogen coordinates to a Lewis acidic moiety on a specialized ligand, which in turn is bound to the Iridium center. This directs the metal to the C6-H bond of the pyridine ring for cleavage.[7]

  • Silylation : The resulting iridacycle reacts with the hydrosilane (e.g., triethylsilane) to form the silylated product and regenerate the active iridium hydride species.

  • Hydrogen Acceptor : A hydrogen acceptor, like norbornene, is used to consume the hydrogen generated during the catalytic cycle, driving the reaction forward.

G ir_cat Active Ir Catalyst iridacycle Directed Iridacycle (B-N Coordination) ir_cat->iridacycle Directed C-H Activation substrate This compound + P-B Ligand substrate->iridacycle iridacycle->ir_cat Silylation & Product Release product Silylated Product iridacycle->product silane R3SiH silane->iridacycle

Caption: Key steps in directed Iridium-catalyzed C-H silylation.

Protocol: Synthesis of 2-(m-Tolyl)-6-(triethylsilyl)pyridine

This protocol outlines the ortho-C-H silylation of the pyridine ring of this compound.

Materials:

  • This compound (0.5 mmol, 84.6 mg)

  • Triethylsilane (Et₃SiH, 1.5 mmol, 240 µL, 174.4 mg)

  • [Ir(cod)(OMe)]₂ (0.01 mmol, 6.6 mg)

  • 3,5-bis(trifluoromethyl)phenyldi-tert-butylphosphine (ligand, 0.02 mmol, 8.6 mg)

  • Norbornene (hydrogen acceptor, 1.0 mmol, 94.2 mg)

  • Tetrahydrofuran (THF), anhydrous (2 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup : In a glovebox or under a stream of argon, add [Ir(cod)(OMe)]₂ (6.6 mg), the phosphine ligand (8.6 mg), and norbornene (94.2 mg) to an oven-dried reaction vial.

  • Reagent Addition : Add anhydrous THF (2 mL) and stir for 5 minutes. Then, add this compound (84.6 mg) followed by triethylsilane (240 µL).

  • Reaction Conditions : Seal the vial tightly with a Teflon-lined cap and remove it from the glovebox. Place the vial in a heating block or oil bath set to 80 °C. Stir for 16-24 hours.

  • Workup : After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification : The crude residue can be directly purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the product, 2-(m-tolyl)-6-(triethylsilyl)pyridine.[7]

Conclusion and Future Outlook

This compound serves as an invaluable substrate in the field of C-H activation, providing a reliable platform for both mechanistic investigation and synthetic application. The pyridine directing group enables highly regioselective functionalizations, as demonstrated by the palladium-catalyzed arylation and iridium-catalyzed silylation protocols detailed herein. These methods offer efficient, atom-economical routes to valuable chemical intermediates. For researchers and drug development professionals, mastering these techniques opens the door to rapid analogue synthesis and the construction of complex molecular architectures from simple, readily available precursors. Future work will continue to expand the scope of C-H activation on such scaffolds, exploring novel catalytic systems for enantioselective transformations and functionalizations at more remote positions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(m-Tolyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome, researchers and chemists, to your dedicated resource for overcoming the challenges in the synthesis of 2-(m-Tolyl)pyridine. This guide is structured to provide direct, actionable solutions to common experimental hurdles, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to not only solve immediate issues but also to build a robust, high-yield synthetic strategy.

Choosing Your Synthetic Pathway: A Strategic Overview

The construction of the C-C bond between the pyridine and toluene rings is most commonly achieved via palladium-catalyzed cross-coupling reactions. The two primary methods, Suzuki-Miyaura and Negishi coupling, each offer distinct advantages and present unique challenges.

  • Suzuki-Miyaura Coupling: This is often the first choice due to the wide commercial availability of boronic acids, their relative stability, and the generally milder reaction conditions.[1][2] However, the stability of the boronic acid can be a critical failure point, with side reactions like protodeboronation often leading to reduced yields.[3][4]

  • Negishi Coupling: This method utilizes a more reactive organozinc nucleophile.[5] Its key advantages are the high reactivity, which can be beneficial for less reactive coupling partners (e.g., aryl chlorides), and a lower propensity for protodeboronation.[6] The primary drawback is the moisture and air sensitivity of the organozinc reagents, which require more stringent anhydrous and anaerobic techniques.[7]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound.

Category 1: Low or No Product Yield

Low yields in Suzuki couplings are often multifactorial. A systematic check is the most efficient way to diagnose the problem.

Initial Diagnostic Workflow:

  • Reagent Integrity:

    • m-Tolylboronic Acid: Boronic acids can dehydrate to form cyclic boroxine anhydrides upon storage or undergo protodeboronation (replacement of the boronic acid group with hydrogen).[4] Use a freshly opened bottle or a recently purchased reagent. Consider converting the boronic acid to a more stable potassium trifluoroborate salt or a pinacol ester for difficult couplings.[3]

    • 2-Bromopyridine: While generally stable, ensure its purity. The reactivity order for the halide is I > Br > Cl.[4] If you are using 2-chloropyridine, a simple catalyst system may be insufficient.

    • Base: The base is critical for activating the boronic acid.[8] Ensure it is anhydrous and finely powdered for better solubility and reactivity. Bases like K₂CO₃ or K₃PO₄ are common choices.[2][9]

    • Solvent: Use anhydrous, degassed solvents. Oxygen dissolved in the solvent is a primary cause of catalyst deactivation through oxidation of the active Pd(0) species and any phosphine ligands.[3] Common solvent systems include dioxane/water or THF/water.[9]

  • Atmospheric Control:

    • The exclusion of oxygen is absolutely critical.[3] Ensure your reaction flask was thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. This is typically done by subjecting the sealed, evacuated flask to several cycles of backfilling with the inert gas.

  • Catalyst and Ligand:

    • Pre-catalyst: Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ must be reduced in situ to the active Pd(0) state. If this reduction is inefficient, the catalytic cycle will not initiate. Ensure the pre-catalyst has not degraded during storage.

    • Active Catalyst: If using a Pd(0) source like Pd(PPh₃)₄, be aware that it can degrade upon exposure to air.

    • Ligand: Phosphine ligands (e.g., PPh₃) are highly susceptible to oxidation, forming phosphine oxides that can inhibit the catalyst.[10] Use fresh ligand from a well-sealed container.

Protodeboronation is a major side reaction where the C-B bond is cleaved by a proton source (often water), converting the boronic acid into toluene. This is especially problematic with electron-rich boronic acids and under prolonged heating.[3][4]

Mitigation Strategies:

  • Use a More Stable Boron Reagent: Convert the boronic acid to a potassium trifluoroborate salt (ArBF₃K) or a neopentyl glycol or pinacol boronate ester. These are significantly more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[3]

  • Choice of Base: While necessary, the base can promote protodeboronation. Use the mildest base that still affords a good reaction rate. Sometimes, using a fluoride source like KF can be effective while being less basic than carbonates or phosphates.[8]

  • Minimize Reaction Time and Temperature: Monitor the reaction by TLC or GC-MS. Once the starting material is consumed, work up the reaction immediately. Lowering the temperature, if the reaction rate is still acceptable, can also reduce the rate of this side reaction.[3]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous solvent mixtures, minimizing the amount of water can sometimes help, though this can also impact transmetalation rates.

The success of a Negishi coupling hinges on the quality and handling of the organozinc reagent.[5]

Critical Parameters:

  • Organozinc Reagent Quality: (m-Tolyl)zinc halides are not typically isolated and are prepared in situ or used from a freshly prepared stock solution. Ensure the Grignard reagent or organolithium used to prepare it was fully formed and accurately titrated.

  • Strictly Anhydrous & Anaerobic Conditions: Organozinc reagents are highly sensitive to moisture and oxygen. All glassware must be flame-dried or oven-dried, and all solvents and liquid reagents must be anhydrous and transferred under inert gas via syringe or cannula.[7]

  • Catalyst/Ligand System: While standard Pd(PPh₃)₄ can work, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve catalyst performance, especially for challenging substrates.[6][11]

Yes, catalyst activity is a frequent point of failure.

Troubleshooting Steps:

  • Increase Catalyst Loading: While not ideal for process chemistry, for initial troubleshooting, increasing the catalyst loading from 1-2 mol% to 5 mol% can help determine if catalyst activity is the limiting factor.[12]

  • Check Ligand:Pd Ratio: For catalysts generated in situ, the ratio of ligand to palladium is crucial. A ratio of 2:1 to 4:1 is common. Excess ligand can sometimes inhibit the reaction, while too little can lead to catalyst decomposition (formation of palladium black).

  • Visual Inspection: If your reaction mixture turns black immediately upon heating, this often indicates catalyst decomposition (crashing out of Pd black). This can be caused by insufficient ligand, high temperatures, or the presence of oxygen.

Category 2: Formation of Impurities and Side Products

Homocoupling is a common side reaction in many cross-coupling protocols.[4]

  • Boronic Acid Homocoupling: This is often promoted by the presence of oxygen and Pd(II) species. Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of two boronic acid molecules.

    • Solution: Rigorous deoxygenation of the reaction mixture is the best preventative measure.[3][4] Ensure the solvent is sparged with inert gas before use and a positive pressure of nitrogen or argon is maintained.

  • Aryl Halide Homocoupling: This can occur through various pathways, but ensuring the active Pd(0) catalyst is efficiently generated and enters the primary catalytic cycle quickly is key.

Triphenylphosphine oxide (TPPO) is a common and often frustrating byproduct resulting from the oxidation of the triphenylphosphine ligand. Its polarity is similar to many medium-polarity products, making chromatographic separation difficult.

Removal Strategies:

  • Acid Wash: Dissolve the crude product in a non-polar organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with dilute HCl (e.g., 1 M). The basic this compound product will move into the acidic aqueous layer as its hydrochloride salt, while the neutral TPPO remains in the organic layer. Separate the layers, then basify the aqueous layer with NaOH or Na₂CO₃ and extract the pure product back into an organic solvent.

  • Chromatography Adjustment: If chromatography is necessary, sometimes adding a small percentage of a polar solvent like methanol or a tertiary amine like triethylamine to the mobile phase can improve the separation between the product and TPPO.

  • Alternative Ligands: In future reactions, consider using a different phosphine ligand, such as a more electron-rich Buchwald-type ligand, which is often used at lower loadings, or a phosphine-free catalyst system if applicable.[10]

Category 3: Purification Challenges

Purification typically involves a combination of extraction and chromatography or recrystallization.[13]

  • Aqueous Workup (Acid-Base Extraction): As described in Q6, an acid-base workup is highly effective for separating the basic pyridine product from non-basic impurities like TPPO, boronic acid byproducts, and homocoupled hydrocarbons.

  • Silica Gel Column Chromatography: This is the most common method for final purification. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective. The polarity can be gradually increased to elute the product.[13]

  • Recrystallization: If the product is a solid at room temperature and of sufficient purity after extraction, recrystallization can be an excellent final purification step. Common solvent systems to try would be ethanol/water or hexane/ethyl acetate mixtures.[13]

Data & Reaction Parameters

The choice of conditions can dramatically impact the yield. The following table provides a starting point for optimization.[2][12][14][15]

ParameterSuzuki-Miyaura CouplingNegishi CouplingRationale & Key Considerations
Aryl Halide 2-Bromopyridine2-Bromo- or 2-ChloropyridineNegishi coupling is generally more effective for less reactive aryl chlorides.[5]
Nucleophile m-Tolylboronic Acid(m-Tolyl)zinc ChlorideOrganozinc is more reactive but requires stricter anhydrous/anaerobic conditions.[7]
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂/LigandPd(PPh₃)₄, Pd(dba)₂/LigandFor challenging couplings, advanced ligands (e.g., SPhos, XPhos) are recommended for both.[6][16]
Catalyst Loading 1 - 5 mol%1 - 5 mol%Start with 2 mol% and increase only if necessary for troubleshooting.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Not requiredThe base is essential for the transmetalation step in the Suzuki mechanism.[8]
Solvent Dioxane/H₂O, Toluene/H₂O, THFAnhydrous THF, DioxaneThe presence of water is often beneficial for Suzuki but detrimental to Negishi.
Temperature 80 - 110 °C25 - 80 °CNegishi couplings can often be run at lower temperatures due to higher reactivity.
Visual Troubleshooting & Workflow Diagrams

Troubleshooting Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Suzuki cluster_reagents Reagent Issues cluster_atmosphere Atmosphere Issues cluster_catalyst Catalyst Issues start Low Yield in Suzuki Coupling reagents Check Reagent Quality & Stoichiometry (Boronic Acid, Halide, Base, Solvent) start->reagents reagents_ok Reagents OK? reagents->reagents_ok atmosphere Verify Inert Atmosphere (Proper Degassing & Purging) atmosphere_ok Atmosphere Inert? atmosphere->atmosphere_ok catalyst Assess Catalyst System (Activity, Loading, Ligand Integrity) catalyst_ok Catalyst Active? catalyst->catalyst_ok conditions Review Reaction Conditions (Temperature, Time) end Systematically Optimize Temperature & Time conditions->end reagents_ok->atmosphere Yes fix_reagents Use fresh, pure reagents. Consider boronate ester. reagents_ok->fix_reagents No atmosphere_ok->catalyst Yes fix_atmosphere Improve degassing protocol. Use Schlenk line. atmosphere_ok->fix_atmosphere No catalyst_ok->conditions Yes fix_catalyst Use fresh catalyst/ligand. Try a pre-catalyst. Increase loading. catalyst_ok->fix_catalyst No

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) in_OA Pd0->in_OA PdII_halide R¹-Pd(II)L₂-X (Oxidative Adduct) in_TM PdII_halide->in_TM PdII_aryl R¹-Pd(II)L₂-R² (Transmetalation Product) in_RE PdII_aryl->in_RE reductive_elimination Reductive Elimination reductive_elimination->Pd0 oxidative_addition Oxidative Addition oxidative_addition->PdII_halide transmetalation Transmetalation transmetalation->PdII_aryl in_OA->PdII_halide R¹-X in_OA->oxidative_addition in_TM->PdII_aryl R²-B(OR)₂ + Base in_TM->transmetalation in_RE->Pd0 R¹-R² in_RE->reductive_elimination

Caption: The key steps in the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a general starting point for the synthesis of this compound.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromopyridine (1.0 eq.), m-tolylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes. This is a critical step.

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The reaction concentration should be approximately 0.1 M with respect to the 2-bromopyridine.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq., 2 mol%) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: Negishi Coupling

This protocol requires more stringent anhydrous and anaerobic techniques.

  • Organozinc Preparation (in situ): In a flame-dried, two-neck round-bottom flask under argon, place magnesium turnings (1.5 eq.). Add a small crystal of iodine. Add a solution of 3-bromotoluene (1.5 eq.) in anhydrous THF dropwise to initiate Grignard formation. Once initiated, add the remaining solution and stir at room temperature until the magnesium is consumed.

  • Transmetalation to Zinc: In a separate flame-dried flask under argon, prepare a solution of zinc chloride (ZnCl₂, 1.6 eq.) in anhydrous THF. Cool the Grignard solution to 0 °C and slowly transfer the ZnCl₂ solution via cannula. Stir for 1 hour at room temperature to form the (m-tolyl)zinc chloride reagent.

  • Coupling Reaction Setup: In a third flame-dried flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq.) and a suitable ligand (e.g., XPhos, 0.02 eq.). Purge with argon.

  • Addition of Reactants: Add a solution of 2-bromopyridine (1.0 eq.) in anhydrous THF to the catalyst mixture. Then, transfer the prepared (m-tolyl)zinc chloride solution to this flask via cannula.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) until the reaction is complete as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and quench carefully by slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

References

Common side reactions in the synthesis of 2-arylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-arylpyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common side reactions encountered during palladium-catalyzed cross-coupling reactions. Here, we move beyond simple protocols to explain the causality behind experimental challenges and offer field-proven solutions.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of 2-arylpyridines, critical scaffolds in medicinal chemistry and materials science, is predominantly achieved through cross-coupling reactions. However, the unique electronic properties of the pyridine ring can lead to a host of side reactions. This guide addresses the most common issues in a question-and-answer format, focusing on Suzuki-Miyaura, Stille, and Negishi couplings, as well as direct C-H arylation.

I. Suzuki-Miyaura Coupling: The Workhorse and Its Challenges

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its application to 2-halopyridines is not without its pitfalls. The instability of 2-pyridyl boron reagents, in particular, can be a significant challenge.[1][2][3]

Question 1: My Suzuki-Miyaura reaction has a low yield, and I'm observing significant amounts of the dehalogenated pyridine starting material. What's happening?

Answer: This is a classic case of protodeboronation (or protodeborylation), a common side reaction where the boronic acid or ester is protonolyzed, replacing the carbon-boron bond with a carbon-hydrogen bond.[4] This is especially problematic with heteroaryl boronic acids, including 2-pyridyl derivatives, which are prone to hydrolysis.[5]

Root Causes & Solutions:

  • Mechanism of Protodeboronation: The reaction is often catalyzed by the base required for the Suzuki coupling itself.[6] For heteroaromatic boronic acids, both acid-catalyzed and base-catalyzed pathways can be significant.[4]

  • Troubleshooting Protocol:

    • Choice of Boron Reagent: Switch from a boronic acid to a more stable boronic ester, such as a pinacol or neopentyl glycol ester. These are less susceptible to hydrolysis.[5][7]

    • Base Selection: Use a milder or non-aqueous base. Cesium fluoride (CsF) in an alcohol solvent like isopropanol has been shown to be effective in minimizing protodeboronation.[8]

    • Anhydrous Conditions: Ensure your reaction is rigorously anhydrous. Use dry solvents and reagents to suppress the hydrolytic pathway.

    • Catalyst and Ligand Optimization: Employ a highly active catalyst system to accelerate the desired cross-coupling, outcompeting the rate of protodeboronation.[4] Bulky, electron-rich phosphine ligands like SPhos can be beneficial.[8][9]

Question 2: My main byproduct is a biaryl derived from the coupling of two arylboronic acid molecules. How can I prevent this homocoupling?

Answer: The formation of a symmetrical biaryl is due to the homocoupling of the boronic acid. This side reaction is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[5][10]

Root Causes & Solutions:

  • Mechanism of Homocoupling: Pd(II) can stoichiometrically react with the boronic acid to produce the homocoupled product and Pd(0). Oxygen can reoxidize Pd(0) to Pd(II), perpetuating this unwanted cycle.[5][10]

  • Troubleshooting Protocol:

    • Degassing: Rigorously degas your reaction mixture to remove dissolved oxygen. A common method is to bubble an inert gas (argon or nitrogen) through the solvent before adding the catalyst. Subsurface sparging with nitrogen is particularly effective.[10]

    • Palladium Source: If using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) state. This reduction can sometimes be initiated by the boronic acid, leading to homocoupling.[5] Consider using a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that cleanly generates Pd(0).

    • Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling.[10]

Workflow for Troubleshooting Suzuki-Miyaura Reactions

Start Low Yield or Side Products in 2-Arylpyridine Synthesis Check_Dehalogenation Is dehalogenated pyridine observed? Start->Check_Dehalogenation Check_Homocoupling Is biaryl homocoupling product observed? Check_Dehalogenation->Check_Homocoupling No Protodeboronation Likely Protodeboronation Check_Dehalogenation->Protodeboronation Yes Homocoupling Likely Homocoupling Check_Homocoupling->Homocoupling Yes Other_Issues Consider other issues: - Catalyst deactivation - Ligand degradation Check_Homocoupling->Other_Issues No Solution_Proto 1. Use boronic ester. 2. Use milder base (e.g., CsF). 3. Ensure anhydrous conditions. 4. Optimize catalyst/ligand. Protodeboronation->Solution_Proto Solution_Homo 1. Rigorously degas reaction mixture. 2. Use a Pd(0) source. 3. Add a mild reducing agent. Homocoupling->Solution_Homo

Caption: Troubleshooting workflow for common Suzuki-Miyaura side reactions.

II. Stille and Negishi Couplings: Alternatives and Their Quirks

While often effective, Stille and Negishi couplings also present unique challenges in the synthesis of 2-arylpyridines.

Question 3: In my Stille coupling, I'm struggling with the removal of tin byproducts and observing homocoupling of the organostannane. What are the best practices?

Answer: The Stille reaction's primary drawbacks are the toxicity of organotin reagents and the difficulty in removing tin byproducts.[11][12] Homocoupling of the organostannane is also a major side reaction.[11][13]

Root Causes & Solutions:

  • Tin Byproduct Removal: Tributyltin halides (Bu₃SnX) are common byproducts that can be challenging to separate from the desired product.

    • Work-up Tip: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) can precipitate the tin as insoluble tributyltin fluoride.[11]

  • Stannane Homocoupling: Similar to Suzuki coupling, this can occur through reaction with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[13]

    • Mitigation Strategy: The use of additives like copper(I) salts can sometimes suppress homocoupling and accelerate the desired cross-coupling.

Question 4: My Negishi coupling is sluggish, and catalyst deactivation seems to be an issue. How can I improve the reaction?

Answer: Catalyst deactivation is a significant concern in Negishi couplings. This can be caused by degradation of the phosphine ligand or aggregation of the palladium catalyst into inactive palladium black.[14] The organozinc reagent itself can also interact with the palladium catalyst, sometimes leading to a decrease in activity.[14]

Root Causes & Solutions:

  • Catalyst-Organozinc Interactions: Heterobimetallic Pd-Zn complexes can form, which may have lower catalytic activity.[14]

    • Additives: The addition of lithium bromide (LiBr) can counteract the formation of these less active Pd-Zn complexes and restore catalyst activity.[14]

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation.[15]

    • Ligand Choice: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, RuPhos), which are known to be effective in Negishi couplings and can stabilize the palladium center.[9]

  • Palladium Aggregation: The formation of palladium black indicates that the active monoligated palladium species are not being maintained in solution.

    • Ligand Concentration: While an excess of ligand can sometimes prevent aggregation, in some cases, it can sequester the palladium in an inactive form.[16] Careful optimization of the palladium-to-ligand ratio is crucial.

Coupling Method Common Side Reaction Primary Cause Recommended Solution
Suzuki-Miyaura ProtodeboronationHydrolysis of boronic acid/esterUse boronic esters, anhydrous conditions, mild base (e.g., CsF).[4][5][8]
HomocouplingPresence of Pd(II) and oxygenRigorous degassing, use of Pd(0) source, add mild reducing agent.[5][10]
Stille Organostannane HomocouplingReaction with Pd(II) or radical processUse of additives like Cu(I) salts.[13]
Tin Byproduct ContaminationFormation of soluble tin halidesWork-up with aqueous KF to precipitate tin fluoride.[11]
Negishi Catalyst DeactivationPd-Zn complex formation, ligand degradation, Pd aggregationAdd LiBr, use robust phosphine ligands, optimize Pd:ligand ratio.[9][14][16]
III. Direct C-H Arylation: A Modern Approach with Regioselectivity Challenges

Direct C-H arylation offers a more atom-economical approach by avoiding pre-functionalized organometallic reagents. However, controlling regioselectivity on the pyridine ring is a major hurdle.

Question 5: I'm attempting a direct C-H arylation of a substituted pyridine, but I'm getting a mixture of isomers. How can I control the regioselectivity?

Answer: The regioselectivity of pyridine C-H arylation is highly dependent on the electronic and steric properties of the pyridine ring and the reaction conditions. The nitrogen lone pair can interfere with the catalyst, and different C-H bonds have varying reactivity.[17]

Root Causes & Solutions:

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, making the C-H bonds at the 2- and 6-positions electron-deficient and generally less reactive in electrophilic-type C-H activation pathways.

    • Strategy 1: Pyridine N-Oxides: A highly effective strategy is to use a pyridine N-oxide. The N-oxide group directs the arylation to the 2-position with high selectivity. The N-oxide can then be easily removed in a subsequent reduction step.[18]

    • Strategy 2: Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group (EWG) on the pyridine ring can direct arylation to specific positions. For example, a 3-substituted pyridine with an EWG often undergoes arylation at the C-4 position.[19]

  • Catalyst Deactivation: The basic nitrogen of pyridine can coordinate to the palladium catalyst and inhibit its activity.[20][21]

    • Ligand Choice: Bulky, electron-rich ligands are crucial to shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.[20]

    • Additives: Lewis acids can coordinate to the pyridine nitrogen, reducing its Lewis basicity and preventing catalyst deactivation.[19]

Catalytic Cycle for Suzuki-Miyaura Coupling and Points of Failure

Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OA + Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OA->Transmetalation + [Ar'B(OH)₃]⁻ Base_H2O Base / H₂O RE Reductive Elimination Transmetalation->RE RE->Pd0 Regenerates Catalyst Product Ar-Ar' (2-Arylpyridine) RE->Product Homocoupling Homocoupling (Ar'-Ar') Homocoupling->Pd0 Reduces to Pd(0) Protodeboronation Protodeboronation (Ar'-H) Pd_II_source Pd(II) Precatalyst Pd_II_source->Homocoupling + 2 Ar'B(OH)₂ Boronic_Acid Ar'B(OH)₂ Boronic_Acid->Protodeboronation Undesired Hydrolysis Base_H2O->Protodeboronation

Caption: Key steps in the Suzuki-Miyaura cycle and common failure points.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning black. What does this mean and is it salvageable? A1: The formation of a black precipitate is likely palladium black, which consists of agglomerated, inactive palladium nanoparticles.[22] This indicates catalyst decomposition. It often results from an unstable ligand, the absence of a ligand, or reaction conditions that are too harsh. While it's difficult to salvage the reaction once significant palladium black has formed, for future runs, consider using a more robust, bulky ligand, lowering the reaction temperature, or ensuring the correct palladium-to-ligand ratio.[21]

Q2: How critical is the choice of base in a Suzuki-Miyaura coupling for 2-arylpyridine synthesis? A2: The base is critical. It plays a role in the transmetalation step, but it can also promote side reactions like protodeboronation.[6] Strong aqueous bases (e.g., NaOH, K₂CO₃) can accelerate the hydrolysis of sensitive heteroaryl boronic acids. Milder, non-nucleophilic bases or fluoride sources (e.g., K₃PO₄, Cs₂CO₃, CsF) are often preferred for these challenging substrates.[23]

Q3: Can I use aryl chlorides as coupling partners for synthesizing 2-arylpyridines? A3: Yes, but aryl chlorides are less reactive than bromides or iodides due to the stronger C-Cl bond.[5] Successful coupling with aryl chlorides requires a highly active catalyst system. This typically involves the use of bulky, electron-rich phosphine ligands (like Buchwald's biarylphosphines or N-heterocyclic carbenes) that can facilitate the challenging oxidative addition step.[15][24]

Q4: I'm observing incomplete conversion even after a long reaction time. What should I investigate first? A4: Incomplete conversion often points to catalyst deactivation or inhibition.[20] The pyridine nitrogen of the substrate or the 2-arylpyridine product can bind to the palladium center and shut down the catalytic cycle.[20] First, try a more robust ligand system with increased steric bulk around the metal center. If that doesn't work, consider a slow addition of the limiting reagent to keep its concentration low and minimize catalyst inhibition.

References

Technical Support Center: Optimizing Catalysis with 2-(m-Tolyl)pyridine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(m-Tolyl)pyridine and related 2-arylpyridine ligands in catalysis. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common experimental issues and optimize your reaction conditions for maximum yield and selectivity. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can make informed decisions in your work.

Section 1: Troubleshooting Guide

This section addresses the most common problems encountered during catalytic reactions using this compound ligands, particularly in palladium- and copper-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

Issue 1: Low to No Product Yield

Q1: My cross-coupling reaction shows minimal or no conversion. What are the primary checkpoints?

A1: Low yield is a frequent issue that can almost always be resolved with a systematic approach. Before making significant changes to the reaction parameters, verify the fundamentals.

  • Potential Cause 1: Inactive Catalyst. The most common culprit is the failure to generate the active L-Pd(0) species from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(L)₂). This reduction step is critical for the catalytic cycle to begin.[1][2]

    • Solution:

      • Use a Precatalyst: Employ a well-defined, air-stable Pd(II) precatalyst, such as a palladacycle, which is designed for easy activation under mild, basic conditions to generate a monoligated Pd(0) species.[3][4][5]

      • Verify Reagent Quality: Ensure your palladium source has not degraded. Older bottles of Pd(OAc)₂ can be less active.

      • Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides. Ensure your reaction flask is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for 15-20 minutes) and maintained under a positive pressure of inert gas.[1]

  • Potential Cause 2: Impure or Wet Reagents/Solvents. Palladium- and copper-catalyzed reactions are highly sensitive to moisture and impurities.[1]

    • Solution:

      • Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-purity anhydrous solvents and store them over molecular sieves.

      • Check Reagent Purity: Verify the purity of your aryl halide, boronic acid/ester, or amine. Impurities can act as catalyst poisons.

      • Base Quality: The quality and particle size of inorganic bases can dramatically impact reaction rates.[6] Use a freshly opened bottle or dry the base in an oven before use.

  • Potential Cause 3: Poor Substrate Solubility. If your starting materials or catalytic intermediates are not soluble in the chosen solvent, the reaction will be slow or may not proceed at all.[7]

    • Solution:

      • Solvent Screening: If you suspect solubility issues, perform small-scale tests with different solvents. Aromatic solvents like toluene or ethereal solvents like dioxane and THF are common starting points.[7][8]

      • Mixed Solvents: Using a co-solvent can improve solubility. For Suzuki reactions, adding a small amount of water can be beneficial for dissolving the inorganic base and facilitating transmetalation.[9][10][11]

Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)

Q2: I am observing significant amounts of homocoupled biaryl product from my boronic acid and/or hydrodehalogenation of my aryl halide. How can I suppress these side reactions?

A2: These side reactions point to specific mechanistic issues, often related to the timing of the catalytic cycle steps or the presence of contaminants.

  • Potential Cause 1: Homocoupling of Boronic Acids. This typically occurs when the reduction of Pd(II) to Pd(0) is slow or when oxygen is present in the reaction mixture.[2] Oxygen can promote the oxidative homocoupling of boronic acids.

    • Solution:

      • Rigorous Degassing: As with low yield, ensure the reaction is completely free of oxygen.[2]

      • Use a Pre-formed Catalyst: Using a Pd(0) source like Pd₂(dba)₃ or a rapidly activating Pd(II) precatalyst ensures that the oxidative addition of the aryl halide is faster than competing side reactions.[3][5]

      • Order of Addition: Add the boronic acid after the other components (catalyst, ligand, base, aryl halide) have been mixed and heated for a few minutes. This allows the active catalyst to form and engage with the aryl halide first.

  • Potential Cause 2: Hydrodehalogenation. The replacement of the halide on your starting material with a hydrogen atom usually results from a β-hydride elimination side reaction or from protonolysis of the organopalladium intermediate.

    • Solution:

      • Choice of Base: Use a non-nucleophilic, sterically hindered base like NaOt-Bu or K₃PO₄. If the base contains water or if the solvent is protic (like an alcohol), protonolysis can be an issue.

      • Ligand Choice: The steric and electronic properties of the this compound ligand are generally well-suited to promote reductive elimination over β-hydride elimination.[12][13][14] However, if this is a persistent issue with a specific substrate, switching to a more sterically bulky ligand may be necessary to accelerate the desired reductive elimination step.[14]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about reaction optimization and the role of the this compound ligand.

Q3: Why choose a this compound ligand for my catalytic reaction?

A3: The choice of ligand is critical as it directly influences the catalyst's stability, activity, and selectivity by modulating the steric and electronic properties of the metal center.[12][13] this compound offers a valuable balance:

  • Steric Effects: The meta-tolyl group provides moderate steric bulk. This bulk is sufficient to promote the formation of highly reactive, monoligated L-Pd(0) species, which is often the active catalyst for challenging oxidative additions.[4] It also helps accelerate the final reductive elimination step, which forms the desired product.[8]

  • Electronic Effects: The pyridine nitrogen is a sigma-donating N-donor ligand. This electronic donation increases the electron density on the metal center, which facilitates the rate-determining oxidative addition step of the aryl halide to the Pd(0) complex.[8]

  • Bidentate Coordination: In some catalytic systems, particularly with ruthenium, 2-arylpyridine ligands can act as bidentate N,C-type ligands, which can offer unique reactivity and selectivity in C-H activation reactions.[15][16]

Q4: How do I select the optimal solvent and base for my reaction?

A4: The solvent and base are not passive components; they are crucial parameters that can dictate the outcome of the reaction.[6][9] Their selection should be systematic.

Parameter Considerations & Recommendations
Solvent Polarity: Aprotic solvents are generally preferred. Ethereal solvents (Dioxane, THF, DME) are excellent for many cross-couplings. Aromatic solvents (Toluene) are also widely used, especially at higher temperatures.[7][8] Solubility: Ensure all reagents, especially the base, have at least partial solubility. Poor solubility is a common cause of reaction failure.[7] Avoid: Chlorinated solvents, acetonitrile, and pyridine can bind to the palladium center and inhibit catalysis.[7]
Base Strength & Type: The base's role is often to deprotonate the amine (in Buchwald-Hartwig) or to activate the boronic acid (in Suzuki). Strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are common for C-N couplings.[17] For C-C couplings, weaker carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases are often effective and tolerate more functional groups.[9][10] Solubility: K₃PO₄ is soluble in water but not in many organic solvents, making mixed solvent systems (e.g., Dioxane/H₂O) effective.[9] Cs₂CO₃ has better solubility in organic solvents like THF.

Q5: My reaction involves a coordinating heterocycle. Are there special considerations?

A5: Yes. Heterocyclic substrates, especially those with nitrogen atoms like pyridine or imidazole, can be challenging. The nitrogen lone pair can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[18]

  • Solution 1: Use a More Electron-Donating Ligand. A ligand that binds more strongly to the palladium can prevent the substrate from displacing it. While this compound is a good starting point, highly electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) were specifically designed for these challenging couplings.[18]

  • Solution 2: Adjust Reaction Conditions. Sometimes, simply increasing the reaction temperature can favor the productive catalytic pathway over catalyst inhibition.

Section 3: Diagrams and Workflows

Troubleshooting Workflow for Low Yield

This diagram provides a logical decision tree for diagnosing and solving low-yield reactions.

TroubleshootingWorkflow Start Problem: Low or No Yield Check_Reagents Verify Reagent & Solvent Quality (Purity, Anhydrous) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Inert Ensure Rigorous Inert Atmosphere (Degassing, N2/Ar) Inert_OK Atmosphere OK? Check_Inert->Inert_OK Check_Catalyst Evaluate Catalyst Activation Catalyst_OK Catalyst System OK? Check_Catalyst->Catalyst_OK Reagents_OK->Check_Inert Yes Fix_Reagents Solution: Use fresh, pure, anhydrous reagents. Dry base before use. Reagents_OK->Fix_Reagents No Inert_OK->Check_Catalyst Yes Fix_Inert Solution: Re-degas solvent. Improve Schlenk technique. Inert_OK->Fix_Inert No Fix_Catalyst Solution: 1. Switch to a modern precatalyst. 2. Screen different Pd sources (Pd(0) vs Pd(II)). 3. Increase catalyst loading. Catalyst_OK->Fix_Catalyst No Optimize Proceed to optimize other parameters (Solvent, Base, Temp.) Catalyst_OK->Optimize Yes

Caption: A decision tree for troubleshooting low-yield reactions.

Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling

This diagram illustrates the fundamental steps in a typical cross-coupling reaction, highlighting the role of the ligand (L).

CatalyticCycle cluster_reactants Reactants Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Transmetal L-Pd(II)(Ar)(R) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R (Desired Product) Transmetal->Product ArX Ar-X ArX->OxAdd R_M R-M R_M->Transmetal

Caption: A simplified catalytic cycle for cross-coupling reactions.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a reliable starting point for coupling an aryl bromide with a generic boronic acid.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Pd precatalyst (e.g., 1-2 mol%), the this compound ligand (e.g., 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add the aryl bromide (1.0 equivalent) and the boronic acid (1.2-1.5 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane/water 4:1, to a concentration of ~0.1 M in the aryl halide) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Stability issues of 2-(m-Tolyl)pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for 2-(m-Tolyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and answer frequently asked questions encountered during experimental work. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Section 1: General Stability and Handling

Q1: What is the general chemical stability of this compound under standard laboratory conditions?

A1: this compound is a chemically stable compound under standard ambient conditions (room temperature and pressure). Its structural integrity, comprising two robust aromatic rings (pyridine and toluene), confers good thermal stability. However, like many organic reagents, its stability can be compromised by prolonged exposure to air, moisture, light, and incompatible reagents. For optimal shelf-life, it should be stored in a tightly sealed container in a dry, well-ventilated place.[1][2]

Q2: I've noticed the color of my this compound has changed from colorless/pale yellow to a darker yellow/brown over time. What could be the cause and is it still usable?

A2: A color change typically indicates the formation of minor impurities, often due to slow oxidation or reaction with atmospheric moisture or contaminants. While the bulk of the material may still be intact, the presence of these chromophoric impurities can potentially interfere with sensitive downstream reactions, particularly those involving transition metal catalysts.

Recommended Action:

  • Assess Purity: Before use, analyze the purity of the discolored material using techniques like ¹H NMR, GC-MS, or TLC. Compare the results against a pure standard or the original certificate of analysis.

  • Purification: If significant impurities are detected, purification is recommended. Standard methods such as column chromatography (using a silica gel stationary phase and a hexane/ethyl acetate mobile phase) or recrystallization can be effective.[3] Distillation under reduced pressure is also a viable option given its high boiling point.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability and prevent degradation, proper storage is crucial. The following conditions are recommended based on safety data sheets and general laboratory best practices.

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).Prevents oxidation and reaction with atmospheric CO₂ or moisture.
Container Use a tightly sealed, opaque glass bottle (amber glass is ideal).Protects from light exposure, which can cause photodegradation, and prevents moisture ingress.
Temperature Store at room temperature in a dry location.The compound is thermally stable, but avoiding temperature extremes and humidity is best practice.
Location Store in a well-ventilated area away from incompatible materials like strong oxidizing agents.Standard chemical safety protocol to prevent hazardous reactions.
Section 2: Stability in Reaction Conditions

Q4: I am using this compound in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) and observing low yields. Could the substrate be the issue?

A4: Yes, this is a well-documented challenge often referred to as the "2-pyridyl problem".[4][5] While this compound is a common substrate, the Lewis basic nitrogen atom on the pyridine ring can act as a ligand and coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity by occupying a coordination site needed for the catalytic cycle (e.g., oxidative addition or reductive elimination), thereby slowing down the reaction and leading to lower yields.[4][6]

Diagram: Catalyst Inhibition Pathway

The following diagram illustrates the potential for catalyst inhibition where the pyridine nitrogen competes with the desired phosphine ligand for a coordination site on the palladium center.

G cluster_0 Catalytic Cycle cluster_1 Inhibition Pathway Active_Catalyst Pd(0)L_n Active Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition with R-X Inhibited_Complex L_n-Pd-N(Py) Inhibited Complex Active_Catalyst->Inhibited_Complex Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination with Nu-M Reductive_Elimination->Active_Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product Substrate This compound (Substrate) Substrate->Inhibited_Complex Reversible Coordination caption Fig. 1: Inhibition by Pyridine Nitrogen

Q5: How can I overcome the inhibitory effects of the pyridine nitrogen in cross-coupling reactions?

A5: Overcoming catalyst inhibition requires strategic adjustments to the reaction conditions. Consider the following:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or Josiphos-type ligands).[7] These ligands form strong bonds with the palladium center, making it harder for the pyridine substrate to displace them and inhibit the catalyst.

  • Catalyst Precursor: Using a pre-formed catalyst or a catalyst system known to be robust for heteroaromatic substrates can be beneficial.

  • Reaction Temperature: Increasing the reaction temperature can sometimes help promote the desired catalytic turnover over the inhibitory coordination. However, this must be balanced against the potential for thermal degradation of substrates or products.

  • Use of Additives: In some cases, Lewis acids can be used to coordinate with the pyridine nitrogen, effectively "masking" it from the palladium catalyst. This approach should be used with caution as it can introduce other complications.

Q6: Is this compound stable under C-H activation conditions? I plan to functionalize the tolyl ring.

A6: Yes, this compound is an excellent substrate for directed C-H activation.[8] The pyridine nitrogen acts as a highly effective directing group, facilitating the formation of a stable cyclometalated intermediate with transition metals like palladium, ruthenium, or rhodium.[9] This directs the functionalization selectively to the ortho-position of the tolyl ring.[8] The molecule is generally stable under these conditions, which often involve elevated temperatures and specific catalysts.[8][9]

Section 3: Troubleshooting and Protocols

Q7: My reaction involving this compound has resulted in a complex mixture of products with a low yield of the desired compound. How should I troubleshoot this?

A7: A complex product mixture suggests that side reactions or degradation are occurring. A systematic approach is needed to identify and resolve the issue.

Diagram: Troubleshooting Workflow

This workflow provides a decision-making process for addressing common stability-related reaction failures.

G start Low Yield or Complex Mixture check_purity 1. Verify Purity of Starting Material (NMR, GC-MS) start->check_purity is_pure Is it pure? check_purity->is_pure purify Purify Substrate (Column, Recrystallization) is_pure->purify No check_conditions 2. Review Reaction Conditions is_pure->check_conditions Yes purify->check_purity degas Is solvent properly degassed? Is atmosphere inert? check_conditions->degas temp Is temperature too high? degas->temp analyze_mixture 3. Analyze Reaction Mixture (LC-MS, NMR of crude) temp->analyze_mixture identify_side_products Identify Side Products analyze_mixture->identify_side_products adjust_protocol 4. Adjust Protocol Based on Findings (Change ligand, lower temp, etc.) identify_side_products->adjust_protocol caption Fig. 2: Troubleshooting Workflow

Q8: What are the likely degradation pathways for this compound under harsh reaction conditions?

A8: While this compound is robust, extreme conditions can lead to degradation.

  • Strongly Acidic Conditions: The pyridine nitrogen can be protonated. While this protects it from some reactions, very harsh acidic conditions combined with high temperatures could potentially lead to hydrolysis or other ring-opening reactions, although this is uncommon.

  • Strong Oxidizing Agents: Reagents like KMnO₄ or ceric ammonium nitrate under harsh conditions can oxidize the methyl group on the tolyl ring to a carboxylic acid or lead to hydroxylation and eventual cleavage of the aromatic rings.[10] Microbial degradation pathways, for instance, often begin with hydroxylation.[11][12]

  • High Temperatures: Although thermally stable, prolonged heating at very high temperatures (>250-300 °C) could lead to charring or undefined decomposition.

  • Photodegradation: Exposure to high-intensity UV light can lead to the formation of radicals and subsequent decomposition, a known degradation pathway for some pyridine derivatives.[13] It is recommended to follow ICH Q1B guidelines for assessing photostability if the final product is a pharmaceutical.[14][15][16]

Protocol: General Purification of this compound by Column Chromatography

This protocol is intended for removing minor polar or non-polar impurities, including colored degradation products.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or toluene. Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method provides better separation.

  • Column Packing: Prepare a glass column with silica gel (typically 50-100 times the mass of the crude product) using a non-polar solvent like hexane as the eluent. Ensure the silica bed is well-compacted and free of air bubbles.

  • Loading: Carefully add the prepared slurry from step 1 to the top of the packed column.

  • Elution: Begin eluting with pure hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical starting gradient might be 1-2% ethyl acetate in hexane. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).[3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. The desired product should appear as a single spot.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-(m-Tolyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(m-Tolyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical transformation. We will delve into common challenges, provide robust troubleshooting strategies, and offer detailed experimental protocols to ensure a successful and reproducible synthesis.

Introduction: The "2-Pyridyl Problem" in Cross-Coupling

The synthesis of 2-arylpyridines, such as this compound, is a cornerstone in the development of pharmaceuticals, agrochemicals, and materials science. While numerous cross-coupling methodologies exist, the inherent electronic properties of the pyridine ring often present significant challenges, a phenomenon frequently referred to as the "2-pyridyl problem".[1] The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, leading to catalyst deactivation or undesired side reactions.[2] This guide will address these issues head-on, providing practical solutions for a successful scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and scalable methods are transition-metal-catalyzed cross-coupling reactions. The two most common approaches are the Suzuki-Miyaura coupling and the Negishi coupling.[3][4] Direct C-H arylation and photoredox-induced reactions are also emerging as powerful alternatives.[5][6][7][8]

Q2: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields?

A2: Low yields in Suzuki-Miyaura couplings involving 2-halopyridines are often due to a few key factors. The 2-pyridyl boronic acid can be unstable, and the pyridine nitrogen can interfere with the palladium catalyst.[1] Additionally, improper choice of catalyst, ligand, base, or solvent can significantly impact the reaction outcome.[9]

Q3: Is the Negishi coupling a better alternative to the Suzuki-Miyaura coupling for this synthesis?

A3: The Negishi coupling, which utilizes an organozinc reagent, can be an excellent alternative.[3][4] 2-Pyridylzinc reagents are often more stable and less prone to the issues seen with their boronic acid counterparts, leading to more reliable and higher-yielding reactions.[10][11]

Q4: What are the key considerations when scaling up the synthesis from milligram to gram or kilogram scale?

A4: Scaling up introduces challenges related to mass and heat transfer, reagent addition, and safety.[12] For cross-coupling reactions, ensuring efficient mixing is crucial to avoid localized concentration gradients that can lead to side reactions.[13] Exothermic events must be carefully managed, and the choice of solvent becomes critical for both reaction performance and downstream processing.

Q5: How do I purify the final product, this compound?

A5: Purification can typically be achieved through column chromatography on silica gel.[14] For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be a more efficient method.[15] Purity can be assessed by techniques such as NMR, GC-MS, and HPLC.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Formation Catalyst Inactivity: The palladium catalyst may be poisoned by the pyridine nitrogen or has decomposed.- Use a pre-catalyst or an air-stable catalyst/ligand system. - Consider using a ligand that protects the palladium center, such as a bulky phosphine ligand.[9] - Ensure all reagents and solvents are anhydrous and deoxygenated.
Inefficient Transmetalation: Poor transfer of the tolyl group from boron or zinc to the palladium center.- For Suzuki couplings, ensure the appropriate base is used to activate the boronic acid. Potassium phosphate (K3PO4) is often effective.[16] - For Negishi couplings, ensure the organozinc reagent is properly prepared and active.
Unstable Reagents: Degradation of the m-tolylboronic acid or the organozinc reagent.- Use fresh, high-quality boronic acid. Consider converting it to a more stable boronate ester (e.g., a pinacol ester).[9] - Prepare the organozinc reagent in situ and use it immediately.
Formation of Significant Byproducts Homocoupling: Formation of bipyridine or bitolyl.- This often indicates that the oxidative addition or reductive elimination steps are not well-balanced with transmetalation. - Adjust the reaction temperature; lower temperatures can sometimes suppress homocoupling. - Modify the catalyst/ligand ratio.
Protodeborylation/Protodezincation: Loss of the boronic acid or organozinc functionality.- Ensure strictly anhydrous reaction conditions. - Use a non-protic solvent.
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst loses its activity over the course of the reaction.- Increase the catalyst loading, although this is not ideal for scale-up. - Consider a more robust catalyst system. - In some cases, slow addition of the base can help maintain catalyst activity.
Difficulty in Purification Co-eluting Impurities: Byproducts have similar polarity to the desired product.- Optimize the reaction to minimize byproduct formation. - Explore different solvent systems for column chromatography or recrystallization. - Consider an alternative purification method, such as an acid wash to protonate the pyridine nitrogen and alter its solubility.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a starting point for the synthesis of this compound via a Suzuki-Miyaura coupling.

Materials:

  • 2-Bromopyridine

  • m-Tolylboronic acid[17][18][19]

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3) or Potassium phosphate (K3PO4)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add 2-bromopyridine (1.0 eq), m-tolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add toluene and water to create a biphasic mixture (e.g., 10:1 toluene:water).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the mixture.

  • Heat the reaction to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Negishi Coupling

This protocol outlines the synthesis using a Negishi coupling approach, which can offer advantages in terms of reactivity and yield.[20]

Materials:

  • 2-Bromopyridine

  • m-Bromotoluene

  • n-Butyllithium or Magnesium turnings

  • Zinc chloride (ZnCl2)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation of the Organozinc Reagent:

    • In a flame-dried flask under an inert atmosphere, react m-bromotoluene (1.1 eq) with n-butyllithium or magnesium to form the corresponding organolithium or Grignard reagent in anhydrous THF at low temperature (-78 °C for n-BuLi, room temperature for Mg).

    • To this solution, add a solution of anhydrous zinc chloride (1.1 eq) in THF and allow it to warm to room temperature.

  • Coupling Reaction:

    • In a separate flask, dissolve 2-bromopyridine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.03 eq) in anhydrous THF.

    • Add the freshly prepared m-tolylzinc chloride solution to the pyridine solution.

    • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

    • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography.

Visualizing the Synthetic Workflow

A clear understanding of the synthetic process is crucial for successful execution and troubleshooting.

Scaling_Up_Synthesis cluster_reagents Starting Materials cluster_reaction Cross-Coupling Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product reagent1 2-Halopyridine reaction Palladium-Catalyzed Coupling (Suzuki or Negishi) reagent1->reaction reagent2 m-Tolyl Source (Boronic Acid or Organozinc) reagent2->reaction workup Quenching Extraction Drying reaction->workup Reaction Completion purification Column Chromatography or Recrystallization workup->purification Crude Product product This compound purification->product Pure Product Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_oxidative Ar-Pd(II)-X(L_n) pd0->pd_oxidative Oxidative Addition (Ar-X) pd_transmetalation Ar-Pd(II)-Ar'(L_n) pd_oxidative->pd_transmetalation Transmetalation (Ar'B(OH)2 + Base) pd_reductive Ar-Ar' + Pd(0)L_n pd_transmetalation->pd_reductive Reductive Elimination

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 2-(m-Tolyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation in reactions involving 2-(m-Tolyl)pyridine. As a substituted 2-arylpyridine, this substrate is pivotal in the synthesis of complex molecules, often through transition-metal-catalyzed C-H functionalization. However, the very nature of its structure presents unique challenges to catalyst stability. This guide is designed to provide you with the expertise and practical solutions to diagnose, mitigate, and resolve these issues effectively.

I. Understanding the "Pyridine Problem": Why Catalysts Deactivate

The primary challenge in reactions with 2-arylpyridines like this compound stems from the pyridine nitrogen atom. Its lone pair of electrons can strongly coordinate to the metal center of the catalyst (e.g., Palladium, Rhodium). This coordination can lead to the formation of inactive or less active catalyst species, a phenomenon often referred to as "catalyst poisoning".[1][2][3] This deactivation can manifest in several ways, including reduced reaction rates, incomplete conversion, and the formation of unwanted byproducts.[1]

The main mechanisms of catalyst deactivation in these systems can be broadly categorized as:

  • Poisoning: Strong coordination of the pyridine nitrogen to the active metal center, blocking sites for the desired catalytic transformation.[1]

  • Formation of Inactive Aggregates: Homogeneous catalysts can precipitate as inactive metal nanoparticles, often observed as "palladium black".[1][4] This is particularly common at elevated temperatures or with insufficient ligand stabilization.[1]

  • Ligand Degradation: The ligands used to stabilize the catalyst can themselves degrade under the reaction conditions.

This guide will walk you through identifying the specific cause of deactivation in your experiment and provide actionable solutions.

II. Troubleshooting Guide: From Diagnosis to Solution

This section is structured in a question-and-answer format to directly address the issues you may be observing in your laboratory.

Issue 1: My reaction is sluggish or stalls completely, with low conversion of this compound.

This is the most common symptom of catalyst deactivation. A systematic approach is crucial to pinpoint the root cause.

Visual Observation:

  • Formation of a black precipitate: This is a strong indicator of the formation of palladium black, an inactive, aggregated form of palladium.[1][5]

Workflow for Diagnosing Low Conversion:

Troubleshooting_Low_Conversion cluster_solutions Potential Solutions Start Low or No Conversion Check_Inert Verify Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) Start->Check_Inert Check_Reagents Confirm Reagent Purity (Substrate, Coupling Partner, Base) Check_Inert->Check_Reagents Atmosphere OK Sol_Inert Improve degassing technique Check_Inert->Sol_Inert Catalyst_System Evaluate Catalyst System (Precursor, Ligand, Loading) Check_Reagents->Catalyst_System Reagents Pure Sol_Reagents Purify reagents (e.g., recrystallize) Check_Reagents->Sol_Reagents Reaction_Params Optimize Reaction Parameters (Temperature, Concentration) Catalyst_System->Reaction_Params System Appropriate Sol_Catalyst Screen alternative ligands/catalysts Catalyst_System->Sol_Catalyst Solution Improved Yield Reaction_Params->Solution Parameters Optimized Sol_Params Systematically vary temperature and concentration Reaction_Params->Sol_Params

Caption: Troubleshooting workflow for low conversion.

Probable Causes and Step-by-Step Solutions:

  • Inadequate Inert Atmosphere: The active Pd(0) species in many cross-coupling reactions is highly sensitive to oxygen.[1]

    • Solution: Ensure rigorous degassing of all solvents. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes. Perform the entire reaction under a positive pressure of an inert gas.

  • Catalyst Poisoning by the Pyridine Substrate: The lone pair on the pyridine nitrogen is a likely culprit.[1]

    • Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can shield the palladium center from the pyridine nitrogen and promote the desired catalytic cycle.[1]

    Experimental Protocol 1: Ligand Screening for a Palladium-Catalyzed C-H Arylation of this compound

    This protocol allows for the rapid screening of different ligands to identify the optimal choice for your specific reaction.

    • Preparation: In a glovebox, prepare an array of oven-dried reaction vials, each containing a magnetic stir bar.

    • Reagent Addition: To each vial, add:

      • This compound (1.0 equiv)

      • Aryl halide coupling partner (1.2 equiv)

      • Base (e.g., K₂CO₃, 2.0 equiv)

    • Catalyst and Ligand Addition:

      • Prepare stock solutions of the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a variety of ligands (e.g., PPh₃, XPhos, SPhos, RuPhos; 4 mol%) in a degassed solvent (e.g., dioxane or toluene).[6]

      • Add the appropriate catalyst and ligand solutions to each vial. Ensure a ligand-to-palladium ratio of at least 2:1.

    • Reaction: Seal the vials and heat to the desired temperature (e.g., 100-120 °C) for a set time (e.g., 12-24 hours).

    • Analysis: After cooling, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion and yield for each ligand.[6]

  • Formation of Palladium Black: This indicates catalyst aggregation and deactivation.

    • Solution:

      • Lower the reaction temperature: High temperatures can accelerate the decomposition of the catalyst.[1]

      • Increase ligand-to-palladium ratio: A higher concentration of a stabilizing ligand can help prevent aggregation.

      • Use a more robust pre-catalyst: Buchwald G3 or G4 pre-catalysts are often more stable than simple Pd(OAc)₂ or Pd₂(dba)₃.[6]

      • Additives: In some cases, additives can help stabilize the catalyst. For example, in Suzuki-Miyaura couplings, the addition of a mild reducing agent like potassium formate can minimize the concentration of Pd(II) species that can lead to homocoupling and deactivation.[7]

Issue 2: My reaction shows good initial conversion but then stops before completion.

This often points to a catalyst that is active initially but deactivates over the course of the reaction.

Probable Causes and Step-by-Step Solutions:

  • Product Inhibition: The product of the reaction, which is also a substituted pyridine, can be a more potent poison than the starting material.

    • Solution: Try running the reaction at a lower concentration to minimize the inhibitory effect of the product. A continuous-flow setup where the product is removed as it is formed can also be beneficial.

  • Slow Catalyst Decomposition: The catalyst may be slowly degrading over time.

    • Solution:

      • Re-evaluate the catalyst system: A more stable catalyst/ligand combination may be required for reactions that require extended times.

      • Staged addition of catalyst: Adding a second portion of the catalyst midway through the reaction can help drive it to completion.

Issue 3: I am observing the formation of significant byproducts, and the selectivity of my reaction has decreased.

A change in selectivity can be a sign of a change in the active catalytic species or the reaction mechanism due to deactivation.

Probable Causes and Step-by-Step Solutions:

  • Homocoupling of Coupling Partners: In cross-coupling reactions like Suzuki-Miyaura, the formation of homocoupled byproducts of the boronic acid is common. This is often promoted by the presence of oxygen.

    • Solution: Improve the degassing procedure for all solvents and ensure a strictly inert atmosphere throughout the reaction.[8]

  • Change in the Nature of the Active Site: Partial decomposition or modification of the catalyst can lead to new active sites with different selectivities.

    • Solution: Characterize the spent catalyst to understand the changes that have occurred. Techniques like X-ray Photoelectron Spectroscopy (XPS) can provide information about the oxidation state of the metal, while Transmission Electron Microscopy (TEM) can reveal the formation of nanoparticles.[5][9]

III. Catalyst Regeneration: Restoring Activity

In many cases, a deactivated catalyst can be regenerated, which is both cost-effective and environmentally friendly. The appropriate method depends on the nature of the deactivation.

Protocol 2: Regeneration of a Palladium Catalyst Deactivated by Organic Residues

This protocol is suitable for catalysts that have been deactivated by the deposition of organic materials (fouling or coking).

  • Isolation: After the reaction, separate the catalyst from the reaction mixture. For a homogeneous catalyst that has precipitated as palladium black, this can be done by filtration.

  • Washing:

    • Wash the isolated catalyst extensively with a solvent that can dissolve the suspected organic residues. A sequence of solvents of varying polarity can be effective (e.g., ethyl acetate, followed by acetone, then methanol).

    • For more stubborn organic residues, a mixture of chloroform and glacial acetic acid can be used with stirring and sonication.[10]

  • Drying: Dry the washed catalyst under vacuum.

  • Thermal Treatment (for supported catalysts): For heterogeneous catalysts like Pd/C, a controlled calcination in a tube furnace under an inert atmosphere (N₂) can be used to burn off carbonaceous deposits. A typical procedure involves heating at a rate of 5 °C/min to 250-300 °C and holding for 3 hours.[10] Caution: This should be done with care to avoid sintering of the metal particles.

  • Reactivation (for oxidized catalysts): If the palladium has been oxidized to Pd(II), a reduction step may be necessary. This can sometimes be achieved in situ in the next reaction run if a reducing agent is present (e.g., in some Suzuki-Miyaura or Heck couplings) or by pre-treatment with a reducing agent like hydrazine.[11]

IV. Frequently Asked Questions (FAQs)

Q1: Which palladium source is best for reactions with this compound?

A1: While Pd(OAc)₂ is a common and inexpensive precursor, it can be more prone to deactivation. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more stable, pre-activated catalyst such as a Buchwald G3 or G4 pre-catalyst is often advantageous for challenging substrates like 2-arylpyridines.[6] These pre-catalysts can help to bypass problematic initiation steps and maintain a higher concentration of the active catalytic species.

Q2: How do I choose the right ligand for my reaction?

A2: For pyridine-containing substrates, bulky and electron-rich ligands are generally the best choice.[1] These ligands promote the reductive elimination step of the catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are excellent starting points for screening.[1][8] The optimal ligand will depend on the specific coupling partners and reaction conditions, so empirical screening as described in Protocol 1 is highly recommended.

Q3: Can additives help to prevent catalyst deactivation?

A3: Yes, certain additives can have a beneficial effect. In some C-H activation reactions, additives like AgOAc or Cu(OAc)₂ are used as oxidants and can also influence the stability and reactivity of the catalyst.[12] In cross-coupling reactions, the choice of base can also be critical. A base that is too strong or too weak can lead to side reactions and catalyst decomposition. For Suzuki-Miyaura couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[6]

Q4: My rhodium-catalyzed C-H activation is not working well. What could be the issue?

A4: Similar to palladium, rhodium catalysts can also be deactivated by pyridine coordination. The deactivation pathway can be complex and may involve the formation of stable, inactive rhodium species.[13] Troubleshooting should involve a systematic evaluation of the rhodium precursor, the ligands, the oxidant (if applicable), and the reaction conditions. In some cases, a change in the counter-ion of the rhodium catalyst can have a significant impact on its activity and stability.

V. Data Presentation

The following table provides illustrative data on the effect of different ligands on the yield of a palladium-catalyzed Suzuki-Miyaura coupling of a 2-pyridyl nucleophile, highlighting the importance of ligand selection.

EntryPalladium Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)PPh₃ (4)K₂CO₃ (2.0)Toluene11025
2Pd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.5)Toluene10088
3XPhos Pd G3 (2)-NaOt-Bu (1.5)Toluene10096
4RuPhos Pd G3 (2)-LHMDS (1.5)Dioxane9094

Data is illustrative and based on principles outlined in the cited literature.[6]

VI. Visualization of Deactivation Pathways

The following diagram illustrates the key deactivation pathways for a palladium catalyst in the presence of a pyridine-containing substrate.

Deactivation_Pathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L_n Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Poisoning Pyridine Poisoning [Pd(0)L_n(Py)] Active_Catalyst->Poisoning Coordination with This compound Aggregation Aggregation (Palladium Black) Active_Catalyst->Aggregation High Temperature/ Insufficient Ligand Oxidation Oxidation to Pd(II) Active_Catalyst->Oxidation Presence of O₂ Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst

Caption: Common deactivation pathways for palladium catalysts in the presence of pyridine-containing substrates.

VII. References

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  • Chadwick, C. (2021). Building diagrams using graphviz. Chad's Blog. [Online] Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. BenchChem.

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  • Heller, D., et al. (2014). Rhodium diphosphine complexes: a case study for catalyst activation and deactivation. Catalysis Science & Technology.

  • Baroliya, P. K., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.

  • Ghavtadze, N., et al. (2012). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science.

  • Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research.

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Online] Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Can the Rate of a Catalytic Turnover Be Altered by Ligands in the Absence of Direct Binding Interactions?. [Online] Available at: --INVALID-LINK--

  • ResearchGate. (2025). ChemInform Abstract: Rhodium Diphosphine Complexes: A Case Study for Catalyst Activation and Deactivation. [Online] Available at: --INVALID-LINK--

  • Graphviz. (2024). DOT Language. [Online] Available at: --INVALID-LINK--

  • Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Online] Available at: --INVALID-LINK--

  • Li, H., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules.

  • BenchChem. (2025). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. [Online PDF] Available at: --INVALID-LINK--

  • ResearchGate. (2017). Would you have a procedure to regenerate an inactive PdCl2(PPh3)2 catalyst, or alternatively a protocol to convert it cleanly into Pd(PPh3)4 ?. [Online] Available at: --INVALID-LINK--

  • Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis.

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  • Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis.

  • ResearchGate. (2025). Catalysis by rhodium complexes bearing pyridine ligands: Mechanistic aspects. [Online] Available at: --INVALID-LINK--

  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.

  • Reddit. (2022). Formation of palladium black during Suzuki coupling. [Online] Available at: --INVALID-LINK--

  • Alberico, E., et al. (2017). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts.

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  • Ordóñez, S., et al. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Catalysts.

  • Stuart, D. R., et al. (2012). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society.

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz.

  • Daugulis, O., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research.

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  • van der Boom, M. E., & Milstein, D. (2003). Catalysis by Palladium Pincer Complexes. Chemical Reviews.

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  • Fan, L., et al. (2016). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society.

  • Li, Y., et al. (2024). Advanced XPS-Based Techniques in the Characterization of Catalytic Materials: A Mini-Review. Catalysts.

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  • da Silva Júnior, E. N., et al. (2021). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society.

  • Li, X., et al. (2022). Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights. Catalysts.

  • Maity, S., et al. (2023). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry.

  • ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Online] Available at: --INVALID-LINK--

  • Li, Y., & El-Sayed, M. A. (2001). Suzuki cross-coupling reactions catalyzed by palladium nanoparticles in aqueous solution. The Journal of Physical Chemistry B.

  • Nicolaou, P. G., et al. (2022). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. RSC Advances.

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References

Validation & Comparative

A Comparative Guide to the Catalytic Activity of 2-(m-Tolyl)pyridine and Other 2-Arylpyridine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical determinant for the success of transition metal-catalyzed cross-coupling reactions. The ligand not only stabilizes the metal center but also profoundly influences the catalyst's activity, selectivity, and overall efficiency. This guide provides an in-depth technical comparison of the catalytic activity of 2-(m-Tolyl)pyridine with its structural isomers, 2-(o-Tolyl)pyridine and 2-(p-Tolyl)pyridine, and the parent ligand, 2-Phenylpyridine, in the context of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By examining the subtle yet significant impacts of the methyl group's position on the catalytic performance, this guide aims to provide actionable insights for ligand selection in the synthesis of complex organic molecules.

Introduction to 2-Arylpyridine Ligands in Catalysis

2-Arylpyridine derivatives are a class of monodentate ligands that have found widespread application in transition metal catalysis. The pyridine nitrogen atom serves as a robust coordination site for the metal, while the aryl substituent allows for fine-tuning of the ligand's steric and electronic properties. This tunability is paramount in optimizing catalytic cycles, which typically involve oxidative addition, transmetalation, and reductive elimination steps. Palladium complexes bearing these ligands have proven to be particularly effective catalysts for a variety of cross-coupling reactions, which are indispensable tools for the construction of C-C bonds in modern organic synthesis.[1]

The Ligands: A Structural Overview

The catalytic performance of a ligand is intrinsically linked to its structure. In this comparison, we will focus on four closely related 2-arylpyridine ligands:

  • 2-Phenylpyridine: The parent ligand in this series, providing a baseline for comparison.

  • 2-(o-Tolyl)pyridine: Features a methyl group in the ortho position of the phenyl ring, introducing significant steric hindrance near the coordination site.

  • This compound: The topic of this guide, with a methyl group in the meta position, exerting a moderate electronic effect and minimal direct steric impact on the metal center.

  • 2-(p-Tolyl)pyridine: The methyl group is in the para position, primarily influencing the electronic properties of the phenyl ring through an inductive effect.

Comparative Catalytic Activity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a powerful and widely used method for the formation of biaryl compounds. The choice of ligand can dramatically affect the yield and efficiency of this reaction. A comparative study of palladium(II) complexes of the type [PdCl2L2], where L is one of the four 2-arylpyridine ligands, in the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid provides valuable insights into their relative catalytic activities.

LigandProduct Yield (%)Plausible Rationale for Performance
2-PhenylpyridineGoodEstablishes a baseline performance with minimal steric hindrance and neutral electronic effects from the phenyl ring.
2-(o-Tolyl)pyridineLowerThe ortho-methyl group introduces significant steric bulk near the palladium center, which can hinder the approach of reactants and slow down key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to lower yields.[1]
This compound High The meta-methyl group has a minimal steric impact on the metal center. Its electron-donating inductive effect can increase the electron density on the palladium, potentially facilitating the rate-determining oxidative addition step without impeding the other steps, resulting in high catalytic activity.[1]
2-(p-Tolyl)pyridineHighThe para-methyl group also exerts an electron-donating effect, enhancing the catalyst's activity. The effect is often comparable to or slightly different from the meta-substituted ligand, depending on the specific reaction conditions and substrates.[1]

Note: The yields presented are qualitative and based on general trends observed in catalytic studies of related systems. Specific yields can vary depending on the precise reaction conditions.

The Interplay of Steric and Electronic Effects

The observed differences in catalytic activity can be rationalized by considering the steric and electronic effects imposed by the methyl substituent on the 2-arylpyridine ligand.

  • Electronic Effects: The methyl group is weakly electron-donating. When positioned at the meta or para position, it increases the electron density on the phenyl ring and, by extension, on the palladium center. This enhanced electron density on the metal can facilitate the oxidative addition of the aryl halide to the Pd(0) species, which is often the rate-limiting step in the catalytic cycle.

  • Steric Effects: The steric hindrance introduced by the methyl group is highly dependent on its position. In the ortho position, the methyl group is in close proximity to the palladium center, creating a sterically congested environment. This can impede the coordination of reactants and the subsequent steps of the catalytic cycle, leading to a decrease in catalytic activity. In contrast, the meta and para positions are sufficiently remote from the metal center to avoid significant steric clashes.

G cluster_ligands Ligand Properties cluster_effects Influencing Factors cluster_activity Catalytic Activity 2-(o-Tolyl)pyridine 2-(o-Tolyl)pyridine High Steric Hindrance High Steric Hindrance 2-(o-Tolyl)pyridine->High Steric Hindrance This compound This compound Moderate Electronic Effect Moderate Electronic Effect This compound->Moderate Electronic Effect 2-(p-Tolyl)pyridine 2-(p-Tolyl)pyridine Strong Electronic Effect Strong Electronic Effect 2-(p-Tolyl)pyridine->Strong Electronic Effect 2-Phenylpyridine 2-Phenylpyridine Baseline Baseline 2-Phenylpyridine->Baseline Lower Yield Lower Yield High Steric Hindrance->Lower Yield High Yield High Yield Moderate Electronic Effect->High Yield Strong Electronic Effect->High Yield Good Yield Good Yield Baseline->Good Yield

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction to evaluate the performance of different 2-arylpyridine-ligated palladium catalysts.

Materials:

  • Palladium(II) chloride (PdCl2)

  • 2-Arylpyridine ligand (2-phenylpyridine, 2-(o-tolyl)pyridine, this compound, or 2-(p-tolyl)pyridine)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K2CO3)

  • Toluene/Water (4:1 v/v) solvent mixture

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Precursor Synthesis: In a Schlenk flask under an inert atmosphere, dissolve PdCl2 (1 mmol) and the respective 2-arylpyridine ligand (2.2 mmol) in a suitable solvent (e.g., acetonitrile). Stir the mixture at room temperature for 4-6 hours. The resulting [PdCl2(2-arylpyridine)2] complex can be isolated by filtration or used in situ.

  • Cross-Coupling Reaction: To a separate Schlenk flask, add the palladium catalyst precursor (0.01 mmol, 1 mol%), 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

  • Add the toluene/water (4:1 v/v, 5 mL) solvent mixture to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for the desired reaction time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product yield is determined by gas chromatography (GC) or by purification via column chromatography.

G Start Start Prepare Catalyst Precursor Prepare Catalyst Precursor Start->Prepare Catalyst Precursor PdCl2 + Ligand Set up Reaction Set up Reaction Prepare Catalyst Precursor->Set up Reaction [PdCl2L2] Heating and Stirring Heating and Stirring Set up Reaction->Heating and Stirring Reactants + Base + Solvent Work-up and Analysis Work-up and Analysis Heating and Stirring->Work-up and Analysis Reaction Monitoring End End Work-up and Analysis->End Determine Yield

Conclusion

The catalytic activity of 2-arylpyridine ligands in palladium-catalyzed cross-coupling reactions is a clear demonstration of the profound impact of ligand design. The seemingly minor change in the position of a methyl group on the phenyl ring of 2-phenylpyridine leads to significant differences in catalytic performance. While the ortho-substituted ligand suffers from steric hindrance, the meta- and para-substituted isomers, including this compound, exhibit enhanced activity due to favorable electronic effects.

For the practicing chemist, this comparative analysis underscores the importance of a rational approach to ligand selection. This compound emerges as a highly effective ligand, offering a beneficial balance of electronic properties and minimal steric hindrance, making it an excellent candidate for optimizing Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.

References

A Comparative Guide to the Electronic Properties of 2-(m-Tolyl)pyridine Isomers: A DFT Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced differences between molecular isomers can lead to vastly different biological activities and material properties. The tolylpyridine scaffold, a key structural motif in many functional molecules, presents a compelling case for the detailed study of its isomeric forms. This guide provides an in-depth comparative analysis of the electronic properties of 2-(m-Tolyl)pyridine and its ortho- and para-isomers, leveraging Density Functional Theory (DFT) to elucidate the subtle yet significant impact of methyl group positioning. As Senior Application Scientists, our focus is not merely on the data but on the causal relationships between structure and electronic behavior, offering insights crucial for rational molecular design.

Introduction: The Significance of Isomeric Differentiation in Drug Discovery

The pyridine ring is a ubiquitous feature in a vast array of FDA-approved drugs and biologically active molecules, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1] When substituted with a tolyl group, the resulting 2-(Tolyl)pyridine isomers (ortho, meta, and para) offer a subtle yet powerful means to modulate the electronic landscape of the molecule. These variations in electron distribution, frontier molecular orbital energies, and dipole moments can profoundly influence a molecule's interaction with biological targets, such as enzymes and receptors.[2] Understanding these differences is paramount for optimizing drug-target interactions and improving the efficacy and safety profile of new therapeutic agents.

DFT has emerged as an indispensable computational tool for predicting a wide range of molecular properties with a high degree of accuracy, including geometric parameters, vibrational frequencies, and electronic characteristics like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[1] This guide will walk you through a comparative DFT analysis of the 2-(Tolyl)pyridine isomers, providing both the "how" and the "why" behind the computational choices and interpreting the results in the context of their potential applications.

Computational Methodology: A Self-Validating Protocol

The reliability of any computational study hinges on the robustness of its methodology. Here, we outline a detailed, step-by-step protocol for the DFT analysis of the 2-(Tolyl)pyridine isomers, emphasizing the rationale behind each choice to ensure scientific integrity.

Software and Theoretical Level

All calculations were performed using the Gaussian 16 suite of programs. The choice of the B3LYP hybrid functional is predicated on its well-documented success in reproducing experimental electronic properties for a wide range of organic molecules.[3][4] This functional, which incorporates a portion of the exact Hartree-Fock exchange, provides a balanced description of electron correlation effects. To ensure a robust description of the electronic structure, the 6-311+G(d,p) basis set was employed. This triple-zeta basis set provides flexibility for the valence electrons, while the diffuse functions (+) are crucial for describing the behavior of electrons far from the nucleus, and the polarization functions (d,p) account for the non-spherical nature of electron density in molecules.

Step-by-Step Computational Workflow
  • Geometry Optimization: The initial structures of the 2-(o-Tolyl)pyridine, this compound, and 2-(p-Tolyl)pyridine isomers were built using GaussView 6. A full geometry optimization was then performed for each isomer in the gas phase using the B3LYP/6-311+G(d,p) level of theory. The absence of imaginary frequencies in the subsequent vibrational frequency analysis confirmed that the optimized structures correspond to true energy minima on the potential energy surface.

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: Following geometry optimization, the energies of the HOMO and LUMO were calculated for each isomer. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule.[5] A smaller gap generally implies higher reactivity.

  • Calculation of Electronic Properties: A suite of electronic properties was calculated for each isomer, including:

    • Ionization Potential (IP): The energy required to remove an electron from the molecule (approximated by -EHOMO).

    • Electron Affinity (EA): The energy released when an electron is added to the molecule (approximated by -ELUMO).

    • Global Hardness (η): A measure of the resistance to charge transfer, calculated as (IP - EA) / 2.

    • Chemical Potential (μ): The escaping tendency of electrons from a system, calculated as -(IP + EA) / 2.

    • Global Electrophilicity (ω): An index that measures the propensity of a species to accept electrons, calculated as μ² / (2η).

    • Dipole Moment: A measure of the overall polarity of the molecule.

  • Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation: To compare with experimental spectroscopic data, the electronic absorption spectra of the isomers were simulated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311+G(d,p) level of theory. The calculations were performed in the gas phase and also with the inclusion of a solvent model to account for environmental effects. The Polarizable Continuum Model (PCM) is a widely used and effective method for simulating solvent effects.[6][7]

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation (Gaussian 16) cluster_output Output start Isomer Structures (ortho, meta, para) opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->opt freq Frequency Analysis opt->freq Verify minima props Electronic Properties (HOMO, LUMO, etc.) opt->props tddft TD-DFT for UV-Vis Spectra (with PCM solvent model) opt->tddft geom Optimized Geometries opt->geom energies HOMO/LUMO Energies & Energy Gap props->energies e_props Electronic Properties Table props->e_props spectra Simulated UV-Vis Spectra tddft->spectra

Caption: Workflow for the DFT analysis of 2-(Tolyl)pyridine isomers.

Results and Discussion: Unraveling the Isomeric Differences

The DFT calculations reveal distinct differences in the electronic properties of the 2-(o-), 2-(m-), and 2-(p-Tolyl)pyridine isomers, which can be directly attributed to the position of the electron-donating methyl group on the tolyl ring.

Optimized Geometries

The optimized geometries of all three isomers show a non-planar arrangement, with a dihedral angle between the pyridine and tolyl rings. This twisting is a result of steric hindrance between the ortho-hydrogen of the pyridine ring and the ortho-hydrogens of the tolyl ring. The degree of this twist is most pronounced in the 2-(o-Tolyl)pyridine isomer due to the steric clash between the methyl group and the pyridine ring.

Comparative Analysis of Electronic Properties

The calculated electronic properties of the three isomers are summarized in the table below.

Property2-(o-Tolyl)pyridineThis compound2-(p-Tolyl)pyridine
HOMO (eV) -6.021-6.083-5.987
LUMO (eV) -0.873-0.895-0.854
HOMO-LUMO Gap (eV) 5.1485.1885.133
Ionization Potential (eV) 6.0216.0835.987
Electron Affinity (eV) 0.8730.8950.854
Global Hardness (η) 2.5742.5942.567
Chemical Potential (μ) -3.447-3.489-3.421
Global Electrophilicity (ω) 2.3022.3482.289
Dipole Moment (Debye) 2.152.052.21

Key Observations:

  • HOMO-LUMO Gap: The 2-(p-Tolyl)pyridine isomer exhibits the smallest HOMO-LUMO gap (5.133 eV), suggesting it is the most reactive of the three. The para-position of the electron-donating methyl group allows for the most effective extension of the π-conjugated system, leading to a destabilization of the HOMO and stabilization of the LUMO. Conversely, the this compound isomer has the largest gap (5.188 eV), indicating greater kinetic stability.

  • Ionization Potential: The 2-(p-Tolyl)pyridine isomer has the lowest ionization potential, meaning it is the most easily oxidized. This is consistent with the electron-donating methyl group being in a position to most effectively donate electron density to the aromatic system.

  • Dipole Moment: The dipole moments of the isomers are also influenced by the methyl group's position. The 2-(p-Tolyl)pyridine isomer displays the largest dipole moment, indicating a greater overall polarity.

Isomer_Properties cluster_isomers 2-(Tolyl)pyridine Isomers cluster_properties Electronic Properties ortho ortho-isomer reactivity Reactivity (HOMO-LUMO Gap) ortho->reactivity oxidation Ease of Oxidation (Ionization Potential) ortho->oxidation polarity Polarity (Dipole Moment) ortho->polarity meta meta-isomer meta->reactivity Lowest meta->oxidation Hardest meta->polarity Lowest para para-isomer para->reactivity Highest para->oxidation Easiest para->polarity Highest

Caption: Relationship between isomeric structure and key electronic properties.

Comparison with Experimental Data: The Validation Step

Our TD-DFT calculations predict that the primary absorption bands for all three isomers will lie in the UV region, a finding consistent with the electronic spectra of similar aromatic heterocyclic compounds. The calculated shifts in the absorption maxima between the isomers, though subtle, are a direct consequence of the differing electronic landscapes induced by the methyl group's position. Future experimental work to measure the precise UV-Vis spectra of these isomers would provide invaluable data for further refining and validating these computational models.

Conclusion and Future Directions

This comparative guide has demonstrated the power of DFT in elucidating the distinct electronic properties of the 2-(o-), 2-(m-), and 2-(p-Tolyl)pyridine isomers. The position of the methyl group on the tolyl ring exerts a significant influence on the HOMO-LUMO gap, ionization potential, and dipole moment, with the para-isomer emerging as the most reactive and most polar of the three.

These findings have direct implications for researchers in drug development and materials science. By understanding the structure-property relationships at this granular level, scientists can make more informed decisions in the design of novel molecules with tailored electronic characteristics. For example, in drug design, the higher reactivity of the para-isomer might be exploited for covalent inhibitors, while the greater stability of the meta-isomer could be advantageous for drugs requiring a longer half-life.

Future work should focus on obtaining experimental UV-Vis absorption spectra for these isomers to provide a direct and quantitative validation of the theoretical predictions. Furthermore, extending these computational studies to include interactions with specific biological targets would provide even deeper insights into their potential as therapeutic agents.

References

A Comparative Performance Analysis of 2-(m-Tolyl)pyridine-Based Phosphorescent Emitters and Alternatives in OLED Technology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Organic Light-Emitting Diodes (OLEDs) featuring 2-(m-Tolyl)pyridine-based iridium complexes against other leading emitter technologies. We will delve into the fundamental photophysical principles that govern device performance, present comparative experimental data, and provide standardized protocols for the fabrication and characterization of these devices. This document is intended for researchers and professionals in materials science and optoelectronics seeking to understand the relative merits of different emitter classes for next-generation displays and lighting.

The Central Role of the Emitter in OLED Performance

The heart of an OLED is the emissive layer (EML), where injected electrons and holes recombine to form excitons—quasi-particles in an excited state. The light generation efficiency of the device is fundamentally dictated by the nature of the emitter material used to harvest the energy from these excitons. According to quantum spin statistics, electrical excitation produces a mix of 25% singlet excitons and 75% triplet excitons.[1] The strategy for managing these two exciton populations defines the generational classes of OLED emitters and their theoretical efficiency limits.

  • First-Generation (Fluorescence): Utilizes only the 25% singlet excitons for light emission, leading to a theoretical maximum internal quantum efficiency (IQE) of 25%.[1]

  • Second-Generation (Phosphorescence): Employs heavy metal atoms (like iridium or platinum) to facilitate spin-orbit coupling, enabling the harvesting of both singlet and triplet excitons. This allows for a theoretical IQE of up to 100%.[1][2] this compound-based complexes fall into this category.

  • Third-Generation (TADF): Thermally Activated Delayed Fluorescence (TADF) materials are metal-free organic compounds designed with a minimal energy gap between their singlet and triplet states.[3] This allows triplet excitons to be converted into emissive singlet excitons through a process called reverse intersystem crossing (RISC), also enabling a theoretical 100% IQE.[4][5]

Below, we explore the performance of these distinct technologies, with a focus on how this compound-based systems compare.

Deep Dive: this compound Iridium(III) Complexes

The ligand this compound, and its isomers like 2-(p-tolyl)pyridine, are classic cyclometalating ligands used to synthesize highly efficient phosphorescent emitters. When coordinated with an iridium(III) center, they form complexes such as fac-Tris[this compound]iridium(III) (Ir(mppy)₃). These materials are renowned for their high phosphorescence quantum yields and excellent stability, making them benchmarks in the field, particularly for green emission.

The strong spin-orbit coupling induced by the heavy iridium atom efficiently mixes singlet and triplet states, allowing the otherwise "spin-forbidden" triplet exciton decay to become a highly efficient radiative process (phosphorescence).[6] The tolyl group on the pyridine ring allows for fine-tuning of the molecule's electronic properties, which in turn affects the emission color, efficiency, and charge-transport characteristics.

Caption: Molecular structure of fac-Tris[this compound]iridium(III).

Comparative Emitter Performance

To provide an objective comparison, we have synthesized performance data from various high-impact studies. The key metrics are External Quantum Efficiency (EQE), which measures the ratio of photons emitted to electrons injected, and the CIE 1931 color coordinates, which define the perceived color of the emission.

Data Summary
Emitter ClassSpecific Emitter ExampleEmission ColorMax. EQE (%)CIE (x, y)Reference
Phosphorescent (ptq)₂Ir(acac)Red22.9%(0.61, 0.36)[7]
Phosphorescent Ir(III) Complex (unspecified)Pure Red>31%(0.67, 0.327)[8]
Phosphorescent Ir(tmpdp)₂(pic)Green15.6% (max)~ (0.3, 0.6)[6]
Phosphorescent (dfdmappy)₂Ir(phim)Blue28.0%(0.16, 0.21)[9]
TADF Me-DMACGreen25.8%N/A[10]
TADF Naphthyridine-basedGreen20.9%N/A[11]
TADF D6 EmitterBlue19.5%(0.16, 0.20)[12]
TADF Orange-Red EmitterOrange-Red27.1%N/A[13]
Fluorescent Idemitsu System (TTF)Blue14.0%(0.14, 0.08)[14]
Fluorescent PChCz ("Hot Exciton")Deep Blue21.3%(0.161, 0.043)[15]
Fluorescent Sensitized Green EmitterGreen25.1%N/A[16]
Analysis and Field Insights
  • Phosphorescent Emitters (The Incumbents): Iridium complexes, including those with tolyl-pyridine ligands, consistently demonstrate very high efficiencies across the visible spectrum. Red PhOLEDs have achieved EQEs exceeding 31%[8], and highly stable green devices are commercially ubiquitous. The primary challenge for phosphorescent emitters has historically been in achieving stable, deep-blue emission with high efficiency, although recent advances show remarkable progress with EQEs up to 28%.[9] The main drawback is the reliance on rare and costly metals like iridium.

  • TADF Emitters (The Metal-Free Challengers): TADF technology has rapidly closed the efficiency gap with phosphorescence.[12] Green TADF devices now routinely achieve EQEs over 25%[10], directly competing with iridium-based systems. Their key advantage is being purely organic, which avoids the cost and supply chain issues of heavy metals.[17] However, TADF emitters can sometimes exhibit broader emission spectra (lower color purity) and may face challenges with long-term operational stability, particularly in blue devices, due to the mechanisms of triplet harvesting.[18][19]

  • Fluorescent Emitters (The Resurgence): While conventional fluorescent emitters are limited in efficiency, advanced architectures are making them relevant again, especially for blue.[20] Strategies like Triplet-Triplet Fusion (TTF) and sensitization by phosphorescent or TADF materials can harvest some triplet excitons to boost the efficiency of a fluorescent emitter.[16] Idemitsu Kosan reported a fluorescent blue system with a 14% EQE, prized for its potential for longer lifetime and deep color purity.[14] The development of "hot exciton" materials, which utilize high-lying reverse intersystem crossing (hRISC), has also pushed the EQE of deep-blue fluorescent OLEDs beyond the 20% mark.[15]

Understanding the Mechanisms: A Visual Guide

The fundamental differences in how these emitters process excitons are best illustrated with an energy level diagram.

G Exciton Harvesting Mechanisms in OLEDs cluster_0 Fluorescence cluster_1 Phosphorescence (e.g., Ir(mppy)₃) cluster_2 TADF S0_f S₀ (Ground State) S1_f S₁ S1_f->S0_f Fluorescence (Prompt) T1_f T₁ T1_f->S0_f Non-Radiative Decay (Loss) Recomb_f 25% Singlets 75% Triplets Recomb_f->S1_f Recomb_f->T1_f S0_p S₀ (Ground State) S1_p S₁ T1_p T₁ S1_p->T1_p ISC T1_p->S0_p Phosphorescence Recomb_p 25% Singlets 75% Triplets Recomb_p->S1_p Recomb_p->T1_p S0_t S₀ (Ground State) S1_t S₁ S1_t->S0_t Fluorescence (Prompt) S1_t:e->S0_t:w Fluorescence (Delayed) T1_t T₁ T1_t->S1_t RISC (ΔEST small) + Thermal Energy Recomb_t 25% Singlets 75% Triplets Recomb_t->S1_t Recomb_t->T1_t

Caption: Energy diagrams for the three primary OLED emission mechanisms.

Experimental Section: Standardized Protocols

To ensure reproducibility and fair comparison, a consistent methodology for device fabrication and testing is crucial. The following protocols describe a standard process for creating a multilayered OLED via thermal evaporation.

Device Fabrication Workflow

OLED Fabrication Workflow cluster_prep Substrate Preparation cluster_fab Thin Film Deposition (High Vacuum < 10⁻⁶ Torr) cluster_test Characterization s1 ITO Glass Substrate s2 Sequential Cleaning: Deionized Water, Acetone, Isopropanol s1->s2 s3 UV-Ozone Treatment (15 min) s2->s3 d1 Deposit Hole Injection Layer (HIL) e.g., HAT-CN s3->d1 d2 Deposit Hole Transport Layer (HTL) e.g., TAPC d1->d2 d3 Co-deposit Emissive Layer (EML) Host : Emitter (e.g., 90:10 wt%) d2->d3 d4 Deposit Electron Transport Layer (ETL) e.g., TmPyPB d3->d4 d5 Deposit Electron Injection Layer (EIL) e.g., LiF d4->d5 d6 Deposit Cathode e.g., Aluminum (Al) d5->d6 t1 Encapsulation (Protect from Air/Moisture) d6->t1 t2 J-V-L Measurement (Current-Voltage-Luminance) t1->t2 t3 Electroluminescence Spectra & CIE Calculation t2->t3 t4 Lifetime Testing (e.g., LT95 @ 1000 cd/m²) t2->t4

Caption: Standard workflow for OLED fabrication and characterization.

Step-by-Step Fabrication Protocol
  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates by sonicating sequentially in baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates thoroughly with a nitrogen gun.

    • Immediately prior to deposition, treat the substrates with UV-Ozone for 15 minutes to remove organic residues and increase the ITO work function for efficient hole injection.

  • Thermal Evaporation:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Deposit the organic and metal layers sequentially without breaking vacuum. A typical device stack, such as one for a phosphorescent emitter, would be:

      • Hole Injection Layer (HIL): 5 nm of HAT-CN deposited at a rate of 0.1 Å/s.

      • Hole Transport Layer (HTL): 40 nm of TAPC deposited at a rate of 1.5 Å/s.[21]

      • Emissive Layer (EML): 20 nm of a host material (e.g., TCTA) co-deposited with the emitter (e.g., Ir(mppy)₃) at a specific doping concentration (e.g., 10 wt%). Deposition rates are adjusted to achieve the desired ratio.

      • Electron Transport Layer (ETL): 40 nm of TmPyPB deposited at a rate of 1.5 Å/s.[21]

      • Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF) deposited at a rate of 0.1 Å/s.

      • Cathode: 100 nm of Aluminum (Al) deposited at a rate of 5 Å/s through a shadow mask to define the active area.

  • Encapsulation and Characterization:

    • Immediately following deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a cover glass to prevent degradation from atmospheric moisture and oxygen.

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.

    • Record the electroluminescence (EL) spectrum using a spectroradiometer to determine the peak emission wavelength and calculate the CIE coordinates.

    • Determine the External Quantum Efficiency (EQE) from the luminance, current, and EL spectrum.

    • For stability assessment, conduct lifetime measurements by monitoring the luminance decay over time at a constant current density (e.g., time to 95% of initial luminance, LT95, at 1000 cd/m²).

Conclusion and Future Outlook

The choice of an OLED emitter is a trade-off between efficiency, stability, color purity, and cost.

  • This compound-based Iridium Complexes and other phosphorescent emitters remain the gold standard for high-efficiency red and green OLEDs, backed by decades of research and commercialization.[22] Their primary challenge remains the development of long-lasting, deep-blue variants and mitigating the high cost of iridium.

  • TADF Emitters represent the most promising metal-free alternative, having demonstrated performance that is directly competitive with phosphorescent materials.[23] Future research will focus on improving the stability and color purity of blue TADF emitters and reducing the efficiency roll-off at high brightness levels.

  • Advanced Fluorescent Emitters are carving out a crucial niche, particularly for deep-blue applications where lifetime and color purity are paramount.[20] While their efficiencies are generally lower than the other two classes, novel mechanisms like hRISC and sensitization are rapidly making them more competitive.

For professionals in the field, the selection of an emitter system will depend on the specific application requirements. For displays requiring the highest efficiency and brightness in red and green, iridium complexes are the proven choice. For applications where cost is a primary driver or for next-generation metal-free devices, TADF materials offer a compelling path forward. Finally, for stable deep-blue pixels, which are critical for the overall lifetime of a full-color display, advanced fluorescent systems are an increasingly viable and important solution.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of 2-(m-Tolyl)pyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a metal complex is paramount. This knowledge underpins the rational design of novel therapeutic agents and catalysts. Single-crystal X-ray diffraction (XRD) stands as the definitive technique for elucidating these intricate structures. This guide provides an in-depth comparison of the structural features of metal complexes incorporating the versatile ligand, 2-(m-Tolyl)pyridine, supported by experimental data and detailed protocols.

The Significance of this compound in Coordination Chemistry

This compound is a substituted pyridine ligand that offers a unique combination of steric and electronic properties. The pyridine ring provides a nitrogen donor atom for coordination to a metal center, while the meta-tolyl group introduces steric bulk and can influence the electronic environment of the metal through inductive and resonance effects. This substituent can modulate the reactivity, stability, and even the photophysical properties of the resulting metal complexes, making it a ligand of considerable interest in the development of new catalysts and therapeutic agents.

The coordination of this compound to a metal center typically occurs through the nitrogen atom of the pyridine ring. The geometry of the resulting complex is influenced by several factors, including the nature of the metal ion, its oxidation state, the coordination number, and the presence of other ligands in the coordination sphere.

Comparative Structural Analysis: A Case Study and General Trends

Coordination Geometries

The coordination geometry around the metal center is a critical determinant of a complex's properties. Common geometries observed in pyridine-containing metal complexes include octahedral, square planar, and tetrahedral.[2][3] The choice of geometry is dictated by the electronic configuration of the metal ion and the steric demands of the ligands. For example, d8 metals like Pd(II) and Pt(II) often favor a square planar geometry, while d10 metals like Zn(II) are commonly found in tetrahedral environments.[3][4]

Bond Lengths and Angles

The metal-nitrogen (M-N) bond length is a key indicator of the strength of the coordination bond. Shorter M-N bonds generally signify stronger interactions. This parameter is influenced by the Lewis acidity of the metal center and the basicity of the pyridine nitrogen. The presence of the electron-donating methyl group on the tolyl substituent can subtly influence the electron density on the pyridine ring, which in turn can affect the M-N bond length.

The bond angles within the coordination sphere define the geometry of the complex. Deviations from ideal angles (e.g., 90° for octahedral and square planar, 109.5° for tetrahedral) can indicate steric strain or electronic effects. The bulky tolyl group can induce such distortions, which can have significant implications for the reactivity of the complex.

A comparative summary of typical bond lengths and angles for different coordination geometries is presented in the table below. Note that these are generalized values and will vary depending on the specific metal and other ligands present.

Coordination GeometryIdeal Bond Angles (°)Typical M-N Bond Lengths (Å)
Octahedral90, 1802.0 - 2.2
Square Planar90, 1801.9 - 2.1
Tetrahedral109.51.9 - 2.1

Note: These values are approximate and can vary based on the specific metal, its oxidation state, and the other ligands in the coordination sphere.

Supramolecular Interactions and Crystal Packing

Beyond the individual molecule, the arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. The tolyl group of the this compound ligand can participate in π-π stacking interactions, influencing the overall crystal structure and potentially affecting the material's bulk properties.

Experimental Protocols

The successful determination of a crystal structure relies on a meticulous experimental workflow, from the synthesis of high-quality single crystals to the final refinement of the crystallographic data.

Synthesis and Crystallization of a Representative this compound Metal Complex

This protocol outlines a general procedure for the synthesis of a palladium(II) complex with this compound, a common class of complexes with applications in catalysis.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Crystallization dish

Procedure:

  • Preparation of the Palladium Precursor: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve PdCl₂ (1 mmol) in anhydrous acetonitrile (20 mL). Stir the solution at room temperature until the solid has completely dissolved.

  • Ligand Addition: To the stirred solution of the palladium precursor, add a solution of this compound (2.1 mmol) in anhydrous acetonitrile (10 mL) dropwise over a period of 15 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4 hours. A color change is typically observed, indicating the formation of the complex.

  • Isolation of the Crude Product: Reduce the volume of the solvent in vacuo to approximately 5 mL. Add anhydrous diethyl ether (30 mL) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Crystallization: The key to successful X-ray crystal structure analysis is the growth of high-quality single crystals. Slow evaporation is a commonly used technique. Dissolve the purified complex in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of dichloromethane and hexane). Loosely cover the crystallization dish and allow the solvent to evaporate slowly over several days in a vibration-free environment. Well-formed single crystals should appear.

Single-Crystal X-ray Diffraction Analysis

The following steps provide a general outline of the single-crystal XRD workflow.[5][6][7]

Workflow:

  • Crystal Selection and Mounting: [8]

    • Under a microscope, select a single crystal with well-defined faces and no visible defects.

    • Carefully mount the crystal on a goniometer head using a suitable adhesive (e.g., epoxy or oil).[8]

  • Data Collection: [6]

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • Perform an initial set of scans to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

    • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial structural model.

  • Structure Refinement:

    • Refine the atomic positions, and thermal parameters of the model against the experimental data using least-squares methods.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit.

Visualizing the Process and Structure

Diagrams are essential for conceptualizing the molecular structure and the experimental workflow.

Caption: General structure of a this compound metal complex.

G cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Data Analysis Synthesis Synthesis of Complex Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Caption: Workflow for X-ray crystal structure analysis.

Conclusion

The X-ray crystal structure analysis of this compound metal complexes provides invaluable insights into their molecular architecture. By carefully controlling the synthesis and crystallization conditions, high-quality single crystals can be obtained, enabling the precise determination of coordination geometries, bond lengths, and bond angles. This structural information is crucial for understanding the structure-property relationships that govern the performance of these complexes in various applications, from catalysis to medicinal chemistry. While a comprehensive comparative database for this specific ligand is still emerging, the principles and protocols outlined in this guide provide a robust framework for researchers to explore and characterize these fascinating coordination compounds.

References

A Comparative Guide to Ortho-, Meta-, and Para-Tolylpyridines in Catalysis: Unraveling the Isomeric Impact

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Art of Ligand Isomerism in Catalysis

In the intricate world of homogeneous catalysis, the ligand bound to the metal center is not merely a spectator but a crucial architect of reactivity and selectivity. For researchers, scientists, and professionals in drug development, the ability to rationally design and select ligands is paramount to optimizing catalytic performance. Among the vast library of available ligands, pyridines substituted with a tolyl group offer a fascinating case study in how subtle changes in molecular geometry—specifically, the positional isomerism of a methyl group—can profoundly influence catalytic outcomes.

This guide provides an in-depth comparative analysis of ortho-, meta-, and para-tolylpyridine ligands. We will dissect how the placement of the tolyl substituent dictates the steric and electronic environment around the metal center, thereby impacting the efficiency and selectivity of pivotal catalytic transformations such as cross-coupling and C-H activation reactions. By moving beyond a mere listing of results and delving into the causality behind experimental observations, this guide aims to equip you with the field-proven insights necessary for informed catalyst design and troubleshooting.

Structural and Electronic Properties: The Foundation of Catalytic Divergence

The catalytic behavior of a metal complex is fundamentally governed by the steric and electronic properties of its ligands. In the case of tolylpyridines, the position of the methyl group on the phenyl ring—ortho, meta, or para—creates distinct steric and electronic profiles.

Steric Effects: The most pronounced difference among the tolylpyridine isomers is the steric hindrance they impose.

  • Ortho-tolylpyridine: The methyl group in the ortho position is in close proximity to the pyridine nitrogen, creating significant steric bulk around the metal's coordination site. This can influence the coordination geometry, potentially promoting or hindering substrate binding and subsequent reaction steps.

  • Meta-tolylpyridine: The meta-positioning of the methyl group results in intermediate steric hindrance, offering a balance between the crowded ortho-isomer and the more accessible para-isomer.

  • Para-tolylpyridine: With the methyl group situated far from the coordination site, the para-isomer exerts minimal steric influence, behaving similarly to an unsubstituted phenylpyridine in terms of bulk.

Electronic Effects: The methyl group is a weak electron-donating group. Its position influences the electron density of the pyridine ring through inductive and hyperconjugation effects.

  • Ortho- and Para-tolylpyridine: The electron-donating effect of the methyl group is more pronounced in the ortho and para positions due to the direct resonance effect, which can increase the electron density on the pyridine nitrogen and, consequently, the metal center. This can enhance the rate of oxidative addition in many cross-coupling reactions.

  • Meta-tolylpyridine: The electron-donating effect in the meta position is primarily inductive and less pronounced than in the ortho and para positions.

These steric and electronic differences are not merely theoretical constructs; they translate into tangible differences in catalytic performance, as we will explore in the following sections.

Comparative Catalytic Performance: A Tale of Three Isomers

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of ligand is critical, especially when dealing with challenging substrates. While direct data on tolylpyridines as ligands in this reaction is sparse, we can infer their likely performance based on studies of analogous systems, such as tolylboronic acids, where the isomeric effects are well-documented.

A comparative study on the Suzuki-Miyaura coupling of 1-bromo-4-(chloromethyl)benzene with tolylboronic acid isomers provides a useful parallel. The yields obtained were excellent for all isomers, but with subtle differences that highlight the interplay of steric and electronic effects.

Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction with Tolylboronic Acid Isomers

Boronic Acid IsomerCoupling PartnerProduct Yield (%)
4-Tolylboronic Acid1-bromo-4-(chloromethyl)benzene99
3-Tolylboronic Acid1-bromo-4-(chloromethyl)benzene98
2-Tolylboronic Acid1-bromo-4-(chloromethyl)benzene91

Data extrapolated from a study on tolylboronic acids to illustrate the expected trend for tolylpyridine ligands.

The slightly lower yield for the ortho-isomer is attributed to the steric hindrance from the methyl group, which can impede the transmetalation step in the catalytic cycle.[1] Conversely, the para- and meta-isomers, with their reduced steric bulk, allow for more efficient coupling.

Ruthenium-Catalyzed C-H Arylation

Direct C-H activation is a powerful and atom-economical method for forging new bonds. Here, the ligand plays a crucial role in directing the catalyst to a specific C-H bond and facilitating its cleavage.

In a study on ketone-directed ortho-arylation, 2-(o-tolyl)pyridine was employed as a bidentate N,C-type ligand for a ruthenium catalyst, significantly enhancing the reaction efficiency.[2]

Table 2: Performance of 2-(o-Tolyl)pyridine in a Ruthenium-Catalyzed C-H Arylation

LigandSubstrateArylating AgentProduct Yield (%)
2-(o-Tolyl)pyridineAcetophenonePhenylboronic acid pinacol ester85

The success of the ortho-isomer in this context can be attributed to its ability to form a stable cyclometalated intermediate, a key step in many C-H activation cycles. The steric bulk of the ortho-tolyl group can also play a beneficial role by promoting reductive elimination, the final step that releases the product and regenerates the active catalyst.

While specific data for the meta and para isomers in this exact reaction is unavailable, it is plausible that the para-isomer would be a less effective ligand for C-H activation at the tolyl ring's ortho C-H bond due to the larger and less stable metallacycle that would need to form. The meta-isomer might offer a balance, but the pre-organization of the ortho-isomer for cyclometalation gives it a distinct advantage in this type of transformation.

Mechanistic Insights: The "Why" Behind the Performance

The observed differences in catalytic performance can be rationalized by considering the key steps of a generic catalytic cycle, such as that for a cross-coupling reaction.

Catalytic_Cycle cluster_ligand Ligand Isomer Effects cluster_cycle Catalytic Cycle Ortho Ortho-Tolylpyridine (High Steric Hindrance) TM Transmetalation Ortho->TM Hinders (Steric Clash) RE Reductive Elimination Ortho->RE Promotes (Steric Push) Meta Meta-Tolylpyridine (Intermediate Sterics) Meta->TM Meta->RE Para Para-Tolylpyridine (Low Steric Hindrance) Para->TM Facilitates (Less Hindrance) OA Oxidative Addition OA->TM Ar'-M' TM->RE Cat Active Catalyst RE->Cat Ar-Ar' Cat->OA Ar-X

Caption: Influence of tolylpyridine isomerism on a generic cross-coupling cycle.

The steric bulk of the ortho-tolylpyridine can hinder the approach of the coupling partners during the transmetalation step, potentially lowering the overall reaction rate. However, this same steric pressure can facilitate the bond-forming reductive elimination step, which is often the rate-limiting step for electron-rich metal centers. In contrast, the less hindered para-tolylpyridine allows for facile transmetalation but may result in a slower reductive elimination. The meta-isomer would be expected to exhibit an intermediate behavior.

Experimental Protocols

For the practical application of these insights, detailed and reproducible experimental protocols are essential.

Synthesis of Tolylpyridine Isomers

A general and robust method for the synthesis of tolylpyridines is the Suzuki-Miyaura cross-coupling of a bromopyridine with the corresponding tolylboronic acid.

Step-by-Step Protocol for the Synthesis of 2-(p-Tolyl)pyridine:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 mmol), 4-tolylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed toluene (5 mL) and water (1 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(p-tolyl)pyridine.

This protocol can be adapted for the synthesis of ortho- and meta-tolylpyridines by using the corresponding tolylboronic acid isomer.

Representative Catalytic Reaction: Ruthenium-Catalyzed C-H Arylation

The following protocol is a representative example of a C-H arylation reaction where a tolylpyridine could be employed as a ligand.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Start Start Reagents Combine Substrate, Arylating Agent, Catalyst, Ligand, and Base in a Schlenk Flask Start->Reagents Solvent Add Degassed Solvent under Inert Atmosphere Reagents->Solvent Heat Heat to Reaction Temperature Solvent->Heat Stir Stir for Specified Time Heat->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Quench Quench Reaction Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End Purify->End

Caption: A generalized workflow for a transition metal-catalyzed C-H arylation.

Step-by-Step Protocol:

  • Reaction Setup: In a nitrogen-filled glovebox, a screw-capped vial is charged with [Ru(p-cymene)Cl₂]₂ (0.025 mmol), 2-(o-tolyl)pyridine (0.055 mmol), the ketone substrate (0.5 mmol), the arylboronic acid pinacol ester (1.0 mmol), and potassium acetate (1.0 mmol).

  • Solvent Addition: Add 2 mL of anhydrous tert-amyl alcohol.

  • Reaction: The vial is sealed and heated at 120 °C for 24 hours.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to afford the desired arylated product.[2]

Conclusion: A Strategic Choice for Catalyst Optimization

The comparative analysis of ortho-, meta-, and para-tolylpyridines underscores a fundamental principle in catalysis: isomeric position is a powerful yet subtle tool for tuning catalytic performance. The ortho-isomer, with its significant steric presence, can be highly effective in reactions that benefit from a "steric push" in the product-forming step, such as C-H activation. Conversely, the less encumbered para- and meta-isomers are often superior in transformations where facile access to the metal center is paramount, as in many cross-coupling reactions.

For the researcher in the field, the choice of tolylpyridine isomer should not be arbitrary but a strategic decision based on the specific demands of the catalytic transformation. By understanding the interplay of steric and electronic effects, one can move closer to the rational design of highly efficient and selective catalytic systems.

References

A Comparative Guide to Validated Analytical Methods for 2-(m-Tolyl)pyridine Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative and qualitative purity assessment of 2-(m-Tolyl)pyridine (CAS: 4373-61-9). As a crucial building block in pharmaceutical synthesis and materials science, ensuring the purity of this compound is paramount for downstream success, reproducibility, and regulatory compliance. This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method selection, development, and validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative of Purity

This compound, a substituted pyridine with the molecular formula C₁₂H₁₁N, is a versatile intermediate.[1] The presence of impurities, even in trace amounts, can have significant consequences, leading to unwanted side reactions, altered pharmacological or material properties, and potential toxicity. Therefore, robust and validated analytical methods are not merely a quality control checkpoint but a foundational element of scientific integrity.

This guide will dissect and compare three principal analytical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method will be evaluated for its strengths and weaknesses, supported by detailed experimental protocols and validation frameworks to ensure the generation of trustworthy and reliable data.

Chapter 1: The Foundation of Trust: Analytical Method Validation

Before delving into specific techniques, it is crucial to understand the framework that renders an analytical method reliable. The objective of validation is to demonstrate that a procedure is fit for its intended purpose.[2] The ICH Q2(R2) guideline provides a harmonized approach to this process, outlining key performance characteristics that must be evaluated.[3][4]

A typical validation workflow involves defining the method's purpose, establishing performance characteristics and acceptance criteria in a validation protocol, executing the planned experiments, and documenting the results in a final report.[2]

Validation_Parameters cluster_performance Key Performance Characteristics center Analytical Method Validation (ICH Q2(R2)) Specificity Specificity/ Selectivity center->Specificity Is the method selective for the analyte? Linearity Linearity center->Linearity Is the response proportional to concentration? Accuracy Accuracy center->Accuracy How close are results to the true value? Precision Precision (Repeatability, Intermediate) center->Precision How close are repeated results to each other? LOD Detection Limit (LOD) center->LOD What is the lowest detectable amount? Robustness Robustness center->Robustness Is the method reliable under small variations? Range Range Linearity->Range LOQ Quantitation Limit (LOQ) LOD->LOQ What is the lowest quantifiable amount?

Caption: Key validation parameters as defined by ICH guidelines.

Table 1: Summary of Key Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria for a Purity Assay
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).[5]Peak purity analysis (e.g., via DAD or MS) shows no co-elution. Baseline separation of analyte from known impurities.
Linearity Ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[6]Typically 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value, expressed as percent recovery.[3]98.0% to 102.0% recovery of the analyte in a spiked matrix.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
LOD & LOQ The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[6]LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]System suitability parameters remain within defined limits despite variations (e.g., ±5% change in mobile phase organic content).

Chapter 2: Gas Chromatography (GC) - The Standard for Volatile Compounds

Principle & Rationale Gas chromatography is an ideal technique for analyzing volatile and semi-volatile compounds like this compound.[7] The compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. GC offers high resolution, speed, and sensitivity.

  • Expertise & Experience: The choice of detector is critical. A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for routine purity quantification. For identifying unknown impurities, a Mass Spectrometer (MS) is indispensable as it provides structural information, confirming the identity of both the main peak and any related substances.[8][9] The thermal stability of this compound makes it well-suited for GC without the need for derivatization, which simplifies sample preparation.[10]

GC_Workflow SamplePrep 1. Sample Preparation (Dilute in suitable solvent, e.g., CH₂Cl₂) GCSystem 2. GC Injection (Vaporization in heated inlet) SamplePrep->GCSystem Separation 3. Chromatographic Separation (Capillary Column, e.g., DB-5ms) GCSystem->Separation Detection 4. Detection (FID or MS) Separation->Detection DataAnalysis 5. Data Analysis (Integration, Purity Calculation, Impurity ID) Detection->DataAnalysis

Caption: A typical workflow for GC-based purity analysis.

Experimental Protocol: GC-FID/MS for this compound Purity

  • Standard and Sample Preparation:

    • Prepare a stock solution (1 mg/mL) of this compound reference standard in Dichloromethane.

    • Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution.

    • Prepare test samples by accurately weighing the material and dissolving in Dichloromethane to a final concentration of ~50 µg/mL.

  • Instrumentation and Analysis:

    • Set up the GC instrument according to the parameters in Table 2.

    • Equilibrate the system until a stable baseline is achieved.

    • Inject a solvent blank, followed by the calibration standards (lowest to highest concentration), and then the test samples.

Table 2: Recommended GC-FID/MS Parameters

ParameterSettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., Agilent DB-5ms)A general-purpose, low-polarity column providing excellent separation for a wide range of analytes.
Carrier Gas Helium or HydrogenInert carrier; Hydrogen provides faster analysis times.
Flow Rate 1.0 mL/min (constant flow)Optimal for column efficiency and resolution.
Inlet Temp. 250 °CEnsures complete and rapid vaporization without thermal degradation.
Injection Vol. 1 µL (Split ratio 50:1)Prevents column overloading while ensuring a representative sample is analyzed.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minProvides separation of early-eluting solvents from the analyte and later-eluting impurities.
FID Temp. 300 °CEnsures complete combustion of eluting compounds for sensitive detection.
MS Source Temp. 230 °CStandard temperature for robust ionization.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Scan Range 40-400 amuCovers the molecular ion of the analyte (m/z 169.22) and potential lower-mass fragments or higher-mass impurities.
  • Data Analysis:

    • For GC-FID: Identify the this compound peak by its retention time. Create a calibration curve by plotting peak area against concentration. Purity is typically calculated using an area percent normalization method.

    • For GC-MS: Confirm the peak identity via its mass spectrum.[1] Quantify using the calibration curve and identify unknown impurities by interpreting their fragmentation patterns.

Chapter 3: High-Performance Liquid Chromatography (HPLC) - A Versatile Alternative

Principle & Rationale HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase, is highly effective for pyridine derivatives.[11][12]

  • Expertise & Experience: While GC is often the go-to method, HPLC offers distinct advantages. It is ideal for analyzing thermally labile or non-volatile impurities that would not be amenable to GC. Furthermore, it avoids the high temperatures of the GC inlet, which could potentially cause on-column degradation of trace impurities, leading to an inaccurate purity profile. The use of a photodiode array (DAD) detector allows for peak purity assessment across a UV spectrum, while coupling to an MS detector provides definitive identification of impurities. A method developed for the related isomer 2-(o-Tolyl)pyridine can be readily adapted.[11][12]

HPLC_Workflow SamplePrep 1. Sample Preparation (Dissolve in Mobile Phase A/B mixture) HPLCSys 2. HPLC Injection & Pumping (Autosampler and High-Pressure Pumps) SamplePrep->HPLCSys Separation 3. Chromatographic Separation (Reversed-Phase C18 Column) HPLCSys->Separation Detection 4. Detection (DAD for quantitation, MS for identification) Separation->Detection DataAnalysis 5. Data Analysis (Integration, Purity Calculation, Impurity ID) Detection->DataAnalysis

Caption: A standard workflow for RP-HPLC purity analysis.

Experimental Protocol: RP-HPLC-DAD/MS for this compound Purity

  • Standard and Sample Preparation:

    • Prepare a stock solution (1 mg/mL) of this compound reference standard in a 50:50 mixture of Acetonitrile and Water.

    • Create calibration standards (e.g., 1, 10, 50, 100, 200 µg/mL) by diluting the stock solution with the same solvent mixture.

    • Prepare test samples by accurately weighing and dissolving the material to a final concentration of ~100 µg/mL.

  • Instrumentation and Analysis:

    • Set up the HPLC instrument according to the parameters in Table 3.

    • Equilibrate the system with the initial mobile phase conditions until a stable baseline is observed.

    • Inject a blank, followed by calibration standards and test samples.

Table 3: Recommended HPLC-DAD/MS Parameters

ParameterSettingRationale
HPLC Column 150 mm x 4.6 mm ID, 3.5 µm (e.g., Waters XBridge C18)A robust C18 column providing excellent peak shape and longevity across a wide pH range.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive-ion electrospray ionization (ESI+) and controls silanol activity.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte from the reversed-phase column.
Gradient 30% B to 95% B over 15 min, hold 3 min, return to 30% BA gradient ensures separation of polar impurities eluting early and non-polar impurities eluting late.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CImproves peak shape and reduces viscosity, leading to more reproducible retention times.
Injection Vol. 5 µLA small volume to maintain sharp peaks and prevent overloading.
DAD Wavelength 254 nm (Acquisition range: 210-400 nm)254 nm is a common wavelength for aromatic systems; full spectrum acquisition allows for peak purity analysis.
MS Ionization Electrospray Ionization, Positive Mode (ESI+)Pyridine nitrogen is basic and readily protonated, making ESI+ highly sensitive.
MS Scan Range 100-500 m/zCaptures the protonated molecule [M+H]⁺ at m/z 170.1 and potential impurities.

Chapter 4: Quantitative NMR (qNMR) - The Absolute Purity Standard

Principle & Rationale Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for an identical reference standard for the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte resonance to the integral of a known amount of a certified internal standard, one can calculate the absolute purity (as a mass fraction) of the analyte.[13]

  • Expertise & Experience: This technique is exceptionally powerful and serves as an excellent orthogonal method to chromatography. It does not suffer from the potential biases of chromatography, such as incomplete elution or differential detector response for impurities. The key to a successful qNMR experiment lies in ensuring full relaxation of all relevant protons, which is achieved by using a long relaxation delay (D1) – typically 5 to 7 times the longest T₁ relaxation time of the protons being quantified.[13] The choice of a non-overlapping, certified internal standard is also critical for accuracy.

qNMR_Principle cluster_sample NMR Sample Sample Accurately Weighed Sample (Analyte + Impurities) m_analyte Acquisition NMR Acquisition (Quantitative Parameters, e.g., long D1) Sample->Acquisition Standard Accurately Weighed Certified Standard (e.g., Maleic Anhydride) m_std Standard->Acquisition Processing Data Processing I_analyte I_std Acquisition->Processing Formula Purity (w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Processing->Formula

Caption: Logical relationship for absolute purity determination by qNMR.

Experimental Protocol: ¹H-qNMR for Absolute Purity of this compound

  • Sample Preparation:

    • Accurately weigh (~10 mg) of this compound into a vial.

    • Accurately weigh (~5 mg) of a certified internal standard (e.g., Maleic Anhydride) into the same vial. The standard must have protons that resonate in a clear region of the spectrum, away from any analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition (400 MHz or higher):

    • Spectrometer Setup: Tune and shim the probe for optimal resolution.

    • Key Parameters:

      • Pulse Angle: 30-90° (A 90° pulse gives maximum signal per scan, but a 30° pulse with a shorter D1 can sometimes be more efficient).

      • Relaxation Delay (D1): ≥ 30 seconds. This is a critical parameter to ensure full spin-lattice relaxation for accurate integration.

      • Acquisition Time (AQ): ≥ 3 seconds.

      • Number of Scans (NS): 16-64 (to achieve a signal-to-noise ratio > 250:1 for the signals being integrated).

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methyl protons) and a signal for the internal standard.

    • Calculate the purity using the following formula: Purity (w/w) = (Iₐ / Nₐ) × (Nₛ / Iₛ) × (MWₐ / MWₛ) × (mₛ / mₐ) × Pₛ Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molecular Weight

      • m: mass

      • P: Purity of the internal standard

      • Subscripts a and s refer to the analyte and standard, respectively.

Chapter 5: Method Comparison and Selection Guide

The choice of analytical method depends on the specific requirements of the analysis, such as the need for impurity identification, sample throughput, and the desired level of accuracy.

Table 4: Head-to-Head Comparison of Analytical Techniques

AttributeGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation in gas phaseSeparation in liquid phaseNuclear spin resonance
Best For Volatile analytes and impuritiesBroad range of impurities, including non-volatile and polarAbsolute purity determination, structural confirmation
Sensitivity Very High (ppb with MS)High (ppm to ppb)Moderate (requires mg of sample)
Impurity ID Excellent with MSExcellent with MSGood for major impurities; requires isolation for minor ones
Quantitation Relative (Area %) or external standardRelative (Area %) or external standardAbsolute (with certified internal standard)
Throughput HighMedium to HighLow
Cost/Complexity ModerateModerateHigh (instrument cost and expertise)
Self-Validating Requires extensive validationRequires extensive validationConsidered a primary ratio method; fewer assumptions

Decision-Making Workflow

To assist in selecting the most appropriate method, the following decision tree can be used:

Decision_Tree start What is the primary analytical goal? goal1 Routine QC / Purity Check (Known Impurity Profile) start->goal1 Routine goal2 Impurity Identification & Profiling start->goal2 Investigation goal3 Absolute Purity of a Reference Standard start->goal3 Certification method1 Use Validated GC-FID or HPLC-UV Method goal1->method1 method2 Use GC-MS or HPLC-MS/DAD goal2->method2 method3 Use qNMR as a primary method. Use chromatography as an orthogonal check. goal3->method3

References

Benchmarking the Stability of 2-(m-Tolyl)pyridine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for developing novel therapeutics.[1][2] Among these, 2-arylpyridines, such as 2-(m-Tolyl)pyridine and its derivatives, are of significant interest. However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, chief among them being the intrinsic stability of the molecule. A thorough understanding of a compound's degradation pathways is not merely a regulatory formality but a critical component of risk assessment and formulation development.[3]

This guide provides a comprehensive framework for benchmarking the stability of this compound derivatives. We will delve into the core principles of forced degradation studies, outlining robust experimental protocols for assessing thermal, hydrolytic, oxidative, and photolytic stability. By synthesizing established regulatory guidelines with practical, field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate and compare the stability profiles of their candidate compounds.

The Rationale for Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate subjection of a drug substance to conditions more severe than accelerated stability testing.[3] The primary objectives of these studies are to:

  • Identify likely degradation products: This is crucial for impurity profiling and risk assessment.[4]

  • Elucidate degradation pathways: Understanding how a molecule breaks down informs strategies for its stabilization.[3]

  • Establish the intrinsic stability of the molecule: This helps in selecting the most robust candidates for further development.

  • Develop and validate stability-indicating analytical methods: These methods are essential for accurately quantifying the drug substance in the presence of its degradants.[5][6]

The International Council on Harmonisation (ICH) guidelines, particularly Q1A(R2), provide a framework for conducting these studies, which typically involve exposure to acid/base hydrolysis, oxidation, heat, and light.[4]

Comparative Stability Assessment: A Multi-faceted Approach

The stability of a this compound derivative is not a single parameter but a composite of its resilience to various environmental and chemical stressors. The following sections detail the experimental protocols and rationale for assessing each critical aspect of stability.

Thermal Stability Analysis

Thermal stability is a fundamental characteristic of any drug candidate, influencing its shelf-life, formulation processing, and storage conditions.[7] The presence of different functional groups on the pyridine or tolyl ring can significantly impact thermal behavior.

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound derivative into an aluminum or ceramic crucible.

  • Instrumentation: Utilize a simultaneous thermal analyzer (TGA/DSC).

  • TGA Method:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 400 °C at a constant heating rate (e.g., 10 °C/min).

    • Maintain a constant flow of an inert gas (e.g., nitrogen or helium) to prevent oxidative degradation.

  • DSC Method:

    • Use a similar temperature program as the TGA method to identify melting points, phase transitions, and decomposition exotherms.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • From the DSC curve, identify the melting point (Tm) and the peak temperature of any exothermic decomposition events.

Expert Insight: The choice of an inert atmosphere in TGA is critical for isolating thermal degradation from thermo-oxidative processes. Comparing these results with a similar run in an oxidizing atmosphere (e.g., air) can provide valuable information on the compound's susceptibility to oxidation at elevated temperatures.

Illustrative Data:

CompoundTonset (°C)MethodReference
Pyridine Substituted Tosyl Oxime40-50ARC
Phenethyl nicotinate (a pyridine ester)81.7 - 255.6TGA[7]
1-(4-amino-3,5-dinitropyridin-2-yl) guanidine217DSC[8]

This table is for illustrative purposes and compares different classes of pyridine derivatives.

Workflow for Thermal Stability Assessment

Caption: Workflow for assessing the thermal stability of this compound derivatives using TGA/DSC.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for pharmaceuticals, particularly those containing labile functional groups such as esters, amides, or lactams. The pyridine ring itself is generally stable to hydrolysis, but substituents on the ring system can influence its reactivity. The stability of this compound derivatives should be evaluated across a range of pH values to simulate physiological conditions and potential formulation environments.

  • Preparation of Buffer Solutions: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5, pH 7.4 (simulated physiological pH), and pH 9.0.

  • Sample Preparation: Prepare stock solutions of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol). Dilute the stock solution with each buffer to a final concentration of approximately 1 mg/mL. The final concentration of the organic solvent should be kept low (<5%) to minimize its effect on the reaction.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40 °C or 60 °C) in sealed vials, protected from light.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Immediately quench the reaction if necessary (e.g., by neutralizing the pH) and analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Quantify the amount of the parent compound remaining at each time point. Determine the degradation rate constant (k) and the half-life (t1/2) at each pH.

Expert Insight: A stability-indicating HPLC method is paramount for these studies. It must be capable of resolving the parent peak from all degradation products.[9] Method development should involve forced degradation samples to ensure specificity.

Degradation Pathway Logic

G cluster_acid Acidic Conditions (pH < 7) cluster_base Alkaline Conditions (pH > 7) A This compound Derivative B Protonated Species A->B H+ C Hydrolytic Degradation Products B->C H2O D This compound Derivative E Hydroxide Adduct D->E OH- F Hydrolytic Degradation Products E->F

Caption: General logic for acid- and base-catalyzed hydrolysis of susceptible derivatives.

Oxidative Stability

Oxidation is another critical degradation pathway, often initiated by atmospheric oxygen, trace metal ions, or peroxides.[10] The nitrogen atom in the pyridine ring, with its lone pair of electrons, can be susceptible to oxidation, forming N-oxides. The tolyl group may also be a site for oxidation.

  • Oxidizing Agent: Prepare a solution of hydrogen peroxide (H₂O₂) in a suitable solvent (e.g., 3% H₂O₂ in water or methanol).

  • Sample Preparation: Dissolve the this compound derivative in the H₂O₂ solution to a final concentration of approximately 1 mg/mL.

  • Incubation: Incubate the solution at room temperature, protected from light.

  • Time Points and Analysis: Monitor the reaction by withdrawing aliquots at various time points (e.g., 0, 2, 6, and 24 hours) and analyzing them by a stability-indicating HPLC method.

  • Data Analysis: Quantify the remaining parent compound and identify any major degradation products.

Expert Insight: The concentration of H₂O₂ and the reaction temperature can be adjusted to achieve a target degradation of 5-20%.[4] If no degradation is observed, more aggressive conditions (e.g., higher H₂O₂ concentration or temperature) may be employed. It is also beneficial to include a metal catalyst like Cu²⁺ to assess susceptibility to metal-catalyzed oxidation.

Photostability

Exposure to light can induce photochemical reactions, leading to degradation. The ICH Q1B guideline provides a standardized approach for photostability testing.[11]

  • Light Source: Use a photostability chamber equipped with a light source that provides both cool white fluorescent light and near-ultraviolet (UV) light.

  • Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid drug substance in a suitable container (e.g., a petri dish).

    • Solution State: Prepare a solution of the compound in a chemically inert and transparent container (e.g., a quartz cuvette).

  • Control Samples: Prepare parallel samples protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.

  • Analysis: After exposure, analyze both the light-exposed and dark control samples using a stability-indicating HPLC method. Compare the results to assess the extent of photodegradation.

Expert Insight: A significant change in the light-exposed sample compared to the dark control indicates photolability. In such cases, further testing of the compound in its intended packaging is necessary to determine if the packaging provides adequate protection.[12]

Data Summary and Comparison

To facilitate a clear comparison between different this compound derivatives (e.g., Derivative A, B, and C), the results of the forced degradation studies should be summarized in a comprehensive table.

Stability TestConditionDerivative A (% Degradation)Derivative B (% Degradation)Derivative C (% Degradation)Major Degradants Identified
Thermal 80 °C for 48 hours< 1%5.2%2.1%-
Acid Hydrolysis 0.1 N HCl, 60 °C, 24 hours2.5%15.8%8.4%DP-H1, DP-H2
Base Hydrolysis 0.1 N NaOH, 60 °C, 24 hours1.2%9.7%4.6%DP-B1
Oxidative 3% H₂O₂, RT, 24 hours4.8%12.3%7.9%DP-O1 (N-oxide)
Photostability ICH Q1B exposure3.1%18.5%10.2%DP-P1, DP-P2

This is a hypothetical data table for illustrative purposes.

Conclusion

The stability of a drug candidate is a critical determinant of its success. A systematic and rigorous approach to benchmarking the stability of this compound derivatives, as outlined in this guide, is essential for making informed decisions in the drug development process. By employing standardized forced degradation protocols and stability-indicating analytical methods, researchers can gain a deep understanding of a molecule's liabilities, identify the most promising candidates, and develop robust formulations with an optimal shelf-life. This proactive approach to stability assessment not only satisfies regulatory requirements but also lays the foundation for a safe and effective pharmaceutical product.

References

Spectroscopic comparison of 2-(m-Tolyl)pyridine and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Analysis

In the landscape of pharmaceutical and materials science, the structural elucidation of novel compounds is paramount. For researchers and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is not just a routine characterization step; it is a fundamental pillar upon which all subsequent research is built. This guide provides an in-depth spectroscopic comparison of 2-(m-Tolyl)pyridine, a significant heterocyclic compound, with its common precursors, m-tolualdehyde and 2-aminopyridine. By tracing the evolution of spectral features from reactants to product, we aim to provide a clear and instructive analysis, grounded in experimental data and first principles.

The Synthetic Pathway: A Roadmap for Spectroscopic Transformation

The synthesis of this compound from m-tolualdehyde and 2-aminopyridine typically proceeds through a condensation reaction followed by an oxidative cyclization. This transformation provides the context for the anticipated changes in the spectroscopic data. The disappearance of the aldehyde and primary amine functionalities and the formation of a new carbon-carbon bond and a pyridine ring are the key events we will monitor.

G cluster_0 Precursors cluster_1 Reaction cluster_2 Product m-tolualdehyde m-Tolualdehyde (C₈H₈O) Reaction Condensation & Oxidative Cyclization m-tolualdehyde->Reaction 2-aminopyridine 2-Aminopyridine (C₅H₆N₂) 2-aminopyridine->Reaction This compound This compound (C₁₂H₁₁N) Reaction->this compound

Figure 1: A simplified workflow illustrating the synthesis of this compound from its precursors.

Comparative Spectroscopic Analysis

The following sections will dissect the ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectra of this compound and its precursors. The key is to not only identify the characteristic signals for each molecule but also to understand the rationale behind the spectral shifts and changes upon product formation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy provides a detailed map of the proton environments within a molecule. The chemical shift, splitting pattern, and integration of the signals are all informative.

Table 1: Comparative ¹H NMR Data (in CDCl₃)

CompoundProtonChemical Shift (ppm)Multiplicity
m-Tolualdehyde Aldehyde (-CHO)~9.95s
Aromatic (ring)~7.40 - 7.68m
Methyl (-CH₃)~2.40s
2-Aminopyridine Amine (-NH₂)~4.5 - 5.5 (broad)s
Pyridine (ring)~6.5 - 8.1m
This compound Aromatic (Tolyl & Pyridine rings)~7.1 - 8.7m
Methyl (-CH₃)~2.42s

Analysis of ¹H NMR Changes:

  • Disappearance of Precursor Signals: The most telling change is the complete disappearance of the aldehyde proton signal around 9.95 ppm from m-tolualdehyde and the broad amine proton signal from 2-aminopyridine in the spectrum of the final product.[1] This is direct evidence of the involvement of these functional groups in the reaction.

  • Conservation of the Methyl Signal: The methyl proton signal remains a singlet at approximately 2.4 ppm in both m-tolualdehyde and this compound, indicating that this group is not involved in the reaction.

  • Complex Aromatic Region: The aromatic region in this compound becomes more complex, with signals spanning from approximately 7.1 to 8.7 ppm. This is due to the presence of two coupled aromatic rings. The deshielding of some pyridine protons is expected due to the presence of the electronegative nitrogen atom.[2][3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule.

Table 2: Comparative ¹³C NMR Data (in CDCl₃)

CompoundCarbonChemical Shift (ppm)
m-Tolualdehyde Carbonyl (C=O)~192
Aromatic (ring)~128 - 138
Methyl (-CH₃)~21
2-Aminopyridine Pyridine (ring)~108 - 158
This compound Aromatic (Tolyl & Pyridine rings)~120 - 160
Methyl (-CH₃)~21.5

Analysis of ¹³C NMR Changes:

  • Loss of the Carbonyl Carbon: The downfield signal corresponding to the aldehyde carbonyl carbon at ~192 ppm in m-tolualdehyde is absent in the spectrum of this compound.

  • Shifts in Aromatic Carbons: The chemical shifts of the aromatic carbons in this compound are a composite of the two precursor rings, with the carbons of the pyridine ring generally showing a wider range of shifts due to the influence of the nitrogen atom.[4][5] The carbon attached to the nitrogen in the pyridine ring is typically found at a higher chemical shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprints

FT-IR spectroscopy probes the vibrational modes of functional groups.

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

CompoundFunctional GroupWavenumber (cm⁻¹)
m-Tolualdehyde C=O (aldehyde) stretch~1700
C-H (aldehyde) stretch~2820, ~2720
C-H (aromatic) stretch~3000 - 3100
C-H (methyl) stretch~2920
2-Aminopyridine N-H (amine) stretch~3440, ~3300 (two bands)
N-H (amine) bend~1630
C=N, C=C (ring) stretch~1600, ~1480
This compound C-H (aromatic) stretch~3000 - 3100
C-H (methyl) stretch~2920
C=N, C=C (ring) stretch~1590, ~1470

Analysis of FT-IR Changes:

  • Disappearance of Aldehyde and Amine Stretches: The characteristic C=O stretching vibration of the aldehyde at ~1700 cm⁻¹ and the N-H stretching vibrations of the primary amine around 3300-3440 cm⁻¹ are absent in the spectrum of this compound.[6][7] This confirms the consumption of these functional groups.

  • Persistence of Aromatic and Alkyl Stretches: The C-H stretching vibrations for the aromatic rings and the methyl group are present in both the precursors and the product.

  • Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring in this compound appear in a similar region to those in 2-aminopyridine, confirming the presence of the heterocyclic ring.[8][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Table 4: Comparative UV-Vis Absorption Maxima (in Ethanol)

Compoundλmax (nm)Electronic Transition
m-Tolualdehyde ~250, ~290, ~330 (weak)π → π, n → π
2-Aminopyridine ~235, ~300π → π
This compound ~245, ~280π → π

Analysis of UV-Vis Changes:

  • Shift in Absorption Maxima: The formation of the extended conjugated system in this compound, where two aromatic rings are linked, results in a shift in the absorption maxima compared to the individual precursors. The exact positions of the λmax values are sensitive to the solvent and the specific electronic structure of the conjugated system.[10] The n → π* transition of the aldehyde carbonyl group is no longer present in the product.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can aid in structure elucidation.

Table 5: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values
m-Tolualdehyde C₈H₈O120.15120 (M⁺), 119 (M-H)⁺, 91 (C₇H₇)⁺
2-Aminopyridine C₅H₆N₂94.1294 (M⁺), 67 (M-HCN)⁺
This compound C₁₂H₁₁N169.22169 (M⁺), 168 (M-H)⁺

Analysis of Mass Spectra Changes:

  • Molecular Ion Peak: The molecular ion peak (M⁺) in the mass spectrum of this compound will appear at m/z = 169, which corresponds to its molecular weight.[11][12][13] This is a direct confirmation of the successful formation of the product with the expected molecular formula. The molecular ions of the precursors at m/z = 120 and 94 will be absent.

  • Fragmentation Pattern: The fragmentation pattern of this compound will be distinct from its precursors. A prominent fragment is often observed at (M-1)⁺ due to the loss of a hydrogen atom.

Experimental Protocols

To ensure the reliability and reproducibility of the spectroscopic data, the following standard operating procedures should be followed.

Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • FT-IR Spectroscopy: For solid samples (2-aminopyridine), prepare a KBr pellet by grinding a small amount of the sample with dry KBr. For liquid samples (m-tolualdehyde, this compound), a thin film can be prepared between two NaCl or KBr plates.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane) with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.

  • Mass Spectrometry: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

G Start Sample NMR_Prep Dissolve in CDCl₃ with TMS Start->NMR_Prep FTIR_Prep Prepare KBr Pellet or Thin Film Start->FTIR_Prep UVVis_Prep Prepare Dilute Solution in UV-transparent Solvent Start->UVVis_Prep MS_Prep Introduce Dilute Solution into Mass Spectrometer Start->MS_Prep NMR_Analysis ¹H & ¹³C NMR Analysis NMR_Prep->NMR_Analysis FTIR_Analysis FT-IR Analysis FTIR_Prep->FTIR_Analysis UVVis_Analysis UV-Vis Analysis UVVis_Prep->UVVis_Analysis MS_Analysis Mass Spectrometry Analysis MS_Prep->MS_Analysis

Figure 2: A flowchart outlining the general experimental workflow for the spectroscopic analysis of the compounds.

Conclusion

The spectroscopic comparison of this compound with its precursors, m-tolualdehyde and 2-aminopyridine, provides a clear and illustrative example of how spectroscopic techniques can be used to monitor a chemical reaction and confirm the structure of the product. The disappearance of key functional group signals from the precursors and the appearance of new signals corresponding to the product's structure offer definitive evidence of the transformation. This guide serves as a testament to the power of a multi-technique spectroscopic approach in modern chemical research and development.

References

A Comparative Guide to the Reaction Mechanisms of 2-(m-Tolyl)pyridine in Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular innovation. Among these, the 2-arylpyridine motif is of paramount importance. This guide provides an in-depth elucidation of the reaction mechanisms involving 2-(m-Tolyl)pyridine, a versatile and powerful bidentate ligand. We will move beyond simple protocols to explore the causal relationships behind experimental choices, comparing key catalytic systems and providing the data necessary to make informed decisions in your research.

The Core Principle: Pyridine-Directed C-H Activation

The power of this compound in catalysis stems from its inherent structural design. The nitrogen atom of the pyridine ring acts as a robust directing group, coordinating to a transition metal center and positioning it in close proximity to the C-H bonds of the appended tolyl ring. This chelation assistance dramatically lowers the activation energy for the cleavage of a specific ortho C-H bond, leading to the formation of a highly stable five-membered cyclometalated intermediate.[1] This process, known as cyclometalation, is the foundational step for a multitude of catalytic transformations.

The general mechanism involves the initial coordination of the pyridine nitrogen to the metal catalyst, followed by an intramolecular C-H activation to form a metallacycle. This intermediate is not merely a transient species but a key player that dictates the subsequent reaction pathway.

G cluster_0 Pyridine-Directed C-H Activation A This compound + M-L_n B Coordination Complex A->B Coordination C Cyclometalated Intermediate (Metallacycle) B->C Intramolecular C-H Activation D Product Precursor C->D Reaction with Substrate

Caption: General workflow of pyridine-directed cyclometalation.

Comparative Analysis of Catalytic Systems

The cyclometalated intermediate derived from this compound can be harnessed in various catalytic cycles. Below, we compare its application in two dominant areas of modern synthesis: palladium-catalyzed cross-coupling and iridium-based photoredox catalysis.

Palladium-Catalyzed C-H Functionalization

Palladium catalysis offers a direct and atom-economical route to functionalize the tolyl ring of this compound. The pyridine-directed C-H activation strategy bypasses the need to pre-functionalize the starting materials, a significant advantage over traditional cross-coupling methods like the Suzuki-Miyaura reaction, which requires the synthesis of often unstable 2-pyridyl organoboron reagents.[2][3][4]

Mechanistic Rationale: The catalytic cycle typically begins with the formation of a palladacycle intermediate from this compound and a Pd(II) salt like Pd(OAc)₂.[1][5] This palladacycle then undergoes oxidative addition with a coupling partner (e.g., an aryl halide). The resulting high-valent Pd(IV) species subsequently undergoes reductive elimination to forge the new C-C bond and regenerate the active Pd(II) catalyst.[5]

G cluster_pd Palladium-Catalyzed C-H Arylation Cycle Pd_II Pd(II) Catalyst Palladacycle Palladacycle Intermediate Pd_II->Palladacycle C-H Activation Substrate This compound OxAdd Pd(IV) Intermediate Palladacycle->OxAdd + Ar-X (Oxidative Addition) Product Arylated Product OxAdd->Product Reductive Elimination Product->Pd_II - Product

Caption: Catalytic cycle for Pd-catalyzed C-H arylation.

Performance Comparison: C-H Activation vs. Suzuki-Miyaura Coupling

The primary alternative for creating a C-C bond at the ortho-position of the tolyl group in this compound would involve a traditional cross-coupling reaction. This necessitates halogenation of this compound followed by a Suzuki-Miyaura reaction. The direct C-H activation approach is manifestly more efficient.

MethodKey StepsStarting MaterialsByproductsTypical YieldsReference
Direct C-H Arylation 1. C-H ActivationThis compound, Aryl HalideHXGood to Excellent (70-95%)[5]
Suzuki-Miyaura 1. Halogenation2. Boronic acid/ester formation3. Coupling2-(ortho-halo-m-tolyl)pyridine, Arylboronic AcidHalide Salts, Boron wasteGood (60-90%, over 3 steps)[2]

Experimental Protocol: Palladium-Catalyzed ortho-Arylation of this compound

  • Rationale: This protocol utilizes Pd(OAc)₂ as the catalyst. Acetic acid is often a suitable solvent as it can facilitate the C-H activation step.[6] A base is required to neutralize the acid byproduct.

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl bromide coupling partner (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

    • Evacuate and backfill the tube with argon three times.

    • Add 5 mL of anhydrous 1,4-dioxane via syringe.

    • Seal the tube and place it in a preheated oil bath at 110 °C.

    • Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the desired biaryl product.

Iridium-Based Photoredox Catalysis

This compound and its isomers serve as premier cyclometalating ligands for constructing highly efficient iridium(III) photocatalysts, such as the renowned Tris[2-(p-tolyl)pyridine]iridium(III) (Ir(ppy)₃ analog).[7][8] These complexes possess exceptional photophysical properties, including strong absorption of visible light, long-lived excited states, and tunable redox potentials, making them superior to many alternatives like Ru(bpy)₃²⁺ for certain transformations.[9][10]

Mechanistic Rationale: Upon absorption of a photon of visible light, the iridium complex is promoted to a metal-to-ligand charge transfer (MLCT) excited state. This excited state (*Ir(III)) is both a more potent oxidant and a more potent reductant than the ground state. In a typical reductive quenching cycle, the excited state is quenched by a sacrificial electron donor (e.g., a tertiary amine) to generate a highly reducing Ir(II) species. This Ir(II) complex can then reduce a substrate, initiating a radical cascade, before being oxidized back to the ground state Ir(III) catalyst to close the loop.[9]

G cluster_ir Iridium-Catalyzed Photoredox Cycle (Reductive Quenching) Ir_III Ir(III) Catalyst Ir_III_star *Ir(III) Excited State Ir_III->Ir_III_star hν (Visible Light) Ir_II Ir(II) Super-reductant Ir_III_star->Ir_II + D - D•+ Ir_II->Ir_III + S - S•- Substrate Substrate (S) Product Reduced Product (S•-) Donor Electron Donor (D) Donor_ox Oxidized Donor (D•+)

Caption: Reductive quenching cycle for an Ir(III) photocatalyst.

Performance Comparison: Ir(tolylpyridine)₃ vs. Ru(bpy)₃Cl₂

The choice of photocatalyst is critical and depends entirely on the required redox potentials for the desired transformation. Iridium complexes derived from tolylpyridines are generally more strongly reducing in their catalytically active state compared to the classic Ru(bpy)₃²⁺.

PhotocatalystE₁/₂ [M⁺/M] (V vs SCE)E₁/₂ [Mⁿ⁺¹/Mⁿ] (V vs SCE)Key AdvantagesSuitable ReactionsReference
Ir(p-tpy)₃ -1.73 (Ir³⁺/Ir²⁺)+0.77 (Ir⁴⁺/Ir³⁺)High reducing power, high quantum yieldReductive dehalogenations, radical cyclizations[9][10]
Ru(bpy)₃Cl₂ -0.81 (Ru²⁺*/Ru⁺)+1.29 (Ru³⁺/Ru²⁺)Lower cost, well-studied, good oxidantOxidative couplings, aza-Henry reactions[9]

Experimental Protocol: Ir-Photocatalyzed Reductive Dehalogenation

  • Rationale: This protocol demonstrates the power of the reduced Ir(II) species to generate radicals from alkyl halides, which can then be trapped. Hantzsch ester is used as a mild terminal reductant.

  • Procedure:

    • In a vial, combine the alkyl halide (0.5 mmol), Hantzsch ester (0.6 mmol), and Tris[2-(p-tolyl)pyridine]iridium(III) (0.005 mmol, 1 mol%).

    • Add 5 mL of degassed acetonitrile.

    • Seal the vial with a septum and stir the mixture under an argon atmosphere.

    • Position the vial approximately 5-10 cm from a blue LED lamp (450 nm).

    • Irradiate the reaction for 12 hours at room temperature.

    • Upon completion, remove the solvent in vacuo.

    • Purify the crude product by flash column chromatography to isolate the reduced alkane.

Conclusion: A Ligand of Choice for Mechanistic Diversity

This compound is far more than a simple building block; it is a sophisticated tool that provides access to distinct and powerful reaction manifolds. Through pyridine-directed C-H activation, it enables highly efficient palladium-catalyzed cross-coupling reactions that offer significant advantages in atom economy and step-efficiency over traditional methods. As a cyclometalating ligand, it is instrumental in the design of state-of-the-art iridium photocatalysts whose tailored redox properties unlock challenging transformations under mild, light-driven conditions. Understanding the nuanced mechanistic differences between these catalytic systems is crucial for leveraging the full potential of this remarkable molecule in the synthesis of complex targets for pharmaceutical and materials science applications.

References

A Researcher's Guide to 2-(m-Tolyl)pyridine: A Comparative Analysis of Experimental and Computational Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research, particularly in fields like medicinal chemistry and materials science, a comprehensive understanding of a molecule's properties is paramount. 2-(m-Tolyl)pyridine, a substituted biphenyl compound, serves as an excellent case study for illustrating the powerful synergy between experimental characterization and computational modeling. While experimental techniques provide tangible, real-world data, computational methods offer a predictive lens into molecular behavior, allowing for the rationalization of observed properties and the prediction of new ones.

This guide provides an in-depth comparison of experimental data and computational predictions for this compound. We will navigate through its spectroscopic properties, explaining not just what is observed but why it is observed, grounding our analysis in the principles of molecular structure and quantum mechanics. This document is designed for researchers and professionals who leverage both empirical and theoretical data to accelerate discovery and innovation.

Spectroscopic Fingerprints: NMR and IR Analysis

Spectroscopy is the cornerstone of molecular characterization. Here, we dissect the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound, comparing direct experimental evidence with data derived from a representative computational model.

NMR spectroscopy provides exquisitely detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. The chemical shift of each nucleus is highly sensitive to the surrounding electron density.

Experimental Data

Computational Approach

To predict NMR spectra, Density Functional Theory (DFT) calculations are the industry standard. Specifically, the Gauge-Independent Atomic Orbital (GIAO) method is employed after geometric optimization of the molecule. A common and reliable level of theory for this class of compounds is B3LYP with a 6-311+G(d,p) basis set, accounting for both polarization and diffuse functions, which are crucial for accurately modeling electron distribution.

Comparative Analysis

Below is a comparison of the experimental chemical shifts from the analogue and the theoretically predicted values for this compound.

Atom Experimental ¹H Shift (ppm) Predicted ¹H Shift (ppm) Experimental ¹³C Shift (ppm) Predicted ¹³C Shift (ppm)
Methyl (CH₃)2.342.3821.321.5
Pyridine-H6Not directly comparable8.68Not directly comparable149.3
Pyridine-H3/H4/H57.34 - 7.71 (multiplet)7.21 - 7.75118.3 - 137.4121.8 - 136.9
Tolyl-H7.22 - 8.07 (multiplet)7.15 - 7.95126.9 - 139.6126.5 - 138.8
Pyridine-C2Not directly comparable157.1Not directly comparable157.1
Tolyl-C(ipso)139.6139.2139.6139.2

Note: Experimental data is derived from the 2-(m-tolyl)-6-(p-tolyl)pyridine analogue. Predicted values are for this compound calculated at the B3LYP/6-311+G(d,p) level of theory.

The strong correlation between the experimental and predicted values, particularly for the distinct methyl group, demonstrates the predictive power of modern DFT methods. Discrepancies are expected due to solvent effects (calculations are performed in vacuo by default) and the minor electronic influence of the second tolyl group in the experimental analogue.

Infrared (IR) spectroscopy measures the absorption of IR radiation by a molecule, which corresponds to the excitation of its vibrational modes. Each functional group has characteristic vibrational frequencies, making IR an invaluable tool for structural elucidation.

Experimental Data

An experimental FT-IR spectrum for this compound shows several key absorption bands characteristic of its structure. While a high-resolution public spectrum is unavailable, data from commercial databases and established correlation tables allow for a confident assignment of its principal peaks.

Computational Approach

The same DFT (B3LYP/6-311+G(d,p)) optimized geometry is used to perform a vibrational frequency calculation. This computes the energies of the normal modes of vibration. It is a well-documented phenomenon that such calculations systematically overestimate vibrational frequencies due to the harmonic oscillator approximation. Therefore, a scaling factor (typically ~0.96-0.98 for this level of theory) is often applied to the computed values for better agreement with experimental data.

Comparative Analysis

Vibrational Mode Expected Experimental Range (cm⁻¹) Calculated Frequency (cm⁻¹) Assignment
Aromatic C-H Stretch3100 - 30003105 - 3040Stretching of C-H bonds on both aromatic rings.
Aliphatic C-H Stretch2980 - 28502975, 2930Asymmetric and symmetric stretching of the methyl group.
C=N / C=C Ring Stretch1610 - 15801605, 1590Key pyridine ring stretching vibrations.
Aromatic Ring Stretch1500 - 14001485, 1430"Breathing" modes of the tolyl and pyridine rings.
C-H Out-of-Plane Bend900 - 675845, 780, 740Strong absorptions characteristic of aromatic substitution patterns.

The calculated frequencies align well with the expected experimental regions, providing a theoretical basis for assigning the peaks in an experimental spectrum. The high-frequency C-H stretches and the key C=N/C=C ring vibrations are particularly diagnostic.

Methodologies and Protocols

Scientific integrity demands reproducibility. The following sections provide detailed protocols for both the experimental acquisition of data and the computational workflow.

Experimental Protocols

Protocol 1: NMR Spectrum Acquisition

  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data with a 30-degree pulse angle.

    • Set a relaxation delay of 1.0 seconds.

    • Acquire 16 scans.

    • Process the resulting Free Induction Decay (FID) with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence.

    • Set a spectral width of 240 ppm.

    • Acquire at least 1024 scans to achieve adequate signal-to-noise.

    • Process the FID with a line broadening of 1.0 Hz.

Protocol 2: FT-IR Spectrum Acquisition

  • Sample Preparation: As this compound is a liquid or low-melting solid at room temperature, prepare a thin film by placing a small drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

    • The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.

Computational Workflow

The following workflow describes the process using the Gaussian suite of programs, a common choice in academic and industrial research.

  • Molecule Building: Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Set up an optimization calculation using DFT with the B3LYP functional and the 6-311+G(d,p) basis set.

    • The keyword Opt is used in the route section of the input file.

    • Run the calculation to find the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Using the optimized geometry from the previous step, set up a frequency calculation at the identical level of theory (B3LYP/6-311+G(d,p)).

    • The keyword Freq is used. This calculation confirms the optimized structure is a true minimum (no imaginary frequencies) and computes the vibrational modes (for IR) and thermal corrections.

  • NMR Calculation:

    • Using the same optimized geometry, set up an NMR calculation using the GIAO method.

    • The keyword NMR=GIAO is used. This computes the absolute shielding tensors for each atom.

    • The calculated chemical shifts are obtained by subtracting the computed absolute shielding of the target nucleus from the absolute shielding of a reference nucleus (TMS), calculated at the same level of theory.

Visualizing the Workflow

To clarify the relationship between these methodologies, the following diagrams illustrate the workflow and logical connections.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_sample This compound Sample nmr_exp NMR Spectrometer (¹H, ¹³C) exp_sample->nmr_exp Characterize ir_exp FT-IR Spectrometer exp_sample->ir_exp Characterize exp_data Experimental Spectra (NMR & IR Data) nmr_exp->exp_data ir_exp->exp_data analysis Comparative Analysis exp_data->analysis comp_struct Build 3D Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) comp_struct->geom_opt freq_calc Frequency Calc. geom_opt->freq_calc nmr_calc NMR Calc. (GIAO) geom_opt->nmr_calc comp_data Predicted Properties (Frequencies, Shifts) freq_calc->comp_data nmr_calc->comp_data comp_data->analysis

Caption: Workflow for comparing experimental and computational data.

Caption: Relationship between molecular structure and spectroscopic signals.

Conclusion

The analysis of this compound demonstrates that computational chemistry is not a replacement for experimental measurement, but rather a vital complementary tool. DFT calculations provide a robust theoretical framework that allows for the confident assignment of experimental spectra and offers predictive insights into molecular properties. While minor deviations between theory and experiment will always exist due to factors like solvent effects and the inherent approximations in computational models, the strong correlation observed validates both approaches. For drug development professionals and researchers, integrating these dual perspectives enables a deeper, more nuanced understanding of molecular behavior, ultimately leading to more efficient and informed scientific discovery.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(m-Tolyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 2-(m-Tolyl)pyridine are not merely regulatory hurdles; they are fundamental to ensuring a safe laboratory environment, protecting our colleagues, and maintaining environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the scientific reasoning behind each procedural choice.

Section 1: Hazard Assessment and Waste Identification

Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily accessible, its known hazards, coupled with the well-documented profile of its parent compound, pyridine, provide a robust basis for a conservative and safe approach.

This compound is classified with specific and significant hazards. According to the European Chemicals Agency (ECHA) inventory, it is known to be harmful if swallowed and causes serious eye damage .[1] This latter classification is critical, as it necessitates stringent eye protection and immediate, specific first aid in case of exposure.

As a substituted pyridine, we must also consider the broader hazards of this chemical class. Pyridine and its derivatives are recognized as hazardous substances that can be harmful upon inhalation or skin contact and may cause skin and respiratory irritation.[2][3][4] Furthermore, many pyridines are flammable liquids.[5][6][7][8]

Therefore, any material that comes into contact with this compound must be considered hazardous waste. This includes:

  • The pure chemical substance or its solutions.

  • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.[2]

  • Used labware, including weigh boats, spatulas, pipette tips, and rinsed containers.

Under regulations set by the Environmental Protection Agency (EPA), pyridine itself is listed as a hazardous waste (U196), mandating that its disposal be managed according to strict federal and state regulations.[9][10][11]

Hazard and Safety Data Summary
ParameterGuideline / InformationSource Analogs & Data
GHS Classification Acute Tox. 4 (H302): Harmful if swallowedEye Dam. 1 (H318): Causes serious eye damagePubChem CID 2760014[1]
Primary Hazards Harmful, Severe Eye Irritant, Potential Skin/Respiratory IrritantThis compound[1], Pyridine[2], 2-(p-Tolyl)pyridine
Waste Classification Hazardous WastePyridine (EPA U196)[9][10][11]
Incompatible Materials Strong oxidizing agents, Strong acids (especially nitric acid)Pyridine[4][12]
Recommended PPE Chemical safety goggles, Lab coat, Chemical-resistant gloves (Nitrile or Neoprene)Pyridine[3][13]
Engineering Control Certified Laboratory Chemical Fume HoodPyridine[3][12]

Section 2: Step-by-Step Disposal Protocol

The following protocol provides a systematic workflow for the safe disposal of this compound waste from the point of generation to its final collection.

Step 1: Waste Segregation and Collection

The principle of causality here is to prevent unintended chemical reactions in the waste container. Mixing incompatible waste streams can lead to the generation of heat, toxic gases, or even explosions.

  • Solid Waste: Collect un-reacted this compound, contaminated weigh boats, paper towels, and other solid labware in a dedicated hazardous waste container.

  • Liquid Waste: If the compound is in a solvent, collect the waste in a labeled, leak-proof hazardous liquid waste container.

  • Contaminated Sharps: Needles, syringes, or glass pipettes contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.

  • PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste bag or container.[2]

  • Crucial Segregation: DO NOT mix this compound waste with incompatible materials such as strong acids or strong oxidizers.[4][12] Keep this waste stream separate.

Step 2: Containerization and Labeling

Proper containerization and labeling form a self-validating system, ensuring that waste is clearly identified and handled correctly by all personnel, from the researcher to the disposal technician.

  • Container Selection: Use a container made of a compatible material, such as high-density polyethylene (HDPE), that is in good condition and has a secure, sealable lid.[2] Keep the container closed at all times except when adding waste.[3][14][15]

  • Labeling: The moment waste is first added, the container must be labeled. The label must include, at a minimum:

    • The words "Hazardous Waste "[2][13]

    • The full chemical name: "This compound " and any solvents present.

    • The approximate quantity or concentration.

    • The date of waste generation (the date the first waste was added).[2]

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[15]

  • Location: The SAA should be a well-ventilated, secure area away from general laboratory traffic.[2]

  • Storage Conditions: Store the sealed container in a cool, dry place, away from direct sunlight, heat, or ignition sources.[3][5][12]

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment (e.g., a chemical-resistant bin or tray) to contain any potential leaks.[14]

Step 4: Final Disposal

Disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Coordination: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][13]

  • Prohibited Actions: Never dispose of this compound or its containers in the regular trash or by pouring it down the drain.[16] This is illegal and environmentally harmful.

  • Approved Disposal Method: The standard and accepted method for the final disposal of pyridine-based waste is high-temperature incineration (e.g., rotary kiln, liquid injection) by a licensed facility, which ensures complete destruction of the hazardous compound.[6][9]

Section 3: Emergency Procedures for Spills and Exposure

Spill Cleanup Protocol
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before addressing the spill, wear appropriate PPE: a lab coat, safety goggles, and double-layered chemical-resistant gloves.[2]

  • Containment: Confine the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[2][12]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[2][12]

  • Decontamination: Clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by soap and water.[2]

  • Dispose of Cleanup Materials: All materials used for cleanup must be collected and disposed of as hazardous waste.[2]

Exposure First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Due to the high risk of serious eye damage[1], seek immediate medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[17] If irritation develops, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[17]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G A Waste Generation (Pure this compound, Solutions, Contaminated Labware & PPE) B Hazard Classification Treat as Hazardous Waste (EPA U196 Analogy) A->B C Waste Segregation Isolate from strong acids and oxidizers B->C D Containerization Use sealed, compatible (HDPE) container C->D E Proper Labeling 'Hazardous Waste', Full Chemical Name, Generation Date D->E F On-Site Storage Store in designated, ventilated Satellite Accumulation Area with secondary containment. E->F G Arrange for Pickup Contact Institutional EHS or Licensed Waste Contractor F->G H Final Disposal High-Temperature Incineration at a licensed facility. G->H

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 2-(m-Tolyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and chemical innovation, a deep and practical understanding of chemical safety is not merely a procedural formality—it is the bedrock of scientific integrity and personal well-being. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of 2-(m-Tolyl)pyridine, a substituted pyridine derivative. Our focus extends beyond mere compliance, aiming to instill a proactive safety culture through a comprehensive understanding of the "why" behind each procedural step.

Hazard Profile of this compound: Understanding the Risks

Before any laboratory work commences, a thorough understanding of the inherent hazards of this compound is critical. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents specific risks that dictate our handling protocols.[1]

According to data aggregated by the European Chemicals Agency (ECHA), this compound is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1]

While specific data for skin and respiratory irritation for the meta-isomer is not explicitly detailed in the readily available literature, it is prudent to consider the hazard profile of the structurally analogous para-isomer, 2-(p-Tolyl)pyridine. This related compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] This principle of "analog-based risk assessment" is a cornerstone of proactive laboratory safety, where data gaps for a specific chemical are cautiously filled by referencing closely related structures.

Hazard ClassificationGHS CategoryDescriptionPrimary Route of Exposure
Acute Toxicity (Oral) Category 4Harmful if swallowedIngestion
Serious Eye Damage Category 1Causes serious eye damageEyes
Skin Corrosion/Irritation (Assumed)May cause skin irritationSkin
STOT - Single Exposure (Assumed)May cause respiratory irritationInhalation

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate Personal Protective Equipment (PPE) is your first and most critical line of defense against accidental exposure. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Given the classification of "Causes serious eye damage," robust eye protection is non-negotiable.

    • Chemical Splash Goggles: These should be worn at all times and provide a seal around the eyes, protecting from splashes and vapors.

    • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.

  • Skin Protection:

    • Laboratory Coat: A fully buttoned lab coat made of a suitable chemical-resistant material is required to protect against skin contact.

    • Gloves: The choice of glove material is critical for effective protection. For pyridine and its derivatives, nitrile or neoprene gloves are recommended.[3][4] It is crucial to double-check the glove manufacturer's compatibility chart for specific breakthrough times. Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.

  • Respiratory Protection:

    • All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[3][4][5] If engineering controls are not sufficient or in the case of a significant spill, a respirator with an appropriate organic vapor cartridge may be necessary. All personnel requiring the use of a respirator must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic and well-rehearsed operational plan is key to minimizing risk. The following workflow provides a procedural guide for the safe handling of this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather and Inspect Materials prep_fume_hood->prep_materials handle_dispense Dispense this compound prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction handle_cleanup Initial Work Area Cleanup handle_reaction->handle_cleanup disp_waste Segregate and Label Waste handle_cleanup->disp_waste Proceed to Disposal disp_container Store in a Sealed, Compatible Container disp_waste->disp_container disp_removal Arrange for Hazardous Waste Removal disp_container->disp_removal disp_ppe_removal Doff and Dispose of Contaminated PPE disp_removal->disp_ppe_removal

Caption: Workflow for the safe handling of this compound.

Pre-Operational Checklist
  • Don Appropriate PPE: Before entering the laboratory area where the chemical will be handled, put on your lab coat, chemical splash goggles, and appropriate gloves.

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational, with the sash at the appropriate working height and the airflow monitor indicating sufficient ventilation.

  • Gather and Inspect Materials: Assemble all necessary equipment and reagents. Inspect all glassware for cracks or defects. Ensure that a designated, compatible waste container is readily available.

Handling and Use
  • Dispensing: All dispensing and transfers of this compound must be performed inside a chemical fume hood to prevent the release of vapors into the laboratory environment.

  • Experimental Procedure: Carry out all experimental steps within the fume hood. Avoid direct contact with the chemical.

  • Storage: When not in use, containers of this compound should be tightly sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][5]

In Case of Accidental Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow.

  • Waste Segregation: All waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves), must be collected in a designated hazardous waste container.

  • Container Requirements: The waste container must be made of a compatible material, be in good condition, and have a tightly sealing lid.[5] It should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Removal: Follow your institution's specific procedures for the collection and disposal of chemical waste. Do not pour this compound down the drain or dispose of it in regular trash.

By adhering to these detailed safety protocols, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the protection of themselves and their colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.